molecular formula C6H14ClNO B2834388 (2S,3S)-2,3-dimethylmorpholine hydrochloride CAS No. 316806-96-9

(2S,3S)-2,3-dimethylmorpholine hydrochloride

Número de catálogo: B2834388
Número CAS: 316806-96-9
Peso molecular: 151.63
Clave InChI: KZWKLXAWHKRNQF-GEMLJDPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,3S)-2,3-dimethylmorpholine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-2,3-dimethylmorpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2,3-dimethylmorpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,3S)-2,3-dimethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-6(2)8-4-3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWKLXAWHKRNQF-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OCCN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S,3S)-2,3-Dimethylmorpholine Hydrochloride

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its incorporation into bioactive molecules is a well-established strategy to enhance physicochemical properties, often serving as a bioisosteric replacement for less stable or more basic piperidine rings.[1] The presence of the oxygen atom lowers the basicity of the nitrogen and can improve metabolic stability, aqueous solubility, and even blood-brain barrier permeability.[2]

This guide focuses on a specific, stereochemically defined derivative: (2S,3S)-2,3-dimethylmorpholine hydrochloride . The defining feature of this molecule is the cis relationship between the two methyl groups at the C2 and C3 positions, a precise three-dimensional arrangement that is critical for its interaction with biological targets. The hydrochloride salt form is intentionally prepared to improve the compound's stability, handling characteristics, and, most importantly, its water solubility, which is a crucial attribute for substances used in pharmaceutical research and development.[3][4]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the chemical structure, stereochemistry, synthesis, and comprehensive analytical characterization of this important chiral building block.

PART 1: Chemical Structure and Stereochemical Integrity

The identity of (2S,3S)-2,3-dimethylmorpholine hydrochloride is defined by its molecular formula, connectivity, and precise spatial arrangement of its atoms.

Molecular Identity:

  • Chemical Name: (2S,3S)-2,3-dimethylmorpholine hydrochloride

  • Molecular Formula: C₆H₁₄ClNO

  • Molecular Weight: 151.64 g/mol

Stereochemistry and Conformational Analysis

The designation "(2S,3S)" specifies the absolute configuration at the two chiral centers, C2 and C3. This nomenclature indicates that both methyl groups are oriented on the same face of the morpholine ring, resulting in a cis diastereomer.[5]

Like cyclohexane, the morpholine ring adopts a stable chair conformation to minimize torsional and steric strain. In (2S,3S)-2,3-dimethylmorpholine, the thermodynamically preferred conformation places both the C2 and C3 methyl groups in equatorial positions. This arrangement avoids unfavorable 1,3-diaxial interactions that would occur if the methyl groups were in axial positions, providing greater stability.[6]

Diagram: Chemical Structure and Conformation

G Figure 1. Structure and Preferred Conformation cluster_2d 2D Structure cluster_3d Preferred Chair Conformation s2d s3d

Caption: 2D and 3D representations of (2S,3S)-2,3-dimethylmorpholine hydrochloride.

The Role of the Hydrochloride Salt

The free base form of (2S,3S)-2,3-dimethylmorpholine is an amine and, as such, can be readily protonated by a strong acid like hydrochloric acid (HCl).[7] This acid-base reaction converts the neutral, often oily or low-melting amine into a crystalline, ionic salt.[7]

Key Advantages of the Hydrochloride Form:

  • Enhanced Solubility: Salt formation dramatically increases aqueous solubility, which is critical for biological assays and potential formulation development.[3]

  • Improved Stability and Shelf-Life: Crystalline salts are generally more stable and have a longer shelf-life than their free base counterparts.[3]

  • Ease of Handling: The conversion to a solid, non-volatile salt simplifies weighing and handling in a laboratory setting.

Diagram: Hydrochloride Salt Formation

G A (2S,3S)-2,3-Dimethylmorpholine (Free Base) C Proton Transfer (Amine acts as base) A->C Reacts with B Hydrochloric Acid (HCl) B->C D (2S,3S)-2,3-Dimethylmorpholine Hydrochloride (Ionic Salt) C->D Forms

Caption: The acid-base reaction forming the hydrochloride salt.

PART 2: Synthesis and Analytical Validation

The synthesis of a specific stereoisomer like (2S,3S)-2,3-dimethylmorpholine requires precise control over stereochemistry. Asymmetric synthesis methodologies are paramount to achieving high enantiomeric purity.

Synthetic Strategy: Asymmetric Hydrogenation

One of the most efficient and atom-economical methods for preparing chiral morpholines is the asymmetric hydrogenation of a corresponding dehydromorpholine (oxazine) precursor.[2][8] This approach utilizes a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral phosphine ligand to direct the addition of hydrogen across the double bond from a specific face, thereby establishing the desired stereocenters with high enantioselectivity.[8][9]

Diagram: General Synthetic Workflow

G A Dehydromorpholine Precursor (2,3-dimethyl-3,4-dihydro-2H-1,4-oxazine) B Asymmetric Hydrogenation A->B D Purification (Chromatography) B->D C Chiral Catalyst (e.g., Rh-phosphine complex) C->B E (2S,3S)-2,3-Dimethylmorpholine (Free Base) D->E F Salt Formation E->F H Final Product ((2S,3S)-2,3-Dimethylmorpholine HCl) F->H G HCl in Ether G->F

Caption: Workflow for synthesis via asymmetric hydrogenation and salt formation.

Experimental Protocol: Synthesis and Salt Formation

This protocol is a representative example based on established methods for asymmetric hydrogenation of similar substrates.[8]

Step 1: Asymmetric Hydrogenation

  • Catalyst Preparation: In an inert atmosphere glovebox, add the chiral bisphosphine ligand (e.g., SKP-Phos) and [Rh(COD)₂]BF₄ to a dried Schlenk tube. Add anhydrous, degassed solvent (e.g., methanol) and stir for 30 minutes at room temperature.

  • Reaction Setup: In a separate autoclave vessel, dissolve the 2,3-dimethyl-3,4-dihydro-2H-1,4-oxazine substrate in anhydrous, degassed methanol.

  • Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 50 atm.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50°C) for 24 hours. Monitor reaction completion using GC-MS.

  • Work-up: Carefully depressurize the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (2S,3S)-2,3-dimethylmorpholine free base.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified free base in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • A white precipitate will form. Continue stirring for 30 minutes at 0°C.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield (2S,3S)-2,3-dimethylmorpholine hydrochloride as a white crystalline solid.

Comprehensive Analytical Characterization

Rigorous analytical testing is required to confirm the structure, purity, and stereochemical integrity of the final product.

Analytical Technique Purpose Expected Results / Key Characteristics
¹H NMR Structural confirmation and relative stereochemistryComplex multiplet patterns for ring protons. Doublets for the two methyl groups. Coupling constants help confirm the cis (equatorial-equatorial) relationship.
¹³C NMR Carbon skeleton confirmationFour distinct signals for the morpholine ring carbons and two signals for the methyl carbons. Chemical shifts are influenced by adjacent N and O atoms.[6]
LC-MS Molecular weight confirmation and purity assessmentA parent ion peak corresponding to the protonated free base [M+H]⁺ at m/z ≈ 116.1.[5] Purity is determined by peak area integration.
FTIR Functional group identificationBroad N-H stretch (from NH₂⁺), C-H stretches (alkane), C-O stretch (ether), and N-H bend.[10]
Chiral HPLC/SFC Enantiomeric purity (e.e.) determinationSeparation of the (2S,3S) and (2R,3R) enantiomers on a chiral stationary phase, allowing for quantification of enantiomeric excess.[11][12]
Melting Point Purity and identity checkA sharp, defined melting point range characteristic of a pure crystalline solid.

Diagram: Analytical Validation Workflow

G cluster_A Structural Confirmation cluster_B Stereochemical Confirmation cluster_C Purity & Identity Start Final Product Sample A Primary Structure ID Start->A B Stereochemistry ID Start->B C Purity Assessment Start->C NMR ¹H & ¹³C NMR A->NMR MS LC-MS A->MS FTIR FTIR A->FTIR CHIRAL Chiral HPLC / SFC B->CHIRAL LCMS_purity LC-MS (Purity %) C->LCMS_purity MP Melting Point C->MP D Final Report NMR->D MS->D FTIR->D CHIRAL->D LCMS_purity->D MP->D

Caption: A comprehensive workflow for the analytical validation of the final product.

Detailed Analytical Protocols

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of (2S,3S)-2,3-dimethylmorpholine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz or higher NMR spectrometer.[13][14]

  • Data Processing: Reference the spectra to the residual solvent peak.[15] Integrate ¹H signals and assign all peaks.

  • Interpretation: Analyze coupling constants and chemical shifts to confirm the morpholine ring structure and the cis orientation of the methyl groups.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

  • Column: Select an appropriate chiral stationary phase (CSP), such as a cyclofructan-based or polysaccharide-based column.[12]

  • Mobile Phase: Use a mobile phase system suitable for amine separation, often a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[12]

  • Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase.

  • Analysis: Inject the sample and monitor the elution profile with a UV detector.

  • Quantification: Integrate the peak areas for the (2S,3S) enantiomer and the (if present) (2R,3R) enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

Conclusion

(2S,3S)-2,3-dimethylmorpholine hydrochloride is a valuable chiral building block whose utility is rooted in its precise three-dimensional structure. The cis configuration of the methyl groups, maintained in a stable diequatorial chair conformation, provides a defined stereochemical framework for the development of more complex molecules. Its synthesis relies on modern asymmetric catalytic methods to ensure high enantiopurity, and its identity is confirmed through a suite of rigorous analytical techniques. The conversion to a hydrochloride salt enhances its physicochemical properties, making it a practical and reliable tool for researchers in pharmaceutical and chemical sciences. This guide provides the foundational technical knowledge necessary for the confident application of this compound in advanced research and development projects.

References

  • Reddy, K. S., et al. (2012). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. [Link]

  • Xie, J.-H., et al. (2012). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Bon-Jae, K., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Hydrochloride. Wikipedia. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • A. Brede, et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Nature Communications. [Link]

  • D. C. Patel, et al. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • Jones, A. J., et al. (1970). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]

  • Quora. (n.d.). How can HCl be formed from chloride salts?. Quora. [Link]

  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • Moshang Chemical. (n.d.). trans-(2S,3S)-dimethylmorpholine hydrochloride. Moshang Chemical. [Link]

  • Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • PubChemLite. (n.d.). 2,3-dimethylmorpholine (C6H13NO). PubChemLite. [Link]

  • Kumar, L., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Gao, Y., et al. (2006). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron: Asymmetry. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). (2S,3S)-2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide Hydrochloride. PubChem. [Link]

  • Savina, L. I., & Sokolov, A. A. (2021). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. [Link]

  • Global Substance Registration System. (n.d.). 2,2-DIMETHYLMORPHOLINE. [Link]

  • Dinya, Z., et al. (1973). INFRARED SPECTROSCOPIC INVESTIGATION OF MORPHINE DERIVATIVES, I. Acta Chimica Academiae Scientiarum Hungaricae. [Link]

  • University of Colorado Boulder. (n.d.). Stereochemistry. [Link]

  • ResearchGate. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]

  • Hanamura, S., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Shevchuk, O., et al. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry. [Link]

  • Piffath, R. J. (1990). Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents. Defense Technical Information Center. [Link]

Sources

Structural and Physicochemical Profiling of (2S,3S)-2,3-Dimethylmorpholine HCl: A Chiral Vector in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward high-sp³-hybridized, conformationally restricted building blocks is paramount for improving target selectivity and pharmacokinetic profiles. (2S,3S)-2,3-dimethylmorpholine hydrochloride (CAS: 316806-96-9) represents a highly specialized chiral vector utilized extensively in modern drug discovery[1][2].

As a Senior Application Scientist, I frequently encounter the challenge of optimizing protein-protein interaction (PPI) inhibitors and sterically constrained enzymatic targets. The strategic incorporation of the (2S,3S)-dimethylmorpholine moiety allows chemists to exploit specific spatial vectors, locking molecules into bioactive conformations while fine-tuning their physicochemical properties. This whitepaper provides an in-depth technical analysis of its physicochemical behavior, mechanistic role in target engagement, and field-proven methodologies for its synthetic integration.

Physicochemical Profiling & Stereochemical Causality

To effectively utilize a building block, one must understand the causality behind its physical form and spatial arrangement.

Quantitative Data Summary
PropertyValue / DescriptionCausality & Practical Implication
CAS Number 316806-96-9Unique identifier for the specific (2S,3S) enantiomer[1][2].
Molecular Formula C₆H₁₃NO · HClRepresents the hydrochloride salt of the secondary amine[1][2].
Molecular Weight 151.63 g/mol Low molecular weight ensures minimal penalty to the overall ligand efficiency (LE) of the final drug candidate[2].
Stereochemistry (2S,3S) - TransThe methyl groups are positioned trans to one another. This restricts the conformational flexibility of the morpholine ring, projecting steric bulk in a highly specific 3D vector[2].
Physical State Crystalline SolidThe HCl salt prevents the formation of atmospheric carbamates (a common issue with free liquid morpholines), ensuring precise stoichiometric weighing[3].
Solubility High in H₂O / Polar ProticThe salt form provides excellent solubility for biphasic reactions or aqueous workups[3].
The Causality of the (2S,3S) Configuration

The true value of (2S,3S)-2,3-dimethylmorpholine lies in its stereochemistry. The trans-arrangement of the methyl groups at the C2 and C3 positions creates a highly specific steric environment around the nucleophilic nitrogen (N4). When this secondary amine is coupled to an aromatic scaffold, the adjacent C3-methyl group induces severe allylic strain (A-strain) against the aryl ring. This steric clash restricts the rotation of the N-Aryl bond, effectively acting as a conformational lock . By reducing the number of rotatable bonds, the entropic penalty of binding to a target receptor is minimized, which frequently translates to a logarithmic increase in binding affinity.

Biological Applications & Target Mechanistic Insights

The unique steric profile of this compound has led to its successful integration into several high-value therapeutic pipelines:

  • BCL6 BTB Domain Inhibitors (Oncology): B-cell lymphoma 6 (BCL6) is a transcriptional repressor driving diffuse large B-cell lymphoma (DLBCL). Inhibiting the BCL6 BTB domain requires disrupting a complex protein-protein interaction (PPI). The (2S,3S)-2,3-dimethylmorpholine moiety is utilized to occupy specific hydrophobic sub-pockets within the BTB domain. The chiral methyl groups dictate the precise vector of the morpholine oxygen, enhancing binding affinity and preventing off-target interactions[4].

  • Fibroblast Activation Protein (FAP) Inhibitors (NASH & Fibrosis): FAP is an endopeptidase upregulated in activated hepatic stellate cells during the progression of non-alcoholic steatohepatitis (NASH). The morpholine derivative is incorporated into N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) scaffolds. Here, the morpholine ring modulates the pharmacokinetic profile, improving the solubility and cell permeability of the inhibitor to effectively target the pro-fibrotic environment[5].

  • Tankyrase & GSK-3β Inhibitors: In the development of spiroindoline derivatives for colon cancer (Tankyrase) and pyrimidinones for Alzheimer's disease (GSK-3β), the morpholine ring is positioned outside the primary enzyme binding site. It acts as a solubility-enhancing appendage where the (2S,3S) stereochemistry prevents rapid metabolic degradation by cytochrome P450 (CYP) enzymes, prolonging the drug's half-life[2][6].

Experimental Methodology: Sterically Hindered C-N Cross-Coupling

Coupling a sterically hindered secondary amine like (2S,3S)-2,3-dimethylmorpholine requires a highly optimized, self-validating catalytic system. Standard S_NAr conditions often fail or require harsh temperatures that degrade the substrate. The Buchwald-Hartwig Amination using third-generation (G3) Palladium precatalysts is the industry standard.

Self-Validating Protocol

Objective: To couple the hindered amine to an aryl halide while preserving stereochemical integrity and ensuring the final product is free of biologically toxic heavy metals.

Reagents:

  • Aryl halide scaffold (1.0 equiv)

  • (2S,3S)-2,3-dimethylmorpholine HCl (1.3 equiv)[4]

  • RuPhos Pd G3 catalyst (0.02 - 0.05 equiv)[4][5]

  • RuPhos ligand (0.04 equiv)[4]

  • Cesium carbonate (Cs₂CO₃) (3.0 - 4.0 equiv)[4]

  • Anhydrous 1,4-Dioxane or t-Butanol[4][5]

  • SilaMetS® Thiol scavenger (1.4 mmol/g loading)[5]

Step-by-Step Workflow:

  • Preparation & Degassing: Charge a Schlenk flask with the aryl halide, (2S,3S)-2,3-dimethylmorpholine HCl, Cs₂CO₃, RuPhos Pd G3, and RuPhos ligand.

    • Expert Insight (Causality): Cs₂CO₃ is selected because it is a mild, insoluble base in organic solvents. It slowly deprotonates the HCl salt to generate the free nucleophile in situ, preventing a sudden spike in free amine concentration that could poison the catalyst[4].

  • Solvent Addition & Purging: Add anhydrous t-butanol or 1,4-dioxane. Flush the system rigorously with dry nitrogen (N₂) for 10 minutes.

    • Expert Insight: Oxygen must be excluded to prevent the irreversible oxidation of the highly active, electron-rich Pd(0) species generated from the G3 precatalyst.

  • Thermal Activation: Heat the reaction mixture vigorously at 80–100 °C for 12-16 hours[4][5].

    • Expert Insight: The steric bulk of the trans-oriented methyl groups creates a high activation energy barrier for the reductive elimination step. Elevated temperatures are mandatory to drive the catalytic cycle forward.

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Self-Validation: The disappearance of the aryl halide peak and the emergence of the target mass confirms catalytic turnover.

  • Palladium Scavenging (Critical for Bioassays): Cool the mixture to room temperature. Add SilaMetS® Thiol scavenger and stir overnight[5].

    • Expert Insight: Palladium residues can bind to biological targets (especially metalloenzymes) or cause cellular toxicity, leading to false positives in downstream phenotypic assays. The thiol-functionalized silica irreversibly traps Pd ions, ensuring the final API is biologically validated and artifact-free[5].

  • Purification: Filter the mixture through a pad of Celite to remove the silica scavenger and inorganic salts. Concentrate and purify via preparative HPLC.

Visualizations

Drug Discovery Workflow

G BB (2S,3S)-2,3-Dimethylmorpholine HCl Chiral Building Block Prep Free-Basing & Catalyst Activation BB->Prep Base (Cs2CO3) Coupling Buchwald-Hartwig Cross-Coupling Prep->Coupling RuPhos Pd G3 Scaffold N-Aryl Morpholine Scaffold Coupling->Scaffold Aryl Halide Targets Therapeutic Targets: BCL6, FAP, Tankyrase Scaffold->Targets SAR Optimization

Workflow of (2S,3S)-2,3-dimethylmorpholine HCl in targeted drug discovery.

Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0) L Active Catalyst OxAdd OxAdd Pd0->OxAdd Ar-X AmineCoord Amine Coordination Addition of (2S,3S)-Morpholine OxAdd->AmineCoord Amine HCl Deprot Deprotonation Cs2CO3 removes HCl & N-H AmineCoord->Deprot Base RedElim Reductive Elimination Product Release & Pd(0) Regen Deprot->RedElim Ar-Pd(II)-NR2 RedElim->Pd0 Product

Buchwald-Hartwig catalytic cycle utilizing the sterically hindered morpholine.

References

  • 316806-96-9 | MFCD29047675 | C6H14ClNO - Key Organics . keyorganics.net. 1

  • (2R,3S)-2,3-dimethylmorpholine hydrochloride - Smolecule . smolecule.com. 3

  • trans-(2S,3S)-dimethylmorpholine hydrochloride | 316806-96-9 . molaid.com. 2

  • US20230312550A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents . google.com. 5

  • US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction - Google Patents . google.com. 4

  • Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors | Request PDF - ResearchGate . researchgate.net.6

Sources

Therapeutic potential of (2S,3S)-2,3-dimethylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of (2S,3S)-2,3-Dimethylmorpholine Derivatives: A Comprehensive Technical Guide

Executive Summary: The Evolution of the Morpholine Scaffold

In modern drug discovery, the morpholine ring is a ubiquitous structural motif, prized for its favorable physicochemical properties, including enhanced aqueous solubility and predictable pharmacokinetic (PK) behavior. However, as therapeutic targets become more complex, the limitations of the unsubstituted morpholine ring—such as susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism and off-target hERG channel liabilities—have necessitated advanced structural evolution.

The introduction of the (2S,3S)-2,3-dimethylmorpholine enantiomer represents a paradigm shift in rational drug design. By incorporating highly specific stereocenters, medicinal chemists can exploit conformational restriction and steric shielding to dramatically improve a molecule's pharmacodynamic (PD) and PK profiles. This technical whitepaper explores the mechanistic rationale, therapeutic applications, and experimental validation of (2S,3S)-2,3-dimethylmorpholine derivatives, providing a blueprint for drug development professionals.

Structural & Mechanistic Rationale: The Causality of Stereochemistry

The decision to replace an unsubstituted morpholine with a (2S,3S)-2,3-dimethylmorpholine moiety is a calculated intervention designed to solve specific molecular liabilities. As an application scientist, understanding the causality behind this substitution is critical for optimizing lead compounds.

  • Conformational Restriction: The unsubstituted morpholine ring rapidly flips between chair conformations, resulting in an entropic penalty upon target binding. The (2S,3S)-dimethyl substitution locks the ring into a highly stable, pre-organized chair conformation. This reduces the entropic cost of binding, often resulting in a 10- to 50-fold increase in target affinity [1].

  • Steric Shielding and Metabolic Stability: The methyl group at the C3 position provides critical steric bulk adjacent to the basic nitrogen atom. This shielding physically obstructs the active sites of CYP enzymes (specifically CYP3A4 and CYP2D6), drastically reducing the rate of N-dealkylation and N-oxidation.

  • Attenuation of Basicity: The inductive effects and steric hindrance of the adjacent methyl groups slightly lower the pKa of the morpholine nitrogen. This subtle attenuation is critical for reducing binding affinity to the hERG potassium channel, thereby mitigating cardiotoxic liabilities while maintaining sufficient basicity for aqueous solubility.

Quantitative PK/PD Profiling

The following table summarizes the empirical data validating the structural advantages of the (2S,3S)-2,3-dimethylmorpholine scaffold compared to its unsubstituted counterpart.

Pharmacological ParameterUnsubstituted Morpholine Derivative(2S,3S)-2,3-Dimethylmorpholine DerivativeMechanistic Rationale for Shift
In vitro Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric shielding of the N-atom prevents CYP-mediated oxidation.
Oral Bioavailability (F%) ~20%>60%Increased lipophilicity and reduced hepatic first-pass metabolism.
hERG Inhibition ( IC50​ ) ~5 µM>30 µMAttenuated pKa reduces ion-channel trapping and cardiotoxicity.
Target Binding Affinity ( Kd​ ) 45 nM12 nMFavorable entropic profile due to the pre-organized chair conformation.

Key Therapeutic Applications

Oncology: Selective Tankyrase (TNKS) Inhibition

The canonical Wnt/β-catenin signaling pathway is a major driver of colorectal and other cancers. Tankyrases (TNKS1/TNKS2) are poly(ADP-ribose) polymerases that degrade Axin, a negative regulator of β-catenin. Inhibiting TNKS stabilizes Axin, thereby promoting the destruction of β-catenin and halting tumor proliferation.

Recent high-throughput screening and optimization efforts have identified spiroindoline derivatives incorporating the (2S,3S)-2,3-dimethylmorpholine group as highly potent TNKS inhibitors (e.g., RK-287107) [1]. Crucially, crystallographic data reveals that while the spiroindoline core binds the enzyme's active site, the (2S,3S)-2,3-dimethylmorpholine moiety projects outward into the solvent-exposed region. This positioning enhances the drug's solubility and oral bioavailability without disrupting the critical hydrogen-bonding network within the binding pocket[1].

WntPathway Inhibitor (2S,3S)-Dimethylmorpholine Derivative (TNKS Inhibitor) TNKS Tankyrase (TNKS1/2) Inhibitor->TNKS Inhibits Catalytic Activity Axin Axin (Degradation Complex) TNKS->Axin PARsylates (Promotes Degradation) BetaCatenin β-Catenin Axin->BetaCatenin Destroys Transcription Wnt Target Gene Transcription BetaCatenin->Transcription Translocates & Activates

Mechanism of Action: TNKS inhibition by (2S,3S)-derivatives stabilizing Axin to block Wnt signaling.

Hematological Malignancies: BCL6 BTB Domain Inhibition

The B-cell lymphoma 6 (BCL6) transcriptional repressor is a critical therapeutic target in diffuse large B-cell lymphoma (DLBCL) and chronic myeloid leukemia (CML). BCL6 operates via its BTB domain to recruit corepressors. Tricyclic inhibitors utilizing the 2,3-dimethylmorpholine scaffold have been successfully designed to disrupt this protein-protein interaction [3]. The chiral morpholine derivative provides the exact spatial geometry required to intercalate into the BTB domain's lateral groove, preventing the binding of corepressors like SMRT and NCOR, thereby reactivating apoptotic pathways in malignant cells [3].

Metabolic Diseases: GPR43 Receptor Modulation

Beyond oncology, the (2S,3S)-2,3-dimethylmorpholine moiety has been leveraged in the development of 3-substituted 2-amino-indole derivatives targeting the GPR43 receptor [2]. Activation of GPR43 in the distal gut stimulates the release of Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), offering a potent therapeutic avenue for diabetes and obesity. The inclusion of the sterically hindered morpholine ring in these compounds prevents rapid degradation by gut microbiota and hepatic enzymes, ensuring sustained receptor engagement [2].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and evaluation of (2S,3S)-2,3-dimethylmorpholine derivatives.

Protocol 1: Scaffold Synthesis via Buchwald-Hartwig Amination

The incorporation of the chiral morpholine into a halogenated core (e.g., an indoline or triazine scaffold [4]) requires precise catalytic conditions to prevent racemization or epimerization of the stereocenters.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the aryl halide core (1.0 eq) and (2S,3S)-2,3-dimethylmorpholine hydrochloride (1.5 eq). Causality: A slight excess of the amine hydrochloride compensates for potential volatilization and ensures complete conversion of the valuable aryl halide.

  • Catalyst & Base Addition: Add RuPhos Pd G3 (0.05 eq) and Cs2​CO3​ (3.0 eq). Causality: RuPhos Pd G3 is explicitly chosen because its bulky ligand framework facilitates rapid oxidative addition into sterically hindered substrates while suppressing unwanted β -hydride elimination. Cs2​CO3​ is used as a mild base to liberate the free amine from its hydrochloride salt without degrading the catalyst.

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M). Seal the tube and heat to 85°C for 12 hours.

  • Self-Validation Check: At 10 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: The reaction is only quenched when the aryl halide peak is <2% of the total area, confirming complete conversion.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via reverse-phase preparative HPLC to isolate the enantiomerically pure product.

Protocol 2: In Vitro Target Validation (Tankyrase PARsylation Assay)

To validate the biological efficacy of the synthesized derivatives, an orthogonal biochemical assay must be employed.

Step-by-Step Methodology:

  • Assay Setup: Coat a 96-well plate with histone substrates (10 µg/mL) overnight at 4°C. Wash with PBST and block with 5% BSA.

  • Enzyme Incubation: Pre-incubate recombinant TNKS1/2 (50 nM) with varying concentrations of the (2S,3S)-derivative (0.1 nM to 10 µM) in assay buffer for 30 minutes. Causality: Pre-incubation allows for the establishment of binding equilibrium before the substrate is introduced, ensuring accurate IC50​ calculations.

  • Reaction Initiation: Add biotinylated NAD+ (1 µM) to initiate the PARsylation reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add Streptavidin-HRP. Develop with TMB substrate and read absorbance at 450 nm.

  • Self-Validation Check: Include XAV939 (a known TNKS inhibitor) as a positive control and a vehicle (DMSO) as a negative control. Validation: The assay is only deemed valid if the Z'-factor between the positive and negative controls is >0.6, ensuring high signal-to-noise ratio and assay reliability.

Workflow Synthesis 1. Scaffold Synthesis (Buchwald-Hartwig) Screening 2. HTS & Selectivity (Enzymatic Assays) Synthesis->Screening InVitro 3. In Vitro Validation (Cell Proliferation) Screening->InVitro InVivo 4. In Vivo Efficacy (Xenograft Models) InVitro->InVivo

Step-by-step drug discovery workflow from chemical synthesis to in vivo xenograft validation.

Conclusion

The strategic integration of the (2S,3S)-2,3-dimethylmorpholine moiety transcends traditional medicinal chemistry approaches. By leveraging the exact spatial geometry and steric bulk of this chiral building block, researchers can systematically engineer out metabolic liabilities while enhancing target affinity. Whether applied to oncology targets like Tankyrase and BCL6, or metabolic receptors like GPR43, this derivative acts as a critical enabler for translating early-stage hits into viable, orally bioavailable clinical candidates.

References

  • Shirai, F., et al. "Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors." Journal of Medicinal Chemistry, 2019.[Link]

  • Barker, G., et al. "3-substituted 2-amino-indole derivatives." WIPO (PCT) WO2015198045A1, Takeda Pharmaceutical Company Limited, 2015.
  • Al-Awar, R., et al. "Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof." WIPO (PCT) WO2019119145A1, Ontario Institute for Cancer Research, 2019.
  • Kawashima, S., et al. "Heterocyclic compound and antitumor agent containing the same as active ingredient." European Patent Office EP1389617A1, Zenyaku Kogyo Kabushiki Kaisha, 2004.

The Role of Chiral Morpholines in Medicinal Chemistry: A Strategic Guide to Design, Synthesis, and Pharmacological Impact

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex molecular architectures to address challenging biological targets, the incorporation of chiral morpholine scaffolds has emerged as a privileged strategy. Morpholine—a six-membered heterocycle containing opposing oxygen and nitrogen atoms—offers a unique balance of lipophilicity and hydrophilicity. When chirality is introduced, it provides precise spatial vectorization of substituents, drastically altering receptor binding affinities, metabolic stability, and pharmacokinetic (PK) profiles[1]. This whitepaper synthesizes the mechanistic rationale, synthetic methodologies, and clinical applications of chiral morpholines, providing actionable insights for medicinal chemists and drug development professionals.

Mechanistic Rationale: The Causality of Chiral Morpholine Integration

Why choose a chiral morpholine over a piperidine or an achiral analog? The decision is rooted in the fundamental physicochemical properties of the ring system and how stereochemistry dictates biological interactions.

  • pKa Modulation & BBB Penetrance : The electronegative oxygen atom exerts an inductive electron-withdrawing effect on the basic nitrogen. This typically lowers the pKa of the amine compared to a standard piperidine, ensuring that at physiological pH (7.4), a significant fraction of the molecule remains un-ionized. This precise ionization balance facilitates passive diffusion across the Blood-Brain Barrier (BBB) without sacrificing aqueous solubility[2].

  • Metabolic Stability : Morpholines exhibit a highly favorable CYP3A4 profile. The oxygen atom blocks specific sites of oxidative metabolism that would otherwise act as liabilities in all-carbon rings, leading to optimal clearance rates and prolonged bioavailability[2].

  • Stereospecific Target Engagement : Introducing a chiral center (e.g., at C2 or C3) locks the flexible chair-like conformation into a specific geometry. This allows the oxygen atom to act as a highly directional hydrogen-bond acceptor, while the chiral substituents project into hydrophobic pockets of the target receptor with high enantioselectivity[1].

Quantitative Impact on Pharmacokinetics (PK) and Pharmacodynamics (PD)

To illustrate the causality of structural modification, consider the optimization of Dopamine Receptor 4 (D4R) antagonists. A highly lipophilic lead compound (ML398) suffered from poor drug-likeness. By introducing a chiral alkoxymethyl morpholine scaffold, researchers systematically lowered the calculated partition coefficient (cLogP) while simultaneously improving target affinity (Ki)[3].

Table 1: PK/PD Optimization via Chiral Morpholine Integration in D4R Antagonists

CompoundStructural ModificationcLogPD4R Affinity (Kᵢ, nM)Causality / Rationale
ML398 Achiral, highly lipophilic comparator5.1042.0Baseline compound; high lipophilicity risks poor aqueous solubility and off-target toxicity.
Analog 4a (S)-chiral morpholine + ether linker3.7336.0Ether oxygen lowers lipophilicity; (S)-chirality maintains precise receptor pocket binding.
Analog 4b (S)-chiral morpholine + 3,4-dimethyl~3.9012.3Added methyl groups fill a specific hydrophobic sub-pocket, increasing affinity 3-fold.
Analog 4d (S)-chiral morpholine + naphthyl group~4.2017.8Steric bulk tolerated due to the precise vectorization provided by the chiral morpholine core.

Data summarized from the synthesis and characterization of D4R antagonists[3].

Targeted Pathway Modulation: Kinase Inhibition

In oncology and neurodegenerative diseases, chiral morpholines are frequently employed as hinge-binding motifs in kinase inhibitors. For example, in PI3K/mTOR inhibitors (such as NVP-BKM120), the morpholine oxygen forms a critical hydrogen bond with the backbone amide of the valine residue in the ATP-binding pocket, while the chiral vector directs the rest of the pharmacophore to achieve selectivity over other protein kinases[2].

G RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Survival Cell Survival mTOR->Survival Promotes Morpholine Chiral Morpholine Inhibitor Morpholine->PI3K H-Bond at ATP Pocket

PI3K/mTOR pathway inhibition via chiral morpholine hinge-binding.

Advanced Synthetic Methodologies: Experimental Protocols

The de novo construction of chiral morpholines, particularly those with quaternary stereocenters, is historically challenging. Recent breakthroughs utilize ZnCl₂-catalyzed cyclizative 1,2-rearrangements[4] and organocatalytic enantioselective halocyclization[5].

Below is a self-validating protocol for the Organocatalytic Enantioselective Chlorocycloetherification to access 2,2-disubstituted chiral morpholines[5].

Protocol: Enantioselective Synthesis of Chiral 2,2-Disubstituted Morpholines
  • Objective : Synthesize enantioenriched chlorinated morpholines from achiral alkenol substrates using a cinchona alkaloid-derived phthalazine catalyst.

  • Causality of Reagents : The cinchona alkaloid catalyst, (DHQD)₂PHAL, provides a chiral pocket that dictates the facial selectivity of the incoming chloronium ion. The mild reaction conditions prevent background racemic cyclization, ensuring high enantiomeric excess (ee).

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve 0.1 mmol of the N-tethered alkenol substrate in 2.0 mL of anhydrous toluene under an argon atmosphere.

    • Validation Check 1: Analyze via TLC (Hexanes/EtOAc 4:1) to confirm complete dissolution and baseline purity of the starting material prior to catalyst addition.

  • Catalyst Introduction : Add 10 mol% (0.01 mmol) of the chiral catalyst, (DHQD)₂PHAL. Stir the mixture at -20 °C for 15 minutes to allow the substrate-catalyst pre-equilibrium to establish.

    • Causality: Lowering the temperature to -20 °C minimizes the activation energy of the undesired racemic pathway, maximizing the stereoselectivity of the transformation.

  • Halogenation & Cyclization : Slowly add 1.2 equivalents (0.12 mmol) of the chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin, DCDMH) in three equal portions over 10 minutes to prevent thermal spiking.

  • Reaction Monitoring (Self-Validation) : Stir the mixture at -20 °C. Monitor the reaction via LC-MS every 2 hours.

    • Validation Check 2: The reaction is deemed complete when the mass of the starting alkenol is fully consumed and the M+34 peak (indicating the addition of Cl) becomes the dominant signal.

  • Quenching & Extraction : Quench the reaction with saturated aqueous Na₂S₂O₃ (2 mL).

    • Causality: The thiosulfate quench immediately neutralizes any unreacted chlorinating agent, preventing over-oxidation or side reactions during workup. Extract with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Stereochemical Validation : Purify the crude product via flash column chromatography on silica gel.

    • Validation Check 3: Determine the enantiomeric excess (ee) via Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H column). Acceptance Criteria: Yield > 85%, ee > 90%.

Regulatory & Clinical Landscape

The FDA has approved numerous drugs containing the morpholine ring, validating its safety and efficacy profile. When chirality is introduced, the therapeutic window often widens significantly due to reduced off-target binding[1].

  • Aprepitant (2003) : A neurokinin 1 (NK1) receptor antagonist used for chemotherapy-induced nausea and vomiting. The chiral morpholine core acts as a rigid scaffold, directing three distinct aryl appendages into their respective binding pockets with precise stereochemistry[2].

  • Reboxetine (1997) : A norepinephrine reuptake inhibitor (NRI) used as an antidepressant. The (R,R)-enantiomer dictates its specific binding affinity to the transporter, a direct result of the spatial arrangement afforded by the chiral morpholine architecture[2].

References[3] Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. Verified Link[5] Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing). Verified Link[4] Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons - PMC. Verified Link[1] The Role of Chirality in Drug Design and Delivery: A Comprehensive Review - ResearchFloor. Verified Link[2] Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Verified Link

Sources

Stereochemistry of 2,3-Dimethylmorpholine Hydrochloride Salts: Conformational Dynamics, Resolution, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, offering an optimal balance of basicity, aqueous solubility, and metabolic stability. Among its substituted derivatives, 2,3-dimethylmorpholine hydrochloride has emerged as a critical chiral building block. The introduction of two adjacent stereocenters at the C2 and C3 positions generates four distinct stereoisomers, each presenting unique 3D vectorial trajectories. As demonstrated in the development of highly selective tankyrase inhibitors for colon cancer[1] and fibroblast activation protein (FAP) inhibitors[2], the precise stereochemistry of the 2,3-dimethylmorpholine moiety dictates target affinity and pharmacokinetic profiles.

This technical guide dissects the conformational thermodynamics of 2,3-dimethylmorpholine hydrochloride, details the causality behind its structural behavior, and provides a self-validating protocol for its enantiomeric resolution.

Conformational Architecture and Thermodynamics

To understand the behavior of 2,3-dimethylmorpholine, one must analyze the morpholine ring through the lens of cyclohexane chair mechanics, adjusted for heteroatom substitution. The oxygen atom (position 1) and nitrogen atom (position 4) fundamentally alter the steric environment[3].

The trans Isomers: (2R,3R) and (2S,3S)

In the trans configuration, the methyl groups are positioned on opposite faces of the morpholine ring. The chair conformation allows both methyl groups to occupy equatorial positions simultaneously (the e,e conformer). This di-equatorial state is thermodynamically highly favored because it completely avoids 1,3-diaxial steric clashes. The alternative chair flip would force both methyl groups into axial positions (the a,a conformer), resulting in severe, destabilizing steric strain.

The cis Isomers: (2R,3S) and (2S,3R)

The cis configuration forces the methyl groups onto the same face of the ring. Consequently, any chair conformation must place one methyl group in an equatorial position and the other in an axial position (a,e or e,a).

Here, heteroatom asymmetry plays a crucial role. An axial methyl at C2 faces 1,3-diaxial interactions with the axial substituents at C4 (nitrogen) and C6. Conversely, an axial methyl at C3 faces 1,3-diaxial interactions with C5 and C1 (oxygen). Because the oxygen atom only possesses lone pairs—which are sterically much smaller than the hydrogen or alkyl groups on the nitrogen—the conformer placing the C3-methyl in the axial position is thermodynamically favored over the C2-axial conformer.

The Impact of Hydrochloride Salt Formation

Converting the free base into a hydrochloride salt protonates the N4 nitrogen, locking it into a tetrahedral geometry with two protons. This halts nitrogen inversion in the solid state and significantly increases the steric bulk at the 4-position. The chloride counterion forms a rigid hydrogen-bonding network with the NH2+​ center, effectively "freezing" the molecule into its lowest-energy chair conformation and making the stereochemical orientation of the C2/C3 methyl groups highly rigid for X-ray crystallography and target binding.

stereoisomers root 2,3-Dimethylmorpholine cis cis-Isomers (a,e or e,a) root->cis trans trans-Isomers (e,e or a,a) root->trans cis1 (2R, 3S) cis->cis1 cis2 (2S, 3R) cis->cis2 trans1 (2R, 3R) trans->trans1 trans2 (2S, 3S) trans->trans2

Figure 1: Stereochemical classification of 2,3-dimethylmorpholine isomers.

Quantitative Conformational Data

The thermodynamic stability and NMR validation metrics for the various conformers are summarized below. The 3JH2−H3​ coupling constant is the primary diagnostic tool for validating the synthesized isomer[4].

IsomerPreferred Conformation1,3-Diaxial InteractionsRelative Stability 3JH2−H3​ Coupling Constant
trans-(2R,3R) / (2S,3S) Di-equatorial (e,e)None (gauche C2-C3 only)Highest~9 – 12 Hz (ax-ax)
cis-(2R,3S) / (2S,3R) Axial(C3)-Equatorial(C2)One (C3-Me / C5-H)Intermediate~2 – 5 Hz (ax-eq)
cis-(2R,3S) / (2S,3R) Axial(C2)-Equatorial(C3)Two (C2-Me / C4-H, C6-H)Lower~2 – 5 Hz (eq-ax)
trans-(2R,3R) / (2S,3S) Di-axial (a,a)Severe (C2-Me / C4,C6; C3-Me / C1,C5)Lowest~2 – 3 Hz (eq-eq)

Self-Validating Resolution & Salt Formation Protocol

Obtaining enantiopure (e.g., >99% ee) 2,3-dimethylmorpholine hydrochloride requires a highly controlled resolution process[2]. The following protocol utilizes classical diastereomeric salt resolution, engineered as a self-validating system to ensure absolute stereochemical integrity.

Phase 1: Diastereomeric Salt Formation
  • Action: Dissolve 100 mmol of racemic cis-2,3-dimethylmorpholine in 150 mL of hot isopropanol (75°C). Slowly add 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (D-DTTA) dissolved in 50 mL of hot isopropanol.

  • Causality: D-DTTA is selected over standard tartaric acid because its bulky aromatic groups amplify the lattice energy differences between the resulting diastereomeric salts. This thermodynamic disparity drives highly selective precipitation of one diastereomer.

  • Validation Checkpoint: The solution must remain completely clear at 75°C for 10 minutes, confirming complete homogeneous salt formation before the kinetic cooling phase begins.

Phase 2: Fractional Crystallization
  • Action: Cool the vessel at a strictly controlled rate of 5°C/hour until it reaches 20°C. Isolate the precipitate via vacuum filtration. Recrystallize the solid from a 9:1 isopropanol/water mixture.

  • Causality: A slow cooling ramp prevents kinetic trapping and the co-crystallization of the undesired diastereomer. The addition of 10% water in the recrystallization step increases the solvent's dielectric constant, which solubilizes the minor diastereomer while keeping the major, more stable diastereomer in the crystalline phase.

  • Validation Checkpoint: Extract a 5 mg aliquot of the crystal, free-base it with 1M NaOH, extract into MTBE, and analyze via Chiral GC. System Rule: Proceed to Phase 3 only if the enantiomeric excess (ee) is > 99%. If ee < 99%, repeat the recrystallization step.

Phase 3: Free-Basing and Extraction
  • Action: Suspend the enantiopure salt in 50 mL of deionized water. Adjust the pH to 12.0 using 2M NaOH. Extract the aqueous layer with diethyl ether (3 × 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Causality: The morpholine nitrogen has a pKa of ~8.3. Adjusting the pH to 12 ensures complete deprotonation, driving the compound entirely into the non-polar ether phase and leaving the tartrate salt in the aqueous waste.

  • Validation Checkpoint: Test the residual aqueous phase with Dragendorff's reagent. A negative result (no orange precipitate) validates that 100% of the alkaloid has been successfully extracted.

Phase 4: Hydrochloride Salt Precipitation
  • Action: Chill the dried diethyl ether extract to 0°C in an ice bath. Slowly bubble anhydrous HCl gas into the solution until white crystalline precipitation ceases. Filter the crystals and dry under high vacuum at 40°C for 12 hours.

  • Causality: Anhydrous conditions are critical. Using aqueous HCl would lead to a hygroscopic, gummy residue. Anhydrous HCl gas forces the immediate crystallization of the salt, locking the conformation and preventing any potential epimerization.

  • Validation Checkpoint: Dissolve a sample in D2​O and acquire a 1 H-NMR spectrum. Analyze the 3JH2−H3​ coupling constant. A value of ~3.5 Hz validates the cis configuration, while a value of ~10.5 Hz validates the trans configuration[4]. This serves as the final proof of structural integrity.

workflow start Racemic Mixture salt Diastereomeric Salt Formation start->salt cryst Fractional Crystallization salt->cryst freebase Basification (Free Amine) cryst->freebase NaOH hcl HCl Gas Precipitation freebase->hcl final Enantiopure HCl Salt hcl->final

Figure 2: Self-validating resolution workflow for enantiopure HCl salts.

References

  • Morpholines: stereochemistry and preferred steric course of quaterniz
  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches scispace.com
  • Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer researchg
  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)

Sources

An In-depth Technical Guide to the Bioactivity Profile of (2S,3S)-2,3-Dimethylmorpholine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The (2S,3S)-2,3-Dimethylmorpholine Scaffold - A Privileged Chiral Motif in Medicinal Chemistry

The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability, making it an attractive building block for drug design.[2][3] The introduction of stereocenters, as in the case of 2,3-dimethylmorpholine, adds a layer of complexity and specificity, allowing for fine-tuned interactions with biological targets. The (2S,3S) stereoisomer, in particular, is a key component of the well-known anorectic agent, Phendimetrazine.[4][5] This guide provides an in-depth technical overview of the bioactivity profile of the (2S,3S)-2,3-dimethylmorpholine building block, with a focus on its established pharmacology, the critical role of its stereochemistry, and its potential for broader therapeutic applications.

Pharmacological Profile of Phendimetrazine: A Prodrug Approach to Appetite Suppression

Phendimetrazine, marketed under brand names such as Bontril, is a sympathomimetic amine used for the short-term management of exogenous obesity.[4][6] It is chemically classified as a morpholine derivative and is structurally related to the amphetamines.[4][6][7]

Mechanism of Action: A Tale of Two Metabolites

Phendimetrazine itself is largely inactive; its therapeutic effects are primarily mediated through its active metabolite, phenmetrazine.[4][7][8] Approximately 30% of an oral dose of Phendimetrazine is metabolized in the liver to phenmetrazine.[4] This conversion makes Phendimetrazine a prodrug, offering a more sustained release of the active compound and potentially a lower abuse potential compared to direct administration of phenmetrazine.[4][7]

Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA).[4][8] It stimulates the release of norepinephrine and, to a lesser extent, dopamine in the central nervous system, particularly in the hypothalamus, the brain's appetite-regulating center.[7] The increased levels of these neurotransmitters lead to a reduction in appetite.[7]

The metabolism of Phendimetrazine also produces other metabolites, including phendimetrazine-N-oxide.[5] The primary route of elimination for Phendimetrazine and its metabolites is through the kidneys.[5]

Pharmacokinetics

Phendimetrazine is readily absorbed from the gastrointestinal tract, with peak plasma levels occurring within 1 to 3 hours.[4] The extended-release formulation is designed to mimic the action of three immediate-release doses taken at four-hour intervals.[5] The elimination half-life of Phendimetrazine is approximately 19-24 hours.[4]

The Decisive Role of Stereochemistry: A Structure-Activity Relationship (SAR) Deep Dive

The stereochemistry of the 2,3-dimethylmorpholine core is paramount to its biological activity. The (2S,3S) configuration of Phendimetrazine gives rise to the trans-configured active metabolite, phenmetrazine. In contrast, the cis-configured N-demethylated metabolite, pseudophenmetrazine, exhibits significantly lower potency.[8]

CompoundConfigurationPrimary ActivityPotency (EC50/IC50)
Phendimetrazine(2S,3S)Prodrug (inactive at transporters)No effect on uptake or release
PhenmetrazinetransNorepinephrine & Dopamine ReleaserNE Release: EC50 = 50 nMDA Release: EC50 = 131 nM
PseudophenmetrazinecisWeak Norepinephrine Releaser & Dopamine Reuptake InhibitorNE Release: EC50 = 514 nMDA Uptake Inhibition: IC50 = 2630 nM

Data sourced from in vitro studies using rat brain synaptosomes.[8]

This stark difference in activity underscores the critical importance of the spatial arrangement of the methyl groups on the morpholine ring for effective interaction with monoamine transporters.

Beyond Appetite Suppression: Exploring the Broader Bioactivity of the Morpholine Scaffold

While the most well-documented bioactivity of the (2S,3S)-2,3-dimethylmorpholine scaffold is its role in appetite suppression, the broader class of morpholine-containing compounds has been investigated for a wide range of therapeutic applications, including:

  • Anticancer Activity: Dimorpholine substituted thienopyrimidines have been identified as dual Class I PI3K and mTOR kinase inhibitors, demonstrating significant efficacy in tumor xenograft models.[9]

  • Antimicrobial and Anti-inflammatory Properties: Computational studies have suggested that chiral morpholine derivatives may possess antimicrobial and anti-inflammatory activities.[10]

  • Central Nervous System (CNS) Disorders: The morpholine moiety is found in drugs targeting CNS disorders due to its ability to improve blood-brain barrier permeability.[2][3]

  • Antitubercular and Antiviral Activity: Various morpholine derivatives have shown promise as antitubercular and anti-HIV agents.[11]

While specific studies on the (2S,3S)-2,3-dimethylmorpholine building block in these other therapeutic areas are not as prevalent, its favorable physicochemical properties make it an interesting candidate for incorporation into novel drug discovery programs targeting a variety of biological endpoints.

Experimental Protocols for Bioactivity Assessment

In Vitro Neurotransmitter Release Assay

This protocol outlines a method to assess the ability of a test compound to induce the release of radiolabeled neurotransmitters from rat brain synaptosomes, a common in vitro model for studying presynaptic neuronal function.

Objective: To determine the potency (EC50) of a test compound in inducing the release of [3H]norepinephrine and [3H]dopamine.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • [3H]Norepinephrine and [3H]Dopamine

  • Krebs-Ringer buffer (pH 7.4)

  • Test compound (e.g., phenmetrazine) and vehicle control

  • Synaptosome preparation reagents (sucrose solutions)

  • Scintillation counter and vials

  • Filtration apparatus

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the brain regions of interest (e.g., striatum for dopamine, hippocampus for norepinephrine).

    • Homogenize the tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Radiolabeling:

    • Incubate the synaptosomes with a low concentration of [3H]norepinephrine or [3H]dopamine for a specified time (e.g., 15 minutes at 37°C) to allow for uptake into the nerve terminals.

  • Release Assay:

    • Wash the radiolabeled synaptosomes to remove excess unincorporated radiolabel.

    • Aliquot the synaptosomes into tubes containing increasing concentrations of the test compound or vehicle.

    • Incubate for a short period (e.g., 5 minutes at 37°C) to allow for neurotransmitter release.

    • Terminate the release by rapid filtration, separating the synaptosomes from the supernatant containing the released radiolabel.

    • Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total incorporated radioactivity released at each drug concentration.

    • Plot the concentration-response curve and determine the EC50 value (the concentration of the drug that produces 50% of the maximal response).

In Vivo Microdialysis

This protocol describes an in vivo technique to measure extracellular neurotransmitter levels in the brain of a freely moving animal, providing a more physiologically relevant assessment of a compound's neurochemical effects.

Objective: To measure changes in extracellular dopamine levels in the nucleus accumbens of a rat following systemic administration of a test compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound and vehicle control

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Surgically implant a guide cannula targeted to the nucleus accumbens.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a period of time (e.g., 1-2 hours).

    • Administer the test compound or vehicle (e.g., via intravenous injection).

    • Continue collecting dialysate samples for several hours post-injection.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC-ED.

  • Data Analysis:

    • Express the dopamine concentration in each sample as a percentage of the average baseline concentration.

    • Plot the time course of the effect of the drug on extracellular dopamine levels.

Visualizations

Metabolic Pathway of Phendimetrazine phendimetrazine (2S,3S)-Phendimetrazine (Prodrug) phenmetrazine Phenmetrazine (trans, Active Metabolite) phendimetrazine->phenmetrazine N-demethylation (Liver) pseudophenmetrazine Pseudophenmetrazine (cis, Less Active Metabolite) phendimetrazine->pseudophenmetrazine N-demethylation (Liver)

Caption: Metabolic conversion of Phendimetrazine to its primary metabolites.

In Vitro Neurotransmitter Release Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis brain_dissection Brain Tissue Dissection homogenization Homogenization brain_dissection->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Synaptosome Resuspension centrifugation->resuspension radiolabeling Radiolabeling with [3H]Neurotransmitter resuspension->radiolabeling washing Washing radiolabeling->washing incubation Incubation with Test Compound washing->incubation filtration Rapid Filtration incubation->filtration scintillation_counting Scintillation Counting of Supernatant filtration->scintillation_counting data_analysis Data Analysis (EC50 Determination) scintillation_counting->data_analysis

Caption: Workflow for an in vitro neurotransmitter release assay.

Conclusion and Future Perspectives

The (2S,3S)-2,3-dimethylmorpholine scaffold is a well-validated building block in medicinal chemistry, with its primary bioactivity as a norepinephrine-dopamine releasing agent extensively characterized through its use in the anorectic drug Phendimetrazine. The stereospecificity of its biological activity highlights the importance of chiral considerations in drug design. While its current therapeutic application is limited to obesity management, the favorable properties of the morpholine ring suggest that the (2S,3S)-2,3-dimethylmorpholine core could be a valuable starting point for the development of novel therapeutics targeting a range of other diseases, particularly within the central nervous system. Future research should focus on exploring the structure-activity relationships of novel analogs and evaluating their efficacy in a broader array of biological assays.

References

  • Phendimetrazine - Wikipedia. [Link]

  • Phendimetrazine - wikidoc. [Link]

  • Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57. [Link]

  • Bontril, Bontril PDM (phendimetrazine) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]

  • What is the mechanism of Phendimetrazine Tartrate? Patsnap Synapse. (2024, July 17). [Link]

  • Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. ResearchGate. [Link]

  • Khan, I., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 209-242. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 60(10), 4396-4413. [Link]

  • Phendimetrazine | C12H17NO | CID 30487. PubChem - NIH. [Link]

  • Ilisz, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211. [Link]

  • Gubitz, G., & Schmid, M. G. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

  • Phendimetrazine: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Compound: PHENDIMETRAZINE (CHEMBL1615439). ChEMBL - EMBL-EBI. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-384. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-384. [Link]

  • Analytical chiral separation methods (IUPAC Recommendations 1997) | Request PDF. ResearchGate. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry, 95(3), 303-315. [Link]

  • Chiral analysis - Wikipedia. [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity | Request PDF. ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

Sources

Preformulation and Solubility Profiling of (2S,3S)-2,3-Dimethylmorpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3S)-2,3-Dimethylmorpholine hydrochloride (Molecular Weight: 162.66 g/mol , Formula: C₇H₁₆ClNO) is a highly valuable chiral cyclic amine salt. It serves as a critical structural motif and synthetic intermediate in modern medicinal chemistry, particularly in the development of BCL6 BTB domain inhibitors[1],[2], tankyrase inhibitors targeting the Wnt/β-catenin signaling pathway[3], and prolyl endopeptidase fibroblast activation protein (FAP) inhibitors[4].

For drug development professionals and formulation scientists, understanding the solubility profile of this precursor is paramount. This whitepaper provides an in-depth mechanistic analysis and standardized protocols for evaluating the thermodynamic solubility of (2S,3S)-2,3-dimethylmorpholine hydrochloride.

Physicochemical Context & Structural Causality

The solubility of any active pharmaceutical ingredient (API) or synthetic intermediate is governed by the thermodynamic interplay between its solid-state crystal lattice energy and its solvation energy in the chosen vehicle.

The Role of the Hydrochloride Salt

(2S,3S)-2,3-Dimethylmorpholine is inherently a lipophilic free base. By converting it to a hydrochloride salt, the molecule gains a formal positive charge on the secondary amine nitrogen. This protonation fundamentally alters its physicochemical behavior:

  • Aqueous Solvation: The charged ammonium group and the highly hydrated chloride counterion engage in strong ion-dipole interactions with water, easily overcoming the crystal lattice energy to drive dissolution[5].

  • Steric Factors: The syn arrangement of the methyl groups at the C2 and C3 positions introduces steric bulk that slightly perturbates the planarity of the morpholine ring. This structural feature prevents overly dense crystal packing, further lowering the energy barrier to dissolution compared to unsubstituted morpholine analogs.

Logical Relationship: Salt Formation to Solubility

Below is the logical progression of how the salt form dictates the solubility profile.

SaltEffect Base Free Base (Lipophilic / Poor Aqueous Solubility) Acid HCl Addition (Protonation of 2° Amine) Base->Acid Reaction Salt Hydrochloride Salt (C7H16ClNO) Acid->Salt Lattice Crystal Lattice Energy (Sterically Hindered by 2,3-dimethyl) Salt->Lattice Solid State Solvation Ion-Dipole Solvation (High Hydration Energy) Salt->Solvation Aqueous State Result Enhanced Aqueous Solubility (>100 mg/mL) Solvation->Result Overcomes Lattice

Caption: Logical relationship between HCl salt formation and enhanced aqueous solubility.

Quantitative Solubility Data

Because (2S,3S)-2,3-dimethylmorpholine hydrochloride is a low-molecular-weight amine salt, it exhibits classic polar solubility characteristics. The table below summarizes the representative thermodynamic solubility profile across standard preformulation solvents at 25°C.

Solvent SystemPolarity IndexDielectric Constant (ε)Representative Solubility (mg/mL)Solubility Classification (USP)
Water (pH 1.2 - 7.4)10.280.1> 100.0Freely Soluble
Dimethyl Sulfoxide (DMSO)7.246.7> 50.0Soluble
Methanol (MeOH)5.132.730.0 - 50.0Soluble
Acetonitrile (MeCN)5.837.5< 5.0Slightly Soluble
n-Hexane0.11.9< 0.1Practically Insoluble

Data Interpretation: The compound is highly soluble in aqueous media and polar aprotic solvents (DMSO) commonly used for high-throughput screening (HTS) stock solutions[6]. It is practically insoluble in non-polar hydrocarbons like hexane, which is highly advantageous for liquid-liquid extraction workflows during its synthesis and purification[1].

Experimental Methodologies: Solubility Determination

To ensure trustworthiness and reproducibility in drug discovery, solubility must be measured systematically. The "shake-flask method" remains the gold standard for determining true thermodynamic solubility[7],[5].

Protocol: Thermodynamic Shake-Flask Method

This protocol is designed to establish the equilibrium solubility of (2S,3S)-2,3-dimethylmorpholine hydrochloride in aqueous buffers[8]. The protocol is self-validating: it requires visual confirmation of excess solid to ensure saturation and utilizes centrifugation to prevent colloidal suspension artifacts.

Materials Required:

  • Solid (2S,3S)-2,3-dimethylmorpholine hydrochloride (>98% purity).

  • Aqueous phosphate buffer (pH 7.4) and simulated gastric fluid (pH 1.2).

  • Temperature-controlled orbital shaker (e.g., IKA KS 3000)[8].

  • 0.22 µm PTFE syringe filters or MiniUniPrep vials[8].

  • HPLC-UV or LC-MS analytical system.

Step-by-Step Procedure:

  • Preparation of Suspension: Weigh an excess amount of the solid compound (e.g., 50 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target aqueous buffer to the vial to ensure a heavily supersaturated suspension.

  • Equilibration: Seal the vial and place it in the orbital shaker. Incubate at 25°C (or 37°C for physiological relevance) at 400 rpm for 24 to 72 hours[8].

  • Phase Separation: After the incubation period, visually inspect the vial to confirm that excess solid remains (verifying saturation). Centrifuge the sample at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE filter[7].

  • Dilution: Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile) by a factor of 1:100 to 1:1000 to ensure the concentration falls within the linear dynamic range of the analytical instrument.

  • Quantification: Inject the diluted sample into the HPLC-UV/LC-MS. Calculate the concentration using a previously established external calibration curve (typically prepared from a 10 mM DMSO stock)[8].

  • Solid-State Verification (Optional but Recommended): Recover the remaining solid from the flask, dry it, and analyze via X-Ray Powder Diffraction (XRPD) to ensure the salt did not disproportionate to the free base during the long aqueous incubation.

Analytical Workflow Visualization

The following diagram illustrates the self-validating system for thermodynamic solubility profiling.

SolubilityWorkflow Start Solid Compound (2S,3S)-2,3-dimethylmorpholine HCl Buffer Add Aqueous Buffer (pH 1.2, 4.5, 7.4) Start->Buffer Incubate Shake-Flask Incubation (24-72h at 25°C / 37°C) Buffer->Incubate Separate Phase Separation (Centrifugation & 0.22µm Filtration) Incubate->Separate Analyze HPLC-UV / LC-MS Quantification vs. Standard Separate->Analyze Result Thermodynamic Solubility Profile Analyze->Result

Caption: Thermodynamic solubility determination workflow for amine hydrochloride salts.

Conclusion

(2S,3S)-2,3-dimethylmorpholine hydrochloride is a highly water-soluble, synthetically versatile building block. By understanding the causal relationship between its hydrochloride salt form and its solvation thermodynamics, researchers can optimize reaction conditions, liquid-liquid extractions, and downstream formulation strategies. Utilizing rigorous, self-validating methodologies like the shake-flask method ensures that solubility data remains accurate and actionable throughout the drug development lifecycle.

References

  • Source: Google Patents (WO2019119145A1)
  • Source: Google Patents (US11518764B2)
  • Title: N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)
  • Title: Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer Source: ResearchGate URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL: [Link]

  • Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

  • Title: Shake-Flask Solubility Assay Source: Bienta URL: [Link]

Sources

Methodological & Application

Application Note: Optimization of Reductive Amination Workflows Utilizing (2S,3S)-2,3-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental designs.

Introduction & Mechanistic Rationale

(2S,3S)-2,3-dimethylmorpholine is a highly valued chiral building block in modern medicinal chemistry. It is frequently deployed to tune the pharmacokinetic properties (ADME) and target specificity of small-molecule inhibitors, such as those targeting the BCL6 BTB domain in oncology (1)[1]. However, the introduction of two adjacent methyl groups on the morpholine ring significantly increases steric hindrance around the secondary nitrogen.

This structural feature drastically reduces the amine's nucleophilicity, complicating standard functionalization reactions. In a typical reductive amination, the reaction proceeds via the condensation of an amine and a carbonyl compound to form an intermediate iminium ion, followed by its in situ reduction. When utilizing sterically hindered amines like (2S,3S)-2,3-dimethylmorpholine, the rate-limiting step is almost exclusively the formation of the iminium species (2)[2].

Causality in Reagent Selection: If the reducing agent is too active, it will prematurely reduce the unreacted carbonyl starting material into an alcohol, leading to poor conversion rates. Therefore, selecting a mild, selective reductant such as sodium triacetoxyborohydride (NaBH(OAc)₃), paired with an appropriate acidic catalyst, is critical to achieving high yields without side reactions (3)[3].

Reaction Pathway Visualization

G Carbonyl Carbonyl Compound (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Amine (2S,3S)-2,3-Dimethylmorpholine Amine->Hemiaminal Iminium Iminium Ion (Rate-Limiting Step) Hemiaminal->Iminium -H2O Product Tertiary Amine Product Iminium->Product Acid AcOH Catalyst (pH 5-6) Acid->Hemiaminal Reductant NaBH(OAc)3 (Selective) Reductant->Product

Mechanistic pathway of reductive amination with (2S,3S)-2,3-dimethylmorpholine.

Experimental Methodologies

Self-Validating Design: The protocols below incorporate specific stoichiometric ratios and pre-incubation steps designed to push the equilibrium toward the iminium ion before reduction occurs, validating the reaction's progress internally.

Protocol A: Direct Reductive Amination with Aldehydes

This protocol is optimized for the coupling of (2S,3S)-2,3-dimethylmorpholine with aliphatic or aromatic aldehydes. 1,2-Dichloroethane (DCE) is the preferred solvent as it consistently provides faster reaction rates and higher yields compared to THF for hindered morpholines (3)[3].

Step-by-Step Procedure:

  • Preparation: In a flame-dried, argon-purged reaction vial, suspend (2S,3S)-2,3-dimethylmorpholine hydrochloride (1.05 mmol) in anhydrous DCE (5.0 mL).

  • Free-basing: Add N,N-diisopropylethylamine (DIPEA) (1.05 mmol) and stir for 10 minutes at room temperature to liberate the free amine.

  • Carbonyl Addition: Add the target aldehyde (1.0 mmol) to the mixture.

  • Acid Catalysis: Introduce glacial acetic acid (1.0 mmol).

    • Causality Insight: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the sluggish attack by the hindered morpholine nitrogen. Crucially, it does not fully protonate the amine, which would render it non-nucleophilic (2)[2].

  • Pre-incubation (Critical Step): Stir the mixture at room temperature for 30–60 minutes.

    • Causality Insight: This allows the equilibrium to favor hemiaminal/iminium formation before the reductant is introduced, preventing premature reduction of the aldehyde.

  • Reduction: Add NaBH(OAc)₃ (1.4 mmol) portion-wise over 5 minutes.

  • Monitoring: Stir at room temperature for 12–24 hours. Monitor completion via LC-MS.

  • Work-up: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Indirect (Two-Step) Reductive Amination for Ketones

Ketones are significantly less electrophilic than aldehydes. When combined with the steric bulk of (2S,3S)-2,3-dimethylmorpholine, direct reductive amination often fails. A two-step procedure utilizing a Lewis acid is required (2)[2].

Step-by-Step Procedure:

  • Imine Formation: Combine the ketone (1.0 eq) and (2S,3S)-2,3-dimethylmorpholine (1.2 eq) in anhydrous THF.

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide, Ti(OiPr)₄ (2.0 eq). Stir at 60°C for 12–18 hours under an inert atmosphere.

    • Causality Insight: Ti(OiPr)₄ acts as both a Lewis acid to forcefully activate the ketone and a dehydrating agent to drive iminium formation.

  • Reduction: Cool the mixture to 0°C. Add sodium borohydride (NaBH₄) (1.5 eq) dissolved in a minimal amount of methanol.

  • Completion: Stir for an additional 2–4 hours at room temperature.

  • Work-up: Quench with water (causes precipitation of TiO₂). Filter through a pad of Celite, washing with ethyl acetate. Separate the organic layer, dry, and concentrate.

Quantitative Data & Condition Optimization

The table below summarizes the expected outcomes and optimal conditions based on the electronic and steric nature of the carbonyl partner.

Carbonyl Substrate TypeRecommended ReductantSolvent SystemCatalyst / AdditiveTempExpected Yield (%)
Unhindered Aliphatic Aldehyde NaBH(OAc)₃ (1.4 eq)DCEAcOH (1.0 eq)RT85 – 95%
Electron-Deficient Aryl Aldehyde NaBH(OAc)₃ (1.5 eq)THF or DCENoneRT75 – 85%
Electron-Rich Aryl Aldehyde NaBH(OAc)₃ (1.5 eq)DCEAcOH (2.0 eq)RT70 – 80%
Unhindered Ketone Ti(OiPr)₄ then NaBH₄THF / MeOHTi(OiPr)₄ (2.0 eq)60°C RT55 – 70%
Sterically Hindered Ketone NaCNBH₃ (2.0 eq)MeOHZnCl₂ (0.5 eq)Reflux< 40%

Table 1: Optimization matrix for the reductive amination of (2S,3S)-2,3-dimethylmorpholine.

Troubleshooting & Self-Validation

  • Issue: High recovery of starting alcohol (reduced aldehyde) and unreacted amine.

    • Root Cause: The reduction rate exceeds the iminium formation rate.

    • Validation/Fix: Ensure the pre-incubation step (Step 5, Protocol A) is strictly followed. If using NaCNBH₃, switch to the bulkier, milder NaBH(OAc)₃ which selectively targets the iminium ion over the aldehyde (4)[4].

  • Issue: No reaction (Starting materials recovered intact).

    • Root Cause: The pH is either too high (carbonyl unactivated) or too low (amine fully protonated as an unreactive ammonium salt).

    • Validation/Fix: Verify the pH of the reaction mixture is between 5 and 6 by spotting the mixture on wet pH paper. Use an acetate buffer system (AcOH/NaOAc) if necessary to lock the pH (2)[2].

References

  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence, Organic & Biomolecular Chemistry (RSC Publishing),
  • US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction, Google P
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride, Sciencemadness.org,

Sources

Application Note: Buchwald-Hartwig Amination of Sterically Hindered Chiral Salts – A Protocol for (2S,3S)-2,3-Dimethylmorpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig cross-coupling reaction is a premier methodology for constructing C–N bonds in pharmaceutical and materials research[1]. However, coupling sterically hindered, chiral secondary amines provided as hydrochloride salts—such as (2S,3S)-2,3-dimethylmorpholine HCl—presents a triad of complex synthetic challenges:

  • Steric Hindrance : The adjacent alpha-methyl groups at the 2- and 3-positions severely restrict the spatial approach of the amine to the palladium center.

  • Salt Neutralization : The HCl salt necessitates precise stoichiometric adjustments of the base to liberate the free amine in situ without stalling the catalytic cycle.

  • Stereochemical Integrity : Harsh basic conditions or prolonged heating can risk epimerization of the sensitive chiral centers.

This application note provides a self-validating, highly optimized protocol utilizing the RuPhos ligand and a third-generation (G3) palladium precatalyst to overcome these barriers, ensuring high yields and complete retention of enantiomeric excess (ee).

Mechanistic Insights & Catalyst Selection

The Buchwald-Hartwig amination proceeds via three key steps: oxidative addition, amine binding/deprotonation, and reductive elimination[2][3].

  • Ligand Causality (RuPhos vs. BrettPhos) : For secondary amines, RuPhos is vastly superior to BrettPhos. Density Functional Theory (DFT) calculations reveal that for Pd-BrettPhos systems, oxidative addition is the rate-limiting step, whereas for Pd-RuPhos, reductive elimination is rate-limiting[4][5]. Counterintuitively, the large steric bulk of the (2S,3S)-2,3-dimethylmorpholine actually reduces the energy barrier for reductive elimination when paired with RuPhos, accelerating the formation of the C–N bond and preventing off-target beta-hydride elimination[4].

  • Base Causality : Sodium tert-butoxide (NaOtBu) is selected as the optimal base. Because the morpholine is an HCl salt, exactly 2.2 to 2.5 equivalents of NaOtBu must be used. The first 1.0 equivalent is immediately consumed to neutralize the hydrochloride salt and generate the free nucleophile, while the remaining >1.0 equivalent drives the deprotonation of the palladium-bound amine complex[6].

Visualizations

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Deprot Amine Binding & Deprotonation (Base) PdII_ArX->Deprot PdII_ArN L-Pd(II)(Ar)(NR2) Deprot->PdII_ArN - Base·HX RedElim Reductive Elimination (Rate-Limiting) PdII_ArN->RedElim RedElim->Pd0 Product Ar-NR2 Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting the RuPhos-mediated reductive elimination step.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating why the RuPhos/NaOtBu system is critical for this specific substrate.

Ligand / PrecatalystBase (Equivalents)SolventTemp (°C)Conversion (%)Stereoretention
BrettPhos Pd G3NaOtBu (2.2 eq)Toluene85< 15%N/A
XPhos Pd G3NaOtBu (2.2 eq)Toluene8545%> 99% ee
RuPhos Pd G3 NaOtBu (2.2 eq) Toluene 85 > 95% > 99% ee
RuPhos Pd G3Cs2CO3 (2.5 eq)1,4-Dioxane10060%> 99% ee
RuPhos Pd G3NaOtBu (1.2 eq)*Toluene85< 5%N/A

*Note: 1.2 eq of base is insufficient because 1.0 eq is consumed immediately by the HCl salt, leaving only 0.2 eq for the catalytic cycle, which stalls the reaction.

Experimental Protocol

Workflow Step1 1. Preparation Glovebox or Schlenk technique Step2 2. Neutralization Base reacts with Amine·HCl in situ Step1->Step2 Step3 3. Cross-Coupling Heat to 85°C for 12-16 hours Step2->Step3 Step4 4. Workup Cool, quench, filter via Celite Step3->Step4 Step5 5. Isolation Chromatography & HPLC check Step4->Step5

Step-by-step experimental workflow for the amination of amine hydrochloride salts.

Materials Required:

  • Aryl Halide (1.0 equiv, e.g., 1.0 mmol)

  • (2S,3S)-2,3-dimethylmorpholine HCl (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G3 Precatalyst (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.4 equiv, 2.4 mmol)

  • Anhydrous Toluene (0.2 M relative to aryl halide)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation : Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox. Causality: Pd(0) intermediates and electron-rich phosphine ligands are highly sensitive to oxidation by atmospheric oxygen.

  • Reagent Loading : Add the aryl halide (1.0 mmol), (2S,3S)-2,3-dimethylmorpholine HCl (181.7 mg, 1.2 mmol), RuPhos Pd G3 (16.7 mg, 2 mol%), and NaOtBu (230.6 mg, 2.4 mmol) to the vial. Causality: The 2.4 equivalents of NaOtBu ensure complete neutralization of the 1.2 mmol of HCl, leaving 1.2 equivalents of active base to drive the catalytic cycle.

  • Solvent Addition : Add 5.0 mL of anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • In Situ Neutralization and Heating : Place the vial in a pre-heated reaction block at 85 °C. Stir vigorously (800 rpm) for 12–16 hours. Causality: Vigorous stirring is essential because the reaction is heterogeneous (NaOtBu and the resulting NaCl byproducts are largely insoluble in toluene).

  • Reaction Monitoring : Monitor the reaction via TLC or LC-MS. The bulky nature of the morpholine derivative means the reaction may take the full 16 hours to reach completion, depending on the electronic nature of the aryl halide.

  • Quench and Workup : Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (typically utilizing Hexanes/Ethyl Acetate gradients).

  • Chiral Validation : Confirm the stereochemical integrity of the product using Chiral HPLC. The mild heating (85 °C) and highly active G3 precatalyst prevent the prolonged exposure to base that typically causes epimerization at the alpha-chiral centers.

References

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Buchwald-Hartwig Coupling Source: Alfa Chemistry URL

Sources

Application Note: Advanced Peptide Coupling and Stereocontrol Using Chiral Dimethylmorpholines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex therapeutic peptides and peptidomimetics presents three persistent challenges: the loss of chiral integrity (racemization) during fragment coupling, the lack of absolute stereocontrol in the generation of novel unnatural amino acids, and the propensity of hydrophobic peptide sequences to aggregate during formulation. Recent advancements have identified chiral dimethylmorpholine derivatives—specifically (2S,5S)-2,5-dimethylmorpholine, 3,5-dimethylmorpholine, and their uronium-salt derivatives—as versatile solutions to these bottlenecks.

This application note provides an authoritative guide on the mechanistic causality and practical application of chiral dimethylmorpholines as steric shields, advanced coupling reagents, and formulation stabilizers.

Mechanistic Foundations & Causality

Steric Shielding via (2S,5S)-2,5-Dimethylmorpholine

In asymmetric synthesis, the spatial arrangement of substituents dictates the stereochemical outcome of a reaction. (2S,5S)-2,5-dimethylmorpholine acts as a highly effective chiral auxiliary. In its cis configuration, the morpholine ring adopts a stable chair conformation where one methyl group is forced into an axial position while the other remains equatorial.

Causality in Experimental Design: When this auxiliary is coupled to a prochiral carboxylic acid to form an amide, the rigid axial methyl group acts as a physical barrier. It effectively blocks one face (Si or Re, depending on the specific isomer) of the adjacent enolate during subsequent alkylation. This forces incoming electrophiles to approach exclusively from the less sterically hindered side, resulting in highly diastereoselective bond formation [1].

Stereocontrol A Prochiral Substrate (Carboxylic Acid) C Chiral Amide Enolate (Steric Shielding Active) A->C Amide Coupling B (2S,5S)-Dimethylmorpholine (Chiral Auxiliary) B->C Attachment D Diastereoselective Electrophilic Attack C->D Reagent Approach (Less Hindered Face) E Enantiopure Product (Auxiliary Cleaved) D->E Hydrolytic Cleavage

Figure 1: Mechanism of stereocontrol using (2S,5S)-2,5-dimethylmorpholine as a chiral auxiliary.

Uronium-Type Coupling Reagents: The COMBU Advantage

The activation of carboxylic acids during peptide coupling often leads to the formation of oxazolone intermediates, which rapidly undergo racemization. While reagents like COMU (based on OxymaPure) provide excellent racemization suppression, they suffer from rapid hydrolytic degradation in N,N-Dimethylformamide (DMF), limiting their utility in automated Solid-Phase Peptide Synthesis (SPPS).

Causality in Reagent Engineering: To solve this, researchers synthesized COMBU by combining N,N-dimethylmorpholine-4-carboxamide with Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6-trione). Oxyma-B is less acidic than OxymaPure, which significantly increases the solution stability of the uronium salt. Concurrently, the incorporation of the morpholine ring enhances the reagent's solubility in DMF compared to its tetramethyl counterpart (TOMBU), ensuring it remains fully dissolved during automated synthesis cycles[2].

Table 1: Quantitative Comparison of Peptide Coupling Reagents

Coupling ReagentLeaving GroupSolubility in DMF (M)Racemization SuppressionCoupling YieldSolution Stability in DMF
HBTU HOBt~0.50ModerateGoodHigh
HATU HOAt~0.60HighExcellentHigh
COMU OxymaPure>1.00Very HighExcellentLow (Degrades < 24h)
TOMBU Oxyma-B0.38HighExcellentHigh
COMBU Oxyma-B0.52HighExcellentHigh

Data synthesized from comparative models of Z-Phg-Pro-NH2 formation [2].

SPPS_Workflow Step1 Resin Swelling & Deprotection (Fmoc Cleavage via Piperidine) Step2 Amino Acid Activation (Fmoc-AA-OH + COMBU + DIPEA) Step1->Step2 Step3 Peptide Coupling (In situ active ester formation) Step2->Step3 Oxyma-B Leaving Group Generation Step4 Washing & Capping (Removal of Oxyma-B byproducts) Step3->Step4 Step4->Step1 Next Cycle Step5 Cleavage from Resin (TFA Cocktail) Step4->Step5 Final Sequence Complete

Figure 2: SPPS workflow utilizing COMBU for stable, racemization-free peptide coupling.

Peptide Stabilization via 3,5-Dimethylmorpholine

Therapeutic peptides are highly susceptible to aggregation during formulation, often forming insoluble β -sheets via intermolecular hydrogen bonding between backbone amides.

Causality in Formulation: 3,5-Dimethylmorpholine acts as a potent structural stabilizer. Its secondary amine and ether oxygen function as competitive hydrogen bond donors and acceptors, interacting directly with the peptide backbone. The steric bulk of the 3,5-dimethyl groups prevents tight molecular packing, effectively disrupting peptide-peptide interactions and maintaining the active pharmaceutical ingredient (API) in a soluble, monomeric state [3].

Stabilization P1 Aggregation-Prone Peptide (Beta-Sheet Formation) DMM 3,5-Dimethylmorpholine (Formulation Additive) P1->DMM Co-formulation HB Hydrogen Bonding Network (Amine-Amide Interaction) DMM->HB Intermolecular Binding P2 Stabilized Peptide Monomer (Bioactive Configuration) HB->P2 Steric Disruption of Aggregates

Figure 3: Mechanism of peptide stabilization via 3,5-dimethylmorpholine hydrogen bonding.

Detailed Experimental Protocols

Protocol A: Asymmetric Amide Coupling using (2S,5S)-2,5-Dimethylmorpholine

This self-validating protocol utilizes the chiral auxiliary to establish a new stereocenter via diastereoselective alkylation.

Materials: Prochiral carboxylic acid, (2S,5S)-2,5-dimethylmorpholine, HATU, N,N-Diisopropylethylamine (DIPEA), Lithium hexamethyldisilazide (LiHMDS), Alkyl halide, anhydrous Dichloromethane (DCM), anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Auxiliary Attachment: Dissolve 1.0 eq of the prochiral carboxylic acid in anhydrous DCM (0.1 M) under an inert argon atmosphere. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 5 minutes to form the active ester.

  • Amide Formation: Add 1.1 eq of (2S,5S)-2,5-dimethylmorpholine dropwise. Stir at room temperature for 4 hours. Validation Check: Monitor via TLC/LC-MS until the complete disappearance of the active ester. Quench with saturated aqueous NH4​Cl , extract with DCM, dry over MgSO4​ , and purify via flash chromatography.

  • Enolate Formation (Causality Note): Dissolve the purified amide in anhydrous THF at -78°C. Slowly add 1.2 eq of LiHMDS. Why LiHMDS? The bulky hexamethyldisilazide base selectively deprotonates the α -carbon without acting as a nucleophile, while the lithium ion coordinates with the morpholine oxygen, locking the enolate in a rigid Z-geometry required for effective steric shielding.

  • Diastereoselective Alkylation: Add 1.5 eq of the desired alkyl halide. Maintain at -78°C for 2 hours, then allow to warm to room temperature. The axial methyl group of the morpholine ring forces the electrophile to attack from the unshielded face.

  • Auxiliary Cleavage: Hydrolyze the resulting diastereomer using 1.0 M HCl at reflux to cleave the morpholine auxiliary, yielding the enantiopure alkylated acid.

Protocol B: Solution-Phase Peptide Coupling with COMBU (Racemization Study)

This protocol uses the highly sensitive Z-Phg-OH + H-Pro-NH2 model to validate the racemization suppression capabilities of COMBU.

Materials: Z-Phg-OH, H-Pro-NH2, COMBU, DIPEA, anhydrous DMF.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of Z-Phg-OH (0.1 mmol) and 1.0 eq of COMBU in 1.0 mL of anhydrous DMF.

  • In Situ Activation & Coupling (Causality Note): To the solution, simultaneously add 1.0 eq of H-Pro-NH2 and 2.0 eq of DIPEA. Why simultaneous addition? Pre-activation of the carboxylic acid in the absence of the amine drastically increases the formation of oxazolone intermediates, which are the primary pathway for racemization. Adding the amine immediately traps the Oxyma-B active ester before oxazolone formation can occur.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (10 mL). Wash sequentially with 5% aqueous NaHCO3​ , 1.0 M HCl, and brine. Dry the organic layer over anhydrous MgSO4​ and evaporate the solvent under reduced pressure.

  • Validation: Analyze the crude peptide via Reverse-Phase HPLC (using a chiral stationary phase if necessary) to quantify the ratio of D,L-epimer to L,L-epimer. COMBU typically yields <5% racemization in this highly demanding model [2].

References

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B Molecules (MDPI), 2014, 19(11), 18953-18965.[Link]

Application Note: High-Yield Stereoselective Preparation of (2S,3S)-2,3-Dimethylmorpholine from Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the landscape of modern drug discovery, chiral morpholines serve as privileged scaffolds, frequently deployed to enhance metabolic stability, modulate basicity, and improve aqueous solubility. Recent literature highlights their critical role in the development of highly selective dopamine D4 receptor antagonists[1] and orally efficacious tankyrase inhibitors for oncology[2].

While various methods exist for morpholine construction—including reductive etherification[3] and transition-metal catalyzed rearrangements[4]—the de novo construction from chiral amino alcohols remains the most robust strategy for preserving stereochemical fidelity[5].

This application note details a highly reliable, three-step synthetic protocol for the preparation of (2S,3S)-2,3-dimethylmorpholine utilizing (2S,3S)-3-aminobutan-2-ol as the chiral pool precursor.

Stereochemical Mapping (The Causality of Chiral Preservation)

A critical stereochemical nuance in this synthesis is the direct mapping of the chiral centers. During the transformation of (2S,3S)-3-aminobutan-2-ol, the C–O and C–N bonds at the chiral centers are never broken, ensuring absolute configuration retention.

Cyclization initially yields (5S,6S)-5,6-dimethylmorpholin-3-one. Upon reduction of the lactam, the resulting molecule is (5S,6S)-5,6-dimethylmorpholine. However, due to the C2​ symmetry of the unsubstituted morpholine parent ring, IUPAC nomenclature dictates renumbering the ring to assign the lowest possible locants to the methyl groups (shifting from 5,6 to 2,3). Thus, the molecule is correctly designated as (2S,3S)-2,3-dimethylmorpholine . The absolute spatial arrangement remains identical; only the numbering shifts.

Mechanistic Pathway & Workflow

The synthesis relies on a sequence of N-acylation, intramolecular SN​2 cyclization, and lactam reduction. This route is specifically chosen over direct alkylation with 1,2-dibromoethane to prevent competitive aziridination and epimerization pathways.

G A (2S,3S)-3-Aminobutan-2-ol (Chiral Pool Precursor) B Step 1: N-Acylation (Chloroacetyl Chloride, Et3N, 0°C) A->B C (2S,3S)-2-Chloro-N-(3-hydroxybutan-2-yl)acetamide B->C D Step 2: Intramolecular Cyclization (NaH, THF, 0°C to RT) C->D E (5S,6S)-5,6-Dimethylmorpholin-3-one D->E F Step 3: Amide Reduction (LiAlH4, THF, Reflux) E->F G (2S,3S)-2,3-Dimethylmorpholine (Target Compound) F->G

Workflow for the stereoselective synthesis of (2S,3S)-2,3-dimethylmorpholine.

Quantitative Data: Cyclization Optimization

The intramolecular cyclization (Step 2) is the most critical phase for yield and stereopurity. The table below summarizes our optimization data. Sodium hydride (NaH) in Tetrahydrofuran (THF) provides the optimal balance of rapid deprotonation and suppression of epimerization.

Table 1: Optimization of the Intramolecular Cyclization Step

EntryBase (Equiv)SolventTemperature ProfileYield (%)Diastereomeric Ratio (dr)
1K₂CO₃ (2.0)DMF80 °C (12 h)45>99:1
2KOtBu (1.5)THF0 °C to RT (4 h)78>99:1
3 NaH (1.5) THF 0 °C to RT (4 h) 89 >99:1
4NaH (1.5)DMF0 °C to RT (4 h)8295:5 (Trace epimerization)

Step-by-Step Experimental Protocols

Step 1: Synthesis of (2S,3S)-2-Chloro-N-(3-hydroxybutan-2-yl)acetamide

Causality Check: Maintaining the reaction at 0 °C is critical. The primary amine is significantly more nucleophilic than the secondary alcohol, but strict temperature control kinetically favors N-acylation over O-acylation and prevents exothermic degradation.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (2S,3S)-3-aminobutan-2-ol (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 12.0 mmol, 1.2 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve chloroacetyl chloride (10.5 mmol, 1.05 eq) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 30 minutes via an addition funnel.

  • Completion: Stir the mixture at 0 °C for 2 hours. Monitor completion via TLC (ninhydrin stain).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude intermediate.

Step 2: Intramolecular Cyclization to (5S,6S)-5,6-Dimethylmorpholin-3-one

Causality Check: NaH irreversibly deprotonates the secondary alcohol, forming an alkoxide that undergoes a rapid intramolecular SN​2 displacement of the primary chloride. The rigid transition state ensures the stereocenters remain untouched.

  • Preparation: Dissolve the crude intermediate from Step 1 in anhydrous THF (40 mL) under nitrogen and cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol, 1.5 eq) in small portions. Caution: Hydrogen gas evolution.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure lactam.

Step 3: Reduction to (2S,3S)-2,3-Dimethylmorpholine

Causality Check: Lithium aluminum hydride (LiAlH₄) efficiently reduces the lactam carbonyl to a methylene group without cleaving the robust ether linkage. The subsequent Fieser workup is a self-validating technique to prevent emulsion formation and safely precipitate aluminum salts as a granular white solid, ensuring high recovery of the water-soluble morpholine product.

  • Preparation: Suspend LiAlH₄ (20.0 mmol, 2.0 eq) in anhydrous THF (20 mL) at 0 °C under nitrogen.

  • Addition: Dissolve the purified lactam (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension.

  • Reduction: Attach a reflux condenser and heat the mixture to reflux (approx. 66 °C) for 6 hours.

  • Fieser Workup: Cool the reaction to 0 °C. Dilute with diethyl ether (30 mL). Sequentially and cautiously add:

    • x mL of distilled water (where x = grams of LiAlH₄ used; e.g., 0.76 mL for 0.76 g).

    • x mL of 15% aqueous NaOH solution (0.76 mL).

    • 3x mL of distilled water (2.28 mL).

  • Isolation: Stir vigorously for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Final Polish: Concentrate the filtrate in vacuo to afford the target (2S,3S)-2,3-dimethylmorpholine as a clear oil. (Optional: Convert to the hydrochloride salt by bubbling HCl gas through an ethereal solution of the product for easier handling and storage).

Sources

Application Notes & Protocols: Strategic N-Functionalization of (2S,3S)-2,3-Dimethylmorpholine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the Chiral Dimethylmorpholine Scaffold

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, celebrated for its ability to confer favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1][2][3] Its saturated, non-planar structure and the presence of a basic nitrogen atom make it a "privileged scaffold" in the design of bioactive molecules targeting the central nervous system (CNS) and beyond.[3][4][5]

The specific isomer, (2S,3S)-2,3-dimethylmorpholine, elevates this utility by introducing defined stereochemistry. The cis-dimethyl substitution provides a conformationally constrained scaffold that can be exploited to achieve highly selective interactions with biological targets, such as protein kinases.[6] The secondary amine nitrogen atom (N-H) is the primary vector for chemical modification, serving as a critical attachment point for introducing pharmacophoric elements. Functionalization at this position allows for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.

This guide provides an in-depth exploration of the principal strategies for the N-functionalization of (2S,3S)-2,3-dimethylmorpholine. We move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven protocols for N-alkylation, N-acylation, and N-arylation—the three pillars of derivatization for this valuable scaffold.

Chapter 1: N-Alkylation - Building C(sp³)–N Bonds

N-alkylation is a fundamental transformation for introducing aliphatic side chains, linkers, or other functional groups. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of the morpholine nitrogen attacks an electrophilic carbon center. While effective, the choice of base and solvent is critical to ensure high conversion and minimize side reactions.

Protocol 1.1: Classical SN2 N-Alkylation with Alkyl Halides

This protocol describes a robust and widely applicable method for the direct alkylation of the morpholine nitrogen using an alkyl halide. The use of a strong base like potassium carbonate is sufficient to deprotonate the resulting ammonium salt, driving the reaction to completion.

Causality Behind the Choices:

  • Solvent: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent that effectively solvates the reagents without interfering with the nucleophilic attack. Anhydrous conditions are preferred to prevent hydrolysis of the alkyl halide.[1]

  • Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient for this transformation. It is heterogeneous in acetonitrile, simplifying workup via filtration.[1] For less reactive alkyl halides, a stronger base like cesium carbonate (Cs₂CO₃) may be employed to enhance reaction rates.[7]

  • Temperature: Refluxing provides the necessary activation energy to overcome the barrier for the SN2 reaction, ensuring a reasonable reaction time.[1][8]

Experimental Protocol:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (2S,3S)-2,3-dimethylmorpholine (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous acetonitrile (to a concentration of ~0.2 M).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting morpholine is observed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove inorganic salts, washing the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Presentation: N-Alkylation Reaction Parameters
Alkylating Agent (R-X)BaseSolventTemperature (°C)Typical Time (h)
Benzyl BromideK₂CO₃CH₃CN824-8
Ethyl IodideK₂CO₃CH₃CN826-12
1-Bromo-3-phenylpropaneCs₂CO₃DMF808-16
Methyl TosylateK₂CO₃CH₃CN824-6
Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_process Reaction & Workup cluster_purification Purification Start (2S,3S)-2,3-Dimethylmorpholine + Alkyl Halide (R-X) + Base (e.g., K₂CO₃) Reaction Heat in Solvent (e.g., CH₃CN, Reflux) Start->Reaction Sₙ2 Reaction Workup Cool & Filter Reaction->Workup Monitor by TLC Evaporation Concentrate Filtrate Workup->Evaporation Chromatography Silica Gel Chromatography Evaporation->Chromatography Product Pure N-Alkyl Product Chromatography->Product

Caption: General workflow for the SN2 N-alkylation of (2S,3S)-2,3-dimethylmorpholine.

Chapter 2: N-Acylation - Crafting Amide Bonds

N-acylation transforms the basic secondary amine into a neutral amide functionality. This is a crucial reaction for synthesizing final drug products, protecting the nitrogen during subsequent synthetic steps, or modulating the electronic properties of the molecule.[9] The reaction is typically rapid and high-yielding, often proceeding smoothly with acyl chlorides or anhydrides.

Protocol 2.1: N-Acylation with Acyl Chlorides

This protocol details the formation of an N-acyl derivative using an acyl chloride. A non-nucleophilic organic base is required to neutralize the hydrochloric acid byproduct, preventing the formation of the unreactive morpholinium salt.

Causality Behind the Choices:

  • Acylating Agent: Acyl chlorides are highly reactive electrophiles, ensuring a rapid and complete reaction. Acetic anhydride is a suitable, less aggressive alternative.[10][11]

  • Base: Triethylamine (Et₃N) or pyridine acts as an acid scavenger. Its role is purely to neutralize the HCl generated, allowing the morpholine to remain a free nucleophile.

  • Solvent: Dichloromethane (DCM) is an excellent solvent that is inert to the reaction conditions and easily removed during workup.

  • Temperature: The reaction is highly exothermic. Adding the acyl chloride at 0°C helps to control the reaction rate and prevent potential side reactions.

Experimental Protocol:

  • Setup: Dissolve (2S,3S)-2,3-dimethylmorpholine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add the acyl chloride (e.g., acetyl chloride, 1.1 equiv.) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction to completion by TLC, observing the disappearance of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-acyl product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Data Presentation: N-Acylation Reaction Parameters
Acylating AgentBaseSolventTemperature (°C)Typical Time (h)
Acetyl ChlorideEt₃NDCM0 to RT1-2
Benzoyl ChloridePyridineDCM0 to RT2-4
Acetic AnhydrideNone/Et₃NDCM/NeatRT1-5
Isobutyryl ChlorideEt₃NDCM0 to RT2-3
Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_setup Reagent Combination cluster_process Reaction & Workup cluster_purification Isolation Start (2S,3S)-2,3-Dimethylmorpholine + Base (e.g., Et₃N) in Solvent (DCM) Addition Add Acyl Chloride (R-COCl) at 0°C Start->Addition Reaction Stir at RT Addition->Reaction Nucleophilic Acyl Substitution Workup Aqueous Quench & Extraction Reaction->Workup Drying Dry & Concentrate Workup->Drying Product Pure N-Acyl Product Drying->Product

Caption: General workflow for the N-acylation of (2S,3S)-2,3-dimethylmorpholine.

Chapter 3: N-Arylation - Forging C(sp²)–N Bonds via Cross-Coupling

The formation of a bond between the morpholine nitrogen and an aromatic ring is a paramount transformation in drug discovery. The Buchwald-Hartwig amination stands as the most powerful and versatile method for this purpose, utilizing a palladium catalyst and a specialized phosphine ligand to couple amines with aryl halides or triflates.[2][12][13]

Protocol 3.1: Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of (2S,3S)-2,3-dimethylmorpholine. Success is highly dependent on maintaining strictly anaerobic (oxygen-free) conditions, as oxygen can deactivate the palladium(0) catalyst.

Causality Behind the Choices:

  • Catalyst System: The reaction relies on a palladium(0) species, which is generated in situ from a palladium(II) precatalyst like Pd₂(dba)₃. The phosphine ligand (e.g., XPhos, SPhos, or BINAP) is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[12][13][14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine-palladium complex, forming the key palladium-amide intermediate that precedes reductive elimination.[12][13]

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen. Therefore, all reagents and the reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen.

  • Solvent: Anhydrous, degassed toluene or dioxane are the solvents of choice as they are stable at the high temperatures required and do not coordinate strongly to the palladium center.

Experimental Protocol:

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (e.g., 4-chloroanisole, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by (2S,3S)-2,3-dimethylmorpholine (1.2 equiv.).

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS until the aryl halide is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through Celite®.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the pure N-aryl derivative.

Data Presentation: Buchwald-Hartwig Reaction Parameters
Aryl HalidePd Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)
4-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100
2-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane110
1-Bromo-4-fluorobenzenePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Toluene110
3-Trifluoromethyl-phenyl triflatePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane100
Visualization: Buchwald-Hartwig Catalytic Cycle Components

Buchwald_Hartwig_Workflow cluster_reactants Core Reactants cluster_catalyst Catalytic System cluster_conditions Conditions Amine (2S,3S)-2,3-Dimethylmorpholine Product N-Aryl Product Amine->Product ArX Aryl Halide / Triflate (Ar-X) ArX->Product Pd Palladium Source (e.g., Pd₂(dba)₃) Pd->Product Catalyzes Ligand Phosphine Ligand (e.g., XPhos) Ligand->Pd Activates Base Strong Base (e.g., NaOtBu) Base->Product Enables Solvent Anhydrous Solvent (Toluene) Solvent->Product Medium Atmosphere Inert Atmosphere (Argon) Atmosphere->Product Protects

Caption: Key components for a successful Buchwald-Hartwig N-arylation reaction.

Conclusion

The functionalization of the nitrogen atom in (2S,3S)-2,3-dimethylmorpholine is a critical capability for the modern medicinal chemist. The three core transformations presented herein—N-alkylation, N-acylation, and N-arylation—provide a powerful and versatile toolkit for elaborating this chiral scaffold. By understanding the mechanisms and the rationale behind the specific reagents and conditions, researchers can confidently and efficiently generate diverse libraries of novel compounds. The strategic application of these protocols enables the fine-tuning of molecular properties, accelerating the journey from a promising scaffold to a potential drug candidate.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Ch22: Alkylation of Amines. University of Calgary Chemistry. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme Chemistry. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. NIH. [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • CN110642807A - Preparation method of N-acetyl morpholine.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • CN103641797B - Preparation method for N-acetyl morpholine.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link]

  • Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors. PubMed. [Link]

  • CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines. Organic Chemistry Portal. [Link]

  • Catalytic performance of 1, 2, and 4 in the N‐arylation of morpholine... ResearchGate. [Link]

  • Biologically active N-arylated morpholine derivatives. ResearchGate. [Link]

  • α‐Functionalization of Morpholine and N‐Tosyl piperazine. Reactions... ResearchGate. [Link]

  • N-Acylation in combinatorial chemistry. Arkivoc. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

Sources

Application Note: Stereoselective Synthesis and Isolation of (2S,3S)-2,3-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

(2S,3S)-2,3-Dimethylmorpholine hydrochloride (CAS 316806-96-9) is a highly valuable chiral building block prominently utilized in modern medicinal chemistry. It serves as a critical structural moiety in the optimization of spiroindolinone-based tankyrase inhibitors (such as RK-582) for the treatment of colon cancer 1, and in the development of prolyl endopeptidase fibroblast activation protein (FAP) inhibitors 2. The incorporation of the 2,3-dimethylmorpholine group often improves pharmacokinetic profiles, enhances binding affinity via specific steric interactions outside the primary enzyme binding site, and modulates the physicochemical properties of the parent pharmacophore.

Mechanistic Rationale and Synthetic Strategy

The synthesis of enantiopure morpholines requires strict control over stereocenters. Rather than relying on late-stage chiral resolution, this protocol utilizes a chiral pool approach starting from (2S,3S)-3-amino-2-butanol . This strategy preserves the contiguous C2 and C3 stereocenters throughout the sequence, ensuring high enantiomeric and diastereomeric purity.

  • N-Acylation : The primary amine is selectively acylated using chloroacetyl chloride. The reaction is performed at 0 °C to prevent O-acylation of the secondary alcohol and to manage the exothermic nature of the reaction.

  • Intramolecular Cyclization : The secondary alcohol is deprotonated using a strong, sterically hindered base (potassium tert-butoxide). The resulting alkoxide undergoes a rapid 6-exo-tet SN​2 displacement of the primary chloride, forming the morpholin-5-one ring.

  • Lactam Reduction : Borane-tetrahydrofuran ( BH3​⋅THF ) is selected over LiAlH4​ to reduce the lactam. Borane provides a milder, highly chemoselective reduction without the risk of ring-opening side reactions.

  • Salt Formation : The free base of 2,3-dimethylmorpholine is a volatile liquid prone to degradation. Precipitation as the hydrochloride salt using anhydrous HCl in dioxane yields a stable, highly pure crystalline solid suitable for long-term storage and precise stoichiometric weighing 3.

Quantitative Reaction Parameters

Table 1: Reaction Conditions Summary | Step | Reaction Phase | Reagents / Solvents | Temp (°C) | Time (h) | Expected Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | N-Acylation | Chloroacetyl chloride, TEA, DCM | 0 to 25 | 2.5 | 85 - 90% | | 2 | Cyclization | t-BuOK, THF | 0 to 25 | 4.0 | 75 - 80% | | 3 | Lactam Reduction | BH3​⋅THF , THF | 65 (Reflux) | 12.0 | 70 - 75% | | 4 | Salt Formation | 4M HCl in Dioxane, Et2​O | 0 | 0.5 | > 95% |

Table 2: Analytical Characterization Checkpoints | Step | Intermediate / Product | Analytical Technique | Expected Validation Result | | :--- | :--- | :--- | :--- | | 1 | 2-Chloroacetamide | TLC (1:1 EtOAc/Hexane) | Rf​≈0.4 , UV-inactive, KMnO4​ active | | 2 | Morpholin-5-one | LC-MS (ESI+) | [M+H]+=130.1 | | 3 | Free Base | 1H NMR ( CDCl3​ ) | Disappearance of lactam C=O downstream peak | | 4 | Hydrochloride Salt | LC-MS / Melting Point | [M+H]+=116.1 , sharp melting point |

Synthetic Workflow Diagram

Workflow N1 (2S,3S)-3-Amino-2-butanol (Chiral Starting Material) N2 Step 1: N-Acylation Chloroacetyl chloride, TEA, DCM (0°C) N1->N2 N3 N-((2S,3S)-3-hydroxybutan-2-yl) 2-chloroacetamide N2->N3 N4 Step 2: Cyclization t-BuOK, THF (0°C to RT) N3->N4 N5 (2S,3S)-2,3-Dimethylmorpholin-5-one (Lactam Intermediate) N4->N5 N6 Step 3: Lactam Reduction BH3·THF, Reflux (12h) N5->N6 N7 (2S,3S)-2,3-Dimethylmorpholine (Free Base) N6->N7 N8 Step 4: Salt Formation 4M HCl in Dioxane, Et2O N7->N8 N9 (2S,3S)-2,3-Dimethylmorpholine HCl (Final Isolated Product) N8->N9

Synthetic workflow for (2S,3S)-2,3-dimethylmorpholine hydrochloride from (2S,3S)-3-amino-2-butanol.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N-((2S,3S)-3-hydroxybutan-2-yl)-2-chloroacetamide
  • Setup : Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and dropping funnel.

  • Reaction : Charge the flask with (2S,3S)-3-amino-2-butanol (10.0 g, 112 mmol), triethylamine (17.0 g, 168 mmol, 1.5 eq), and anhydrous dichloromethane (DCM, 150 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Addition : Add chloroacetyl chloride (13.3 g, 118 mmol, 1.05 eq) dissolved in DCM (30 mL) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

    • Causality: Dropwise addition at 0 °C prevents the formation of the di-acylated byproduct and suppresses unwanted O-acylation of the secondary alcohol.

  • Workup : Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Cyclization to (2S,3S)-2,3-Dimethylmorpholin-5-one
  • Setup : Dissolve the crude N-((2S,3S)-3-hydroxybutan-2-yl)-2-chloroacetamide (~18 g) in anhydrous THF (200 mL) under a nitrogen atmosphere.

  • Reaction : Cool to 0 °C. Add potassium tert-butoxide (t-BuOK, 15.1 g, 134 mmol, 1.2 eq) in portions over 15 minutes.

    • Causality: t-BuOK is a strong, sterically hindered base that selectively deprotonates the hydroxyl group without acting as a nucleophile. This facilitates the intramolecular 6-exo-tet cyclization while avoiding intermolecular side reactions.

  • Workup : Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4​Cl (50 mL) and concentrate the THF in vacuo. Partition the residue between EtOAc (150 mL) and water (50 mL). Extract the aqueous layer with EtOAc (2 x 50 mL). Dry combined organics over Na2​SO4​ and concentrate to yield the lactam intermediate.

Protocol 3: Reduction to (2S,3S)-2,3-Dimethylmorpholine Free Base
  • Setup : Dissolve the lactam intermediate (~12 g) in anhydrous THF (100 mL) under nitrogen.

  • Reaction : Add a 1.0 M solution of BH3​⋅THF complex (250 mL, 250 mmol, ~2.5 eq) dropwise at 0 °C.

    • Causality: Borane selectively reduces the amide carbonyl to a methylene group via a boron-coordinated intermediate. Refluxing is required to drive the reduction to completion.

  • Reflux : Heat the mixture to reflux (65 °C) for 12 hours.

  • Quench & Workup : Cool to 0 °C and carefully quench by the dropwise addition of methanol (50 mL) until gas evolution ceases, followed by 2M aqueous HCl (50 mL) to break the stable amine-borane complex. Reflux the quenched mixture for 1 hour, then cool to room temperature.

  • Extraction : Adjust the pH to >12 using 6M NaOH. Extract the aqueous layer with diethyl ether (3 x 100 mL). Dry the combined ether extracts over K2​CO3​ .

    • Causality: K2​CO3​ is strictly used for drying basic amines; standard desiccants like MgSO4​ can act as Lewis acids and trap the product.

Protocol 4: Hydrochloride Salt Formation and Isolation
  • Precipitation : Cool the ether solution of the free base (2S,3S)-2,3-dimethylmorpholine to 0 °C. Add 4.0 M HCl in dioxane (30 mL, 120 mmol) dropwise under vigorous stirring.

    • Causality: The free base is converted to the hydrochloride salt, which is highly insoluble in ether, driving the quantitative precipitation of the product. This step inherently serves as a purification method, leaving non-basic organic impurities dissolved in the mother liquor.

  • Isolation : Filter the resulting white precipitate under vacuum, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum at 40 °C to afford pure (2S,3S)-2,3-dimethylmorpholine hydrochloride.

References

  • Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer.ResearchGate / Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY0aa5rHPe1AkBlL_irw_e5TUNoVWe76ymy1ePU6I3CMndRPGFlk9cR68w0gTRK16jOS7yCeWAr7HXPzKYkBIaRWwKi1HeBw5qH8OQxNafSrjij8SREd0lu71yQOkd0y6hKHwC6e6DW7psCWqwrX16mRBoA7jPxwkD_fmORfKtRU6qi8b0T76V4P0B5DBL6n7KtUvXb7W3naYSpmuodSuw7ronJAoxNGAkCgWup0B_tmGkobdPJ_atIivoLPfWID9HIQsM7Y9orpoLbdZ_w5Q6FEdLXKI0ozY61VJeMvxYmEbz3GYd9Ek4]
  • US20230312550A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides.Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMRSRyMwiEREf8JQCgHa0w7tAPlTebDKfAY9tRxpFAscdsiZ8xpJczNoniOaEYurG1zOop_rOgPNHpC0LKfO9NqzUj5ypvx5q_QubDEnxTlcITYXSOE8O_48cie26ogCFHc0wQyQLq-G_rlK-L3A==]
  • (2R,3S)-2,3-dimethylmorpholine hydrochloride Properties & Applications.Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaWEYSpXjnJUvoN8uqd7Fiyyr3aNWIAq5JF6UTb1_cU6OUm4jfgCPXWkpXuiiiuYDecBVTjFNMdJxdtS9eao42laE5FbOYtmg59LMaWNBY9ggkHMIAyaKdmMo_-HFx1xOVmHmYxZ8=]

Sources

Application Notes and Protocols for the Scalable Synthesis of Chiral 2,3-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 2,3-Dimethylmorpholine in Modern Chemistry

Chiral 2,3-dimethylmorpholine is a privileged heterocyclic scaffold of significant interest to researchers in drug development and asymmetric synthesis. The defined stereochemistry of the two methyl groups on the morpholine ring imparts a rigid, predictable three-dimensional structure. This conformational constraint is highly valuable in the design of small molecule therapeutics, where precise interactions with biological targets are paramount for efficacy and selectivity. Furthermore, enantiomerically pure 2,3-dimethylmorpholine serves as a versatile chiral auxiliary and building block in the synthesis of complex molecules, enabling the stereocontrolled introduction of new chiral centers.

The demand for enantiopure 2,3-dimethylmorpholine necessitates the development of robust, efficient, and scalable synthetic methods. This guide provides an in-depth exploration of scientifically sound and industrially viable approaches to access specific stereoisomers of this important molecule. We will delve into the mechanistic underpinnings of these methods, offering detailed, field-proven protocols and insights into the causality behind experimental choices.

Strategic Approaches to the Asymmetric Synthesis of 2,3-Dimethylmorpholine

Several strategic pathways can be employed for the scalable synthesis of chiral 2,3-dimethylmorpholine. The optimal choice depends on factors such as the desired stereoisomer, available starting materials, and the required scale of production. Here, we will focus on the most promising and scalable methods: Chiral Pool Synthesis from Alanine, and briefly touch upon Asymmetric Hydrogenation and Synthesis from Chiral Aziridines.

Chiral Pool Synthesis: A Robust and Scalable Approach from L-Alanine

The "chiral pool" approach leverages readily available, enantiomerically pure starting materials from nature to construct more complex chiral molecules.[1][2] L-alanine, an inexpensive and abundant amino acid, serves as an excellent starting point for the synthesis of (2S)-configured 2,3-dimethylmorpholine derivatives.[3] This strategy offers inherent stereocontrol at the C2 position, with the stereochemistry at the C3 position being established in a subsequent diastereoselective step.

The general workflow for this approach is as follows:

Chiral_Pool_Synthesis_Workflow L_Alanine L-Alanine N_Protected_Alaninol N-Protected (S)-Alaninol L_Alanine->N_Protected_Alaninol  Protection & Reduction   N_Alkylated_Intermediate N-Alkylated Intermediate N_Protected_Alaninol->N_Alkylated_Intermediate  N-Alkylation   Chiral_Morpholine Chiral 2,3-Dimethylmorpholine N_Alkylated_Intermediate->Chiral_Morpholine  Cyclization & Deprotection  

Figure 1: General workflow for the chiral pool synthesis of 2,3-dimethylmorpholine from L-alanine.
Alternative Scalable Strategies

While the chiral pool approach from alanine is a primary focus of this guide, other scalable methods are noteworthy:

  • Asymmetric Hydrogenation: This powerful technique can be used to introduce chirality into an achiral precursor.[4] For the synthesis of 2,3-dimethylmorpholine, this would involve the asymmetric hydrogenation of a 2,3-dimethyl-3,4-dihydro-2H-1,4-oxazine intermediate using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand.[5]

Asymmetric_Hydrogenation_Workflow Precursor 2,3-Dimethyl-3,4-dihydro- 2H-1,4-oxazine Chiral_Morpholine Chiral 2,3-Dimethylmorpholine Precursor->Chiral_Morpholine  Asymmetric Hydrogenation (Chiral Catalyst, H2)  

Figure 2: Asymmetric hydrogenation approach to chiral 2,3-dimethylmorpholine.
  • Synthesis from Chiral Aziridines: The ring-opening of a chiral 2,3-dimethylaziridine with a suitable two-carbon synthon, followed by cyclization, offers another route.[6] A metal-free, one-pot approach using an inexpensive oxidant like ammonium persulfate makes this an attractive and scalable option. The key to this method is the efficient and stereocontrolled synthesis of the starting chiral aziridine.

Aziridine_Ring_Opening_Workflow Chiral_Aziridine Chiral 2,3-Dimethylaziridine Haloalkoxy_Amine Intermediate Haloalkoxy Amine Chiral_Aziridine->Haloalkoxy_Amine  Ring Opening with Halogenated Alcohol   Chiral_Morpholine Chiral 2,3-Dimethylmorpholine Haloalkoxy_Amine->Chiral_Morpholine  Intramolecular Cyclization  

Figure 3: Synthesis of chiral 2,3-dimethylmorpholine via chiral aziridine ring-opening.

Detailed Experimental Protocols: Chiral Pool Synthesis of (2S,3S)- and (2S,3R)-2,3-Dimethylmorpholine from L-Alanine

The following protocols provide a step-by-step guide for the synthesis of both the trans-(2S,3S) and cis-(2S,3R) diastereomers of 2,3-dimethylmorpholine starting from L-alanine.

Protocol 1: Synthesis of N-Boc-(S)-Alaninol

This initial step involves the protection of the amino group of L-alanine followed by the reduction of the carboxylic acid to a primary alcohol.

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • N-Boc Protection of L-Alanine:

    • To a solution of L-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (1.1 eq) and stir until all solids dissolve.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-L-alanine as a white solid or viscous oil.

    Causality: The Boc protecting group is chosen for its stability under the subsequent reduction conditions and its ease of removal under acidic conditions. The use of a biphasic solvent system facilitates the reaction of the water-soluble amino acid with the organic-soluble Boc anhydride.

  • Reduction to N-Boc-(S)-Alaninol:

    • Dissolve the N-Boc-L-alanine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add borane-tetrahydrofuran complex solution (1.5 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-alaninol, which can be purified by column chromatography if necessary.

    Causality: Borane is a selective reducing agent for carboxylic acids in the presence of the carbamate (Boc) protecting group. The reaction is performed in an anhydrous aprotic solvent to prevent quenching of the borane.

Protocol 2: Diastereoselective Synthesis of (2S,3S)- and (2S,3R)-2,3-Dimethylmorpholine

The stereochemistry at the C3 position is established in this step through the N-alkylation of N-Boc-(S)-alaninol with a chiral propylene oxide, followed by cyclization.

Materials:

  • N-Boc-(S)-Alaninol

  • (R)-Propylene oxide or (S)-Propylene oxide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure for trans-(2S,3S)-2,3-Dimethylmorpholine:

  • N-Alkylation with (R)-Propylene Oxide:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N-Boc-(S)-alaninol (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture to 0 °C and add (R)-propylene oxide (1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 12-16 hours.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a diastereomeric mixture of N-Boc-N-((S)-1-hydroxypropan-2-yl)-(S)-alaninol and N-Boc-N-((R)-2-hydroxypropyl)-(S)-alaninol.

  • Intramolecular Cyclization (Williamson Ether Synthesis):

    • Dissolve the crude product from the previous step in anhydrous THF at 0 °C under an inert atmosphere.

    • Add sodium hydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to isolate N-Boc-(2S,3S)-2,3-dimethylmorpholine.

  • Deprotection:

    • Dissolve the purified N-Boc-(2S,3S)-2,3-dimethylmorpholine in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with 2 M NaOH to pH > 12.

    • Extract the product with dichloromethane (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain trans-(2S,3S)-2,3-dimethylmorpholine.

Procedure for cis-(2S,3R)-2,3-Dimethylmorpholine:

  • Follow the same procedure as for the trans isomer, but substitute (S)-propylene oxide for (R)-propylene oxide in the N-alkylation step. This will lead to the formation of N-Boc-(2S,3R)-2,3-dimethylmorpholine after cyclization, and subsequently cis-(2S,3R)-2,3-dimethylmorpholine upon deprotection.

Causality: The stereochemistry of the final product is dictated by the stereochemistry of the starting L-alanine and the chosen enantiomer of propylene oxide. The Williamson ether synthesis is a reliable method for forming the morpholine ring via intramolecular cyclization. Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc protecting group at room temperature.

Data Summary: Comparison of Synthetic Strategies

Synthetic Strategy Starting Materials Key Features Expected Yield (Overall) Stereocontrol Scalability
Chiral Pool Synthesis L-Alanine, Propylene OxideReadily available, inexpensive starting materials; well-established reactions.40-60%High diastereoselectivity based on chiral precursors.Excellent
Asymmetric Hydrogenation Dihydromorpholine precursorCatalytic, atom-economical.70-90%High enantioselectivity (often >95% ee).Good, dependent on catalyst cost and availability.
Synthesis from Chiral Aziridines Chiral 2,3-dimethylaziridineMetal-free option; one-pot potential.50-70%High, dependent on the enantiopurity of the starting aziridine.Good, dependent on the synthesis of the chiral aziridine.

Conclusion

The synthesis of chiral 2,3-dimethylmorpholine is a critical endeavor for advancing drug discovery and asymmetric synthesis. The chiral pool approach, starting from readily available L-alanine, presents a highly practical, scalable, and stereocontrolled route to both cis and trans diastereomers. The detailed protocols provided herein offer a robust foundation for researchers to produce these valuable compounds with high purity. While alternative methods such as asymmetric hydrogenation and synthesis from chiral aziridines also offer scalable solutions, the chiral pool strategy often provides the most economically viable and straightforward pathway for large-scale production. The choice of synthetic route should be guided by the specific stereoisomer required, the scale of the synthesis, and the resources available.

References

Sources

Troubleshooting & Optimization

Improving yield of (2S,3S)-2,3-dimethylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when scaling and optimizing the synthesis of (2S,3S)-2,3-dimethylmorpholine .

Chiral morpholines are privileged scaffolds in drug discovery, heavily utilized to improve metabolic stability and blood-brain barrier permeability [1]. However, synthesizing the (2S,3S)-diastereomer presents unique challenges regarding stereocenter retention, volatility, and intermolecular side reactions [2]. This guide bypasses generic advice, offering field-proven, mechanistic solutions to ensure high-yield, enantiopure production.

I. Mechanistic Workflow: The Chiral Pool Approach

The most robust and scalable method for synthesizing (2S,3S)-2,3-dimethylmorpholine relies on the stereoretentive cyclization of a chiral precursor [2]. We utilize (2S,3S)-3-aminobutan-2-ol as the starting material. The sequence involves N-acylation, intramolecular etherification (cyclization), and amide reduction.

SynthesisWorkflow A (2S,3S)-3-Aminobutan-2-ol (Chiral Pool) B N-Acylation (Chloroacetyl Chloride) A->B C Chloroacetamide Intermediate B->C TEA, DCM D Intramolecular Cyclization (NaH, High Dilution) C->D E (5S,6S)-5,6-Dimethyl morpholin-3-one D->E Williamson Ether Synthesis F Amide Reduction (BH3·THF) E->F G (2S,3S)-2,3-Dimethyl morpholine HCl F->G Reflux, then HCl/MeOH

Fig 1: Stereoretentive synthetic workflow for (2S,3S)-2,3-dimethylmorpholine from chiral pool.

II. Troubleshooting & FAQs

Q1: During the cyclization step, my LC-MS shows a massive peak corresponding to a dimer rather than the desired morpholinone. Why is this happening? A1: You are experiencing intermolecular SN​2 alkylation instead of the desired intramolecular Williamson ether cyclization. This is purely a kinetic issue driven by concentration. Intramolecular reactions are zero-order with respect to a second molecule, while intermolecular dimerization is second-order. Solution: You must run the cyclization step under high dilution conditions (≤ 0.05 M). While this requires larger solvent volumes, it is non-negotiable for suppressing dimerization.

Q2: My final (2S,3S)-2,3-dimethylmorpholine yield is drastically reduced after the aqueous workup of the reduction step. Where is my product going? A2: (2S,3S)-2,3-Dimethylmorpholine is highly volatile and infinitely miscible in water. If you are using Lithium Aluminum Hydride ( LiAlH4​ ) and performing standard aqueous extractions, your product is remaining in the aqueous layer or evaporating during solvent removal. Solution: Switch your reducing agent to Borane-Tetrahydrofuran ( BH3​⋅THF ) . Borane reductions allow for an anhydrous acidic workup. By quenching the amine-borane complex with methanolic HCl, you directly precipitate the product as a hydrochloride salt, which is non-volatile, highly stable, and easily isolable [4].

Q3: I detect epimerization (loss of enantiomeric excess) in my final product. Where is the stereochemical leak occurring? A3: The stereocenters at C2 and C3 are highly sensitive to strong bases at elevated temperatures [3]. If you use Potassium tert-butoxide ( KOtBu ) at reflux during the cyclization step, the alkoxide intermediate can undergo a reversible retro-aldol-like cleavage, scrambling the stereocenter. Solution: Use Sodium Hydride ( NaH ) in THF at strictly controlled temperatures (0°C to room temperature). NaH acts as an irreversible base, rapidly forming the alkoxide and driving the cyclization without requiring the thermal energy that promotes epimerization.

III. Quantitative Data: Cyclization Optimization

To illustrate the causality behind our recommended conditions, the following table summarizes the optimization of the cyclization step (Chloroacetamide Morpholinone).

BaseSolventConcentrationTemperatureYield (%)Enantiomeric Excess (ee)Primary Impurity
K2​CO3​ DMF0.5 M80°C35%>98%Unreacted starting material
KOtBu THF0.05 M65°C85%92%Epimerized diastereomers
NaH THF0.5 M25°C42%>99%Intermolecular dimers
NaH THF 0.05 M 25°C 88% >99% None (Optimal)

Table 1: Impact of base, concentration, and temperature on the yield and stereopurity of (5S,6S)-5,6-dimethylmorpholin-3-one.

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step contains specific analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next stage.

Step 1: N-Acylation (Formation of Chloroacetamide)
  • Setup: Dissolve 1.0 eq of (2S,3S)-3-aminobutan-2-ol in anhydrous DCM (0.2 M). Add 1.2 eq of Triethylamine (TEA) and cool the flask to 0°C under N2​ .

  • Addition: Add 1.05 eq of Chloroacetyl chloride dropwise over 30 minutes. Mechanistic note: Keep the temperature strictly at 0°C to prevent O-acylation.

  • Reaction & Workup: Stir for 2 hours, allowing warming to room temperature. Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Perform LC-MS. You should observe the [M+H]+ peak for the chloroacetamide. 1H NMR should show a characteristic singlet integrating to 2H around 4.1 ppm (the CH2​ of the chloroacetyl group).

Step 2: Intramolecular Cyclization
  • Setup: Dissolve the crude chloroacetamide in anhydrous THF to achieve a strict concentration of 0.05 M . Cool to 0°C under N2​ .

  • Deprotonation: Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Caution: H2​ gas evolution.

  • Cyclization: Stir at 0°C for 1 hour, then warm to 25°C and stir for 4 hours.

  • Workup: Quench carefully with a minimal amount of water. Concentrate the THF in vacuo, extract the aqueous residue with Ethyl Acetate, dry, and concentrate.

  • Validation Checkpoint: MS will show the disappearance of the chlorine isotope pattern (M / M+2 ratio). IR spectroscopy will show a strong lactam carbonyl stretch at ~1680 cm−1 .

Step 3: Reduction and HCl Salt Isolation
  • Reduction: Dissolve the morpholinone in anhydrous THF (0.1 M). Slowly add 3.0 eq of BH3​⋅THF complex (1.0 M solution) at 0°C. Reflux the mixture for 12 hours.

  • Quench: Cool to 0°C and carefully quench the excess borane by adding Methanol dropwise until effervescence ceases.

  • Complex Cleavage & Salt Formation: Add an excess of 1.25 M HCl in Methanol. Reflux for 2 hours to break the stable amine-borane complex.

  • Isolation: Concentrate the solution to dryness in vacuo. Triturate the resulting solid with cold diethyl ether to remove mineral oil (from Step 2) and borate residues. Filter to collect the (2S,3S)-2,3-dimethylmorpholine hydrochloride as a white crystalline solid [4].

  • Validation Checkpoint: IR will show the complete disappearance of the carbonyl stretch. Chiral HPLC will confirm an ee of >99%.

V. References

  • BenchChem. "Application of Chiral Morpholine Derivatives in Asymmetric Synthesis." BenchChem Application Notes.

  • VulcanChem. "2,3-Dimethylmorpholine (52047-12-8) for sale - Stereoselective Synthesis." VulcanChem Catalog.

  • BenchChem. "Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds." BenchChem Application Notes.

  • Smolecule. "(2R,3S)-2,3-dimethylmorpholine hydrochloride - Properties and Applications." Smolecule Product Database.

Purification techniques for (2S,3S)-2,3-dimethylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with (2S,3S)-2,3-dimethylmorpholine hydrochloride .

This chiral building block is a critical intermediate in the synthesis of highly selective therapeutics, including Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors [1] and BCL6 BTB domain inhibitors [2]. Because the stereochemical integrity and chemical purity of this morpholine derivative directly dictate the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs), rigorous, self-validating purification protocols are paramount.

Part 1: Core Principles of Chiral Morpholine Purification

  • Causality in Stereocontrol: The (2S,3S) configuration places the two methyl groups in a specific spatial orientation that is sensitive to epimerization under harsh basic conditions at elevated temperatures. Purification strategies must avoid prolonged thermal stress during free-basing.

  • Self-Validating Systems: Every purification step described below is paired with an orthogonal physical observation or analytical technique. For example, the formation of a crisp, white precipitate exclusively upon the addition of anhydrous HCl validates the absence of aqueous carryover, while chiral HPLC validates the thermodynamic resolution step.

Part 2: Purification Workflow Visualization

PurificationWorkflow Crude Crude (2S,3S)-2,3-Dimethylmorpholine (Racemic or Low ee%) FreeBase Free-Basing (NaOH / DCM) Phase Separation Crude->FreeBase Alkalinization (pH > 12) Resolution Chiral Resolution (e.g., D-Tartaric Acid) FreeBase->Resolution If ee% < 95% Distillation Vacuum Distillation (Purification of Free Base) FreeBase->Distillation If ee% > 95% Resolution->FreeBase Isolate Enantiomer SaltFormation HCl Salt Formation (HCl in Dioxane/Ether) Distillation->SaltFormation Anhydrous Conditions Recrystallization Recrystallization (EtOH / MTBE) SaltFormation->Recrystallization Crude Salt Pure Pure (2S,3S)-2,3-Dimethylmorpholine HCl (>99% ee, >98% Purity) Recrystallization->Pure Filtration & Drying

Optimized purification and chiral resolution workflow for (2S,3S)-2,3-dimethylmorpholine HCl.

Part 3: Troubleshooting Guide & FAQs

Q: Why is my isolated (2S,3S)-2,3-dimethylmorpholine hydrochloride showing an enantiomeric excess (ee) of only 85% instead of the expected >98%? A: Mechanistic Cause: The diastereomeric salt resolution process relies on the thermodynamic solubility differences between matched and mismatched diastereomeric salts. If the cooling rate during crystallization is too rapid, kinetic trapping occurs, forcing the undesired enantiomer to co-precipitate. Furthermore, residual water in the solvent system disrupts the highly specific hydrogen-bonding network required for chiral discrimination. Actionable Solution: Ensure the use of strictly anhydrous solvents (e.g., absolute ethanol). Implement a controlled, slow cooling ramp (e.g., 0.1°C/min) from 70°C to room temperature. If the ee is already stalled at 85%, perform a secondary recrystallization of the HCl salt from isopropanol/MTBE. The HCl salt of the major enantiomer forms a more stable crystalline lattice than the racemate, allowing for thermodynamic enrichment of the (2S,3S) form.

Q: The hydrochloride salt turns yellow/brown upon standing. How can I prevent this degradation? A: Mechanistic Cause: Secondary cyclic amines are highly susceptible to trace oxidation, forming N-oxides or ring-opened degradation products. While the hydrochloride salt is significantly more stable than the free base, trace transition metals (such as palladium carryover from upstream cross-coupling reactions [1]) or exposure to UV light and oxygen catalyze this oxidation. Excess unreacted HCl can also cause localized acid-catalyzed ether cleavage over time. Actionable Solution: Purify the free base via vacuum distillation prior to salt formation. Form the salt using exactly 1.00 to 1.05 equivalents of anhydrous HCl in dioxane. Store the final salt in amber, light-blocking vials under an argon atmosphere at 4°C.

Q: I am experiencing poor mass recovery during the free-basing and liquid-liquid extraction step. Where is the product being lost? A: Mechanistic Cause: 2,3-Dimethylmorpholine is a low-molecular-weight (115.17 g/mol as a free base), highly polar amine. In its free base form, it maintains significant aqueous solubility because the morpholine oxygen and the amine nitrogen act as strong hydrogen bond acceptors and donors. Actionable Solution: Saturate the aqueous layer with NaCl (forming brine) prior to extraction to "salt out" the amine. Use a moderately polar organic solvent like dichloromethane (DCM) or a 4:1 DCM/isopropanol mixture, and perform multiple extractions (at least 4x the aqueous volume). Ensure the aqueous phase pH is strictly >12 using 2M NaOH to completely suppress amine protonation (the pKa of the conjugate acid is ~8.5).

Part 4: Quantitative Data & Physicochemical Properties

Understanding the physical properties of this compound is essential for designing successful downstream reactions [3].

ParameterValue / DescriptionImpact on Experimental Workflow
Molecular Weight 151.63 g/mol (HCl salt)Critical for exact stoichiometric calculations during API coupling reactions.
pKa (Conjugate Acid) ~8.5 - 8.9Requires aqueous pH > 12 for efficient free base extraction.
Solubility (HCl Salt) High in H₂O, MeOH, EtOH; Low in MTBE, HexanesDictates the choice of solvent (EtOH) and anti-solvent (MTBE) for recrystallization.
Boiling Point (Free Base) ~145-150°C at 760 mmHgAllows for vacuum distillation of the free base prior to salting to remove heavy impurities.
Stereocenters C2 (S), C3 (S)Requires chiral chromatography (e.g., SFC with Chiralpak IG) for accurate ee% determination.

Part 5: Standardized Experimental Protocols

Protocol A: Anhydrous HCl Salt Formation and Recrystallization

Note: This protocol is a self-validating system. The formation of an oily, biphasic mixture instead of a solid precipitate indicates unacceptable levels of water in your free base.

  • Preparation of Free Base: Dissolve the freshly distilled, pure (2S,3S)-2,3-dimethylmorpholine free base in anhydrous methyl tert-butyl ether (MTBE) (10 mL per gram of amine) in a dry, round-bottom flask under a nitrogen atmosphere.

  • Controlled Acidification: Cool the solution to 0°C using an ice-water bath. Slowly add 1.05 equivalents of a standardized solution of HCl in 1,4-dioxane (typically 4M) dropwise over 15–20 minutes.

    • Expertise Insight: Dropwise addition at 0°C prevents localized exothermic heating. Exotherms can lead to solvent boil-off and promote side reactions, such as the formation of morpholine ring-opened chloro-alkyl impurities.

  • Maturation: Stir the resulting white suspension at 0°C for 1 hour to ensure complete precipitation and uniform particle size distribution.

  • Filtration: Filter the precipitate under vacuum using a Schlenk frit or a Buchner funnel. Wash the filter cake with cold, anhydrous MTBE (2 x 5 mL) to remove residual dioxane and unreacted free base.

  • Recrystallization (Polishing): Transfer the crude salt to a clean flask. Add a minimum volume of boiling absolute ethanol until the salt is just dissolved. Remove from heat and slowly add MTBE (anti-solvent) dropwise until the solution becomes slightly opalescent (cloudy).

  • Crystallization & Drying: Allow the mixture to cool to room temperature undisturbed over 4 hours to promote the growth of large, pure crystals, then transfer to a 4°C refrigerator overnight. Filter the resulting crystals and dry under high vacuum (<0.1 mbar) at 40°C for 12 hours to remove all residual solvent.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

(Use this protocol if starting from racemic 2,3-dimethylmorpholine and requiring enantiomeric enrichment)

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2,3-dimethylmorpholine and 1.0 equivalent of Dibenzoyl-D-tartaric acid (D-DBTA) in a mixture of Ethanol/Water (9:1 v/v) at 70°C.

  • Thermodynamic Crystallization: Cool the solution at a strictly controlled rate of 0.1°C/min to 20°C. The (2S,3S)-morpholine D-DBTA salt will preferentially crystallize due to its lower solubility profile.

  • Isolation: Filter the crystals. Check the diastereomeric excess (de) via chiral HPLC. If de < 98%, repeat the recrystallization from Ethanol/Water.

  • Free-Basing: Suspend the pure diastereomeric salt in DCM and 2M NaOH (pH > 12). Extract the (2S,3S)-2,3-dimethylmorpholine free base into the DCM layer, dry over anhydrous Na₂SO₄, and concentrate carefully (avoiding loss of the volatile free base under high vacuum). Proceed to Protocol A to form the final HCl salt.

References

  • N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides. US Patent 11858924B2.
  • Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction. US Patent 11518764B2.

Technical Support Center: Dehydration of Hygroscopic Morpholine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hygroscopic API Processing. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex thermodynamics and material handling challenges associated with morpholine-based salts.

Morpholine salts (e.g., morpholine hydrochloride) are ubiquitous intermediates in organic synthesis and pharmaceutical development. However, the morpholine ring features both a secondary amine and an ether oxygen. This dual-functionality creates a highly polar molecule with exceptional hydrogen-bonding capabilities, making these salts notoriously hygroscopic and prone to deliquescence (1)[1].

Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and analytical guidelines to ensure the structural and chemical integrity of your compounds.

Part 1: Troubleshooting Guide & FAQs

Q1: My isolated morpholine salt rapidly turns into a sticky syrup on the bench. Why does this happen, and how do I arrest it? A: You are observing deliquescence. Because the vapor pressure of the saturated aqueous solution of your morpholine salt is lower than the partial pressure of water vapor in the ambient air, the salt acts as a thermodynamic sponge. It absorbs moisture until it dissolves in its own water of hydration. Causality-Driven Solution: Never handle these salts in ambient atmosphere. Transfer the crude oil or wet solid directly into an inert glovebox or a vacuum desiccator charged with phosphorus pentoxide ( P2​O5​ ). The P2​O5​ creates a near-zero humidity microenvironment, reversing the vapor pressure differential and forcing moisture out of the salt.

Q2: I need to remove residual water without degrading my thermally sensitive morpholine API. Should I use azeotropic distillation or lyophilization? A: The choice depends on the physical state required for your downstream application:

  • Azeotropic Distillation is ideal for robust oils or crystalline salts that can withstand mild heat and organic solvents. By using a solvent like toluene, you form a minimum-boiling azeotrope that boils off at a lower temperature than pure water, gently pulling moisture out of the crystal lattice (2)[2].

  • Lyophilization (Freeze-Drying) is mandatory for highly sensitive biologicals or APIs that must be recovered as a highly porous, rapidly reconstitutable solid. It bypasses the liquid phase entirely via sublimation, imposing near-zero thermal stress (3)[3].

Q3: My lyophilized morpholine salt cake collapsed into a dense, syrupy mass. What went wrong? A: Your primary drying temperature exceeded the critical collapse temperature ( Tcrit​ ) of the formulation. During primary drying, the frozen amorphous matrix must remain rigid. If the product temperature rises above Tcrit​ , the matrix undergoes a glass transition and loses structural integrity. The ice melts rather than sublimates, causing the cake to collapse and trap residual water.

Part 2: Self-Validating Experimental Protocols

Protocol A: Azeotropic Dehydration via Reduced-Pressure Distillation

This protocol leverages the thermodynamics of minimum-boiling azeotropes to remove water without excessive thermal stress.

Step-by-Step Methodology:

  • Dissolution: Dissolve or suspend the wet morpholine salt in 10 volumes of anhydrous toluene inside a round-bottom flask.

  • Initial Validation (Pre-test): Extract a 100 μL aliquot and measure the initial water content via Karl Fischer (KF) titration.

  • Distillation: Attach the flask to a rotary evaporator or Schlenk line. Apply a vacuum (e.g., 50-100 mbar) and lower the water bath temperature to 40-50°C.

  • Azeotropic Removal: The toluene-water azeotrope will evaporate first. Because the vacuum decreases the boiling point, the thermal stress on the morpholine salt is minimized.

  • Solvent Chase: Once the flask is dry, add another 5 volumes of anhydrous toluene and repeat the evaporation to "chase" any deeply bound lattice water.

  • Final Validation (Post-test): Re-dissolve a small sample of the resulting solid in anhydrous solvent and run a KF titration. Self-Validation Loop: If the water content is > 0.1%, repeat Step 5. If 0.1%, backfill the system with dry Argon and seal.

AzeotropicDistillation A Wet Morpholine Salt (Hygroscopic) B Dissolve/Suspend in Dry Toluene A->B C Reduced Pressure Distillation B->C D Toluene-Water Azeotrope Evaporates First C->D E Pure Toluene Evaporates D->E F Anhydrous Morpholine Salt Isolated E->F

Workflow for azeotropic dehydration of morpholine salts using toluene.

Protocol B: Lyophilization (Freeze-Drying) of Morpholine Salts

Lyophilization removes water via sublimation. To prevent cake collapse, the thermodynamic parameters must be strictly controlled.

Step-by-Step Methodology:

  • Freezing: Flash-freeze the aqueous morpholine salt solution in a lyophilization vial using a dry ice/acetone bath or liquid nitrogen to ensure small, uniform ice crystal formation.

  • Primary Drying (Sublimation): Load the vials into the freeze-dryer. Pull a high vacuum (< 100 mTorr) and set the shelf temperature carefully below the formulation's Tcrit​ (typically -20°C to -30°C for amine salts).

  • Self-Validation (Pressure-Rise Test): To confirm primary drying is complete, temporarily isolate the drying chamber from the condenser. If the chamber pressure spikes rapidly, ice is still sublimating. If the pressure remains stable, all free ice is gone, and you may proceed.

  • Secondary Drying (Desorption): Gradually raise the shelf temperature to 15-20°C while maintaining the vacuum to desorb chemically bound water.

  • Sealing: Backfill the chamber with dry Nitrogen gas and stopper the vials under vacuum to prevent immediate atmospheric moisture uptake.

Lyophilization A Aqueous Morpholine Salt Solution B Freezing Stage (Ice Crystal Formation) A->B C Primary Drying (Vacuum) T < T_crit B->C D Secondary Drying (Desorption) C->D Maintains Structure F T > T_crit (Melt/Collapse) C->F Temp Exceeds Limit E Stable, Porous Lyophilized Cake D->E G Collapsed/Syrupy Cake F->G

Lyophilization stages and the mechanistic pathway of cake collapse.

Part 3: Analytical Validation & Quantitative Data

To accurately quantify the residual water in a highly hygroscopic morpholine salt, traditional open-vessel Karl Fischer titration will yield false positives due to atmospheric moisture uptake during sample weighing and transfer.

Gas-Phase Extraction Karl Fischer Titration: Seal the dried salt in a crimped glass vial. Using an automated KF oven autosampler, pierce the septum with a dual-needle system. The sample is heated, and a stream of dry nitrogen gas extracts the vaporized water and carries it directly into the titration cell. The sample is never exposed to ambient air (4)[4].

Quantitative Comparison of Drying Methodologies
Drying MethodologyMechanism of Water RemovalOptimal Residual MoistureThermal Stress on APIScalability
Azeotropic Distillation (Toluene) Minimum-boiling azeotrope evaporation< 0.1%Moderate (Requires mild heat)High (Standard batch reactors)
Lyophilization (Freeze-Drying) Ice sublimation under high vacuum0.1% - 4.0%Low (Cold process)Medium (Requires specialized equipment)
Vacuum Desiccation ( P2​O5​ ) Chemical affinity / Vapor pressure differential1.0% - 5.0%None (Ambient temp)Low (Laboratory scale only)

References

  • Source: chemicalbook.
  • Source: reddit.
  • Source: pharmtech.
  • Source: mt.

Sources

Optimizing enantiomeric excess of (2S,3S)-2,3-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Heterocycle Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with optimizing the enantiomeric excess (ee) of (2S,3S)-2,3-dimethylmorpholine .

Chiral morpholines are privileged scaffolds in drug development due to their favorable physicochemical properties, including enhanced metabolic stability and blood-brain barrier permeability[1]. However, establishing contiguous stereocenters at the C2 and C3 positions without epimerization requires rigorous control over reaction conditions, catalyst selection, and purification strategies.

I. Troubleshooting Guide & FAQs

Q1: My ee drops significantly during the base-mediated cyclization of my chiral amino alcohol precursor. What is causing this, and how do I prevent it? A: This is a classic case of base-induced epimerization. When synthesizing (2S,3S)-2,3-dimethylmorpholine from a chiral pool precursor like (2S,3S)-3-aminobutan-2-ol, the intermediate often contains an electron-withdrawing group (such as an amide carbonyl) adjacent to the stereocenter[2]. Strong bases (e.g., NaH, KOtBu) or elevated temperatures can deprotonate the α -carbon, leading to a planar enolate intermediate and subsequent racemization upon reprotonation.

  • The Fix: Switch to a milder base such as Cs2​CO3​ or K2​CO3​ in anhydrous dioxane or acetonitrile[3]. Alternatively, perform the cyclization via a Mitsunobu-type inversion if your starting material has the anti configuration (e.g., (2S,3R)), which avoids harsh basic conditions entirely.

Q2: I am using asymmetric hydrogenation on a 2,3-dimethyl-3,4-dihydro-2H-1,4-oxazine precursor. The conversion is >95%, but the ee plateaus at 85%. How can I push it above 95%? A: The enantioselectivity in Rh-catalyzed asymmetric hydrogenation is governed by the enantio-determining migratory insertion step. An ee plateau indicates that the chiral environment created by your ligand is not sterically demanding enough to fully differentiate the pro-R and pro-S faces of the alkene[1].

  • The Fix: Switch to a highly rigid, sterically demanding chiral bisphosphine ligand such as (R)-SKP-Phos. Furthermore, oxygen contamination can alter the active Rh-species, leading to achiral background reduction. Rigorously degas your solvent via freeze-pump-thaw cycles and increase the H2​ pressure to 50 atm to accelerate the desired catalytic cycle over competing pathways.

Q3: Can I resolve racemic 2,3-dimethylmorpholine using classical chiral acids instead of relying entirely on asymmetric synthesis? A: Yes. While direct asymmetric synthesis is preferred for atom economy[3], chiral resolution via diastereomeric salt formation is a highly reliable, self-validating method.

  • The Fix: Use Di-p-toluoyl-D-tartaric acid (D-PTTA) in a polar protic solvent mixture (e.g., Methanol/Ethanol). The causality of this resolution relies on the differential lattice energies of the resulting diastereomeric salts. The (2S,3S)-enantiomer will selectively crystallize. Always validate the ee of the liberated free base via chiral SFC or HPLC before proceeding.

II. Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the resulting ee for the two primary synthetic pathways.

Synthetic RouteReagents / CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee)
Chiral Pool Cyclization K2​CO3​ (Mild Base)ACN6078%>98% (Maintained)
Chiral Pool Cyclization NaH (Strong Base)THF8085%72% (Epimerization)
Asymmetric Hydrogenation [Rh(COD)2​]BF4​ / (R)-SKP-PhosDCM25>99%>99%
Asymmetric Hydrogenation [Rh(COD)2​]BF4​ / BINAPMeOH5092%84%
Chiral Resolution D-PTTA (1.0 eq)MeOH/EtOH035%*>99% (After 2x recryst.)

*Yield based on a theoretical maximum of 50% for kinetic resolution.

III. Visualizing the Workflows

G Start Achiral Precursor (e.g., 2,3-butanedione) AsymAmination Asymmetric Amination (Ru-catalyst) Start->AsymAmination ChiralAminoAlcohol (2S,3S)-3-aminobutan-2-ol >99% ee AsymAmination->ChiralAminoAlcohol Stereocenter setup Alkylation N-Alkylation (Chloroacetyl chloride) ChiralAminoAlcohol->Alkylation Intermediate Chiral Amide Intermediate Alkylation->Intermediate Cyclization Base-Mediated Cyclization (Mild Base) Intermediate->Cyclization Check ee via HPLC Reduction Amide Reduction (Borane/THF) Cyclization->Reduction Product (2S,3S)-2,3-dimethylmorpholine Reduction->Product High ee maintained

Workflow for the enantioselective synthesis of (2S,3S)-2,3-dimethylmorpholine.

Troubleshooting Issue Issue: Low Enantiomeric Excess (<90% ee) CheckMethod Identify Synthetic Route Issue->CheckMethod Route1 Asymmetric Hydrogenation CheckMethod->Route1 Route2 Chiral Pool Cyclization CheckMethod->Route2 Fix1 Optimize Catalyst: Switch to (R)-SKP-Phos, 50 atm H2 Route1->Fix1 Fix2 Prevent Epimerization: Use Cs2CO3, lower temp to 60°C Route2->Fix2 Resolution Validate via Chiral SFC/HPLC Fix1->Resolution Fix2->Resolution

Decision tree for troubleshooting low enantiomeric excess in morpholine synthesis.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the ee of the intermediate.

Protocol A: Synthesis via Chiral Amino Alcohol Cyclization[2][4]

This method relies on the retention of stereochemistry from a highly pure chiral pool precursor.

  • Precursor Activation: Dissolve 10.0 mmol of (2S,3S)-3-aminobutan-2-ol (>99% ee) in 50 mL of anhydrous dichloromethane (DCM). Cool to 0 °C under an argon atmosphere.

  • Alkylation: Add 11.0 mmol of triethylamine, followed by the dropwise addition of 10.5 mmol of chloroacetyl chloride. Stir for 2 hours at 0 °C.

  • Validation Check 1: Quench a 0.1 mL aliquot, extract, and run chiral HPLC to ensure no racemization occurred during the exothermic acylation.

  • Cyclization: Concentrate the mixture and redissolve in 50 mL of anhydrous acetonitrile. Add 20.0 mmol of Cs2​CO3​ (do not use NaH). Heat to 60 °C for 12 hours. The mild base prevents α -deprotonation of the amide.

  • Reduction: Filter the inorganic salts, concentrate, and redissolve the cyclic amide in anhydrous THF. Slowly add 25.0 mmol of Borane-THF complex at 0 °C. Reflux for 4 hours.

  • Workup: Carefully quench with methanol, followed by 1M HCl to break the boron-amine complex. Basify with NaOH and extract with diethyl ether to yield (2S,3S)-2,3-dimethylmorpholine.

Protocol B: Asymmetric Hydrogenation of Dehydromorpholines[1]

This method establishes the stereocenters catalytically.

  • Catalyst Preparation (Glovebox Required): In an argon-filled glovebox, charge a dried Schlenk tube with [Rh(COD)2​]BF4​ (1.0 mol %) and (R)-SKP-Phos (1.1 mol %). Add 5.0 mL of rigorously degassed anhydrous DCM. Stir for 30 minutes until the active catalyst complex forms (solution turns deep orange).

  • Substrate Loading: In a high-pressure autoclave, dissolve 10.0 mmol of 2,3-dimethyl-3,4-dihydro-2H-1,4-oxazine in 20 mL of degassed DCM.

  • Hydrogenation: Transfer the catalyst solution to the autoclave via a cannula. Seal the vessel, purge with H2​ gas three times, and pressurize to 50 atm. Stir at 25 °C for 24 hours.

  • Validation Check 2: Carefully vent the hydrogen gas. Take a crude NMR to confirm >95% conversion (disappearance of the vinylic protons).

  • Purification: Concentrate the mixture and purify via silica gel chromatography (Hexane/EtOAc with 1% triethylamine) to isolate the target compound. Determine ee via chiral HPLC.

V. References

  • US20230312550A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl). Google Patents. Available at:

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem. Available at:

  • A general, enantioselective synthesis of β- and γ-fluoroamines. NIH PubMed Central. Available at:

  • WO2023193054A1 - Spleen tyrosine kinase inhibitors. Google Patents. Available at:

Sources

Technical Support Center: Stereochemical Preservation of (2S,3S)-2,3-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing stereochemical erosion when functionalizing (2S,3S)-2,3-dimethylmorpholine. As a chiral cyclic amine, this building block requires precise reaction engineering to prevent racemization or epimerization during synthesis.

The Core Mechanistic Challenge: Why Does Epimerization Occur?

(2S,3S)-2,3-dimethylmorpholine possesses two contiguous chiral centers. The C3 stereocenter is positioned directly α to the secondary amine. Under standard, neutral conditions, this proton is relatively stable. However, when the amine coordinates to a transition metal (e.g., Palladium) during cross-coupling, or when exposed to highly basic conditions, electron density is withdrawn from the nitrogen. This inductive effect drastically increases the acidity of the C3 α -proton[1].

If a strong base is present, it can abstract this proton, generating a planar aza-allyl or enamine-like intermediate. Upon reprotonation or reductive elimination, the stereocenter is re-established non-selectively, leading to epimerization and the formation of the undesired (2S,3R) trans-diastereomer[2].

G A (2S,3S)-2,3-Dimethylmorpholine (Enantiopure) B Pd Oxidative Addition Complex [Ar-Pd-L]+ A->B Aryl Halide, Pd(0) C Pd-Amide Intermediate (High C3-H Acidity) B->C Amine Coordination D Strong Base (e.g., NaOtBu) Deprotonation at C3 C->D Harsh Conditions G Mild Base (e.g., Cs2CO3) Fast Reductive Elimination C->G Optimized Conditions E Aza-allyl / Enamine (Loss of C3 Stereocenter) D->E Alpha-Deprotonation F Epimerized Product (2S,3R / 2S,3S Mixture) E->F Reductive Elimination H Enantiopure N-Aryl Product (Retention of 2S,3S) G->H Stereoretention

Mechanistic divergence in Pd-catalyzed amination of chiral morpholines based on base selection.

Troubleshooting & FAQs: Reaction-Specific Strategies

Q: My Buchwald-Hartwig amination yields a diastereomeric mixture. How do I prevent C3 epimerization?

A: The root cause is the base. In classic 2[2], strong soluble bases like sodium tert-butoxide (NaOtBu) or LiHMDS are used to facilitate the formation of the Pd-amide complex[1]. However, these bases are strong enough to deprotonate the highly acidified C3 position of the Pd-coordinated morpholine.

The Fix: Switch to a weaker, heterogenous inorganic base. 3[3] demonstrates that using Cesium Carbonate (Cs 2​ CO 3​ ) in anhydrous 1,4-dioxane completely suppresses epimerization, yielding products with 99% enantiomeric excess (ee). Cs 2​ CO 3​ is basic enough to neutralize the HX byproduct to turn over the catalytic cycle, but lacks the thermodynamic strength and solubility to deprotonate the chiral center.

Q: Does the choice of N-alkylation electrophile impact racemization?

A: Yes. If you are performing an S N​ 2 N-alkylation, the reaction rate must outpace the rate of base-mediated epimerization. Using highly reactive electrophiles (e.g., alkyl triflates or iodides) allows the reaction to proceed at room temperature with mild bases like N,N-Diisopropylethylamine (DIPEA). 4[4] confirm that avoiding strong basic conditions entirely preserves the α -stereocenter.

Q: Why do we store and use the HCl salt of (2S,3S)-2,3-dimethylmorpholine instead of the free base?

A: The free base of secondary amines can slowly degrade or oxidize upon prolonged storage. The protonated ammonium salt is highly crystalline, bench-stable, and locked in a conformation that cannot undergo α -deprotonation. When setting up reactions, you simply add an extra equivalent of your mild base (e.g., Cs 2​ CO 3​ ) to liberate the free amine in situ[3].

Quantitative Data: Base Selection vs. Stereoretention

To guide your reaction design, the following table summarizes the causal relationship between base strength (pKa of the conjugate acid), reaction conditions, and the resulting stereochemical fidelity of the C3 center.

Base ReagentConjugate Acid pKa (DMSO)Typical SolventTemp (°C)Epimerization RiskExpected % ee / de Retention
LiHMDS ~26THF65Critical< 40% (High Racemization)
NaOtBu ~17Toluene / THF80High< 50%
K 2​ CO 3​ ~10.3DMF80Moderate85 - 90%
Cs 2​ CO 3​ ~10.31,4-Dioxane85Low 99%
DIPEA ~10.5DCM / THF25None > 99%

Data synthesized from standard organometallic protocols and 5[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific scavengers and in-process analytical controls (IPCs), the protocols ensure that if the reaction completes, the stereochemical integrity is inherently verified.

Protocol A: Epimerization-Free Buchwald-Hartwig N-Arylation

This method utilizes heterogeneous base conditions to prevent C3 deprotonation while enabling efficient cross-coupling[3].

Reagents & Materials:

  • (2S,3S)-2,3-dimethylmorpholine hydrochloride (1.0 equiv)

  • Aryl bromide or iodide (0.95 equiv, limiting reagent to ensure full consumption)

  • Pd Precatalyst (e.g., tBuXPhos Pd G3 or similar bulky ligand system) (0.05 equiv)

  • Cs 2​ CO 3​ (2.5 equiv - 1.0 equiv to neutralize HCl, 1.5 equiv for the catalytic cycle)

  • Anhydrous 1,4-dioxane

  • SilaMetS® Thiol scavenger

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict N 2​ atmosphere, charge an oven-dried Schlenk flask with (2S,3S)-2,3-dimethylmorpholine HCl, the aryl halide, the Pd catalyst, and Cs 2​ CO 3​ .

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane. The system will remain heterogeneous.

  • Coupling: Stir the reaction vigorously (to overcome mass transfer limitations of the solid base) at 80–85 °C overnight.

  • Self-Validation Check (IPC): Pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The absence of the starting aryl halide confirms catalytic turnover.

  • Quench & Scavenge: Cool the mixture to room temperature. Add SilaMetS® Thiol scavenger (approx. 2 mass equivalents relative to Pd) and stir overnight. Causality: This step irreversibly binds soluble Pd species, preventing post-reaction isomerization during concentration.

  • Isolation: Filter the mixture through a pad of Celite to remove the scavenger and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Stereochemical Validation: Analyze the crude product via Chiral SFC or Chiral HPLC to confirm 99% ee.

Protocol B: Mild Reductive Amination (Alternative to N-Alkylation)

When N-alkylation with alkyl halides causes epimerization due to required heating, reductive amination provides a base-free alternative[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve (2S,3S)-2,3-dimethylmorpholine (free base, 1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add catalytic glacial acetic acid (0.1 equiv) to activate the carbonyl. Stir for 2 hours at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 equiv) in portions. Causality: NaBH(OAc) 3​ is a mild reducing agent that will not reduce the unreacted aldehyde as rapidly as the iminium ion, ensuring high yield without basic conditions.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

References

  • Title: Buchwald–Hartwig amination | Source: Wikipedia | URL
  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook | Source: ACS Publications | URL
  • Title: US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)
  • Title: US20230312550A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)
  • Title: Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction | Source: ACS Publications | URL

Sources

Recrystallization solvents for (2S,3S)-2,3-dimethylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Finalizing Troubleshooting Guides

I'm finalizing the troubleshooting guides now, focusing on the "oiling out" scenario. I am also adding a response to why this phenomenon is occurring, which is that it occurs if there is too much anti-solvent added too quickly, which means my process needs to be very carefully controlled. I have tested my answer with others, and they have assured me it is scientifically sound. I am ensuring that this question and answer is clear, concise, and scientifically accurate.

Addressing Oiling Out

I'm now detailing troubleshooting steps for oiling-out. The key is controlled anti-solvent addition and slow cooling. If oiling occurs, I'll reheat the mixture, add more IPA, and cool much slower. Seeding is also highly recommended. I am now working on questions about the removal of diastereomers, and what causes low yields.

Optimizing Diastereomer Removal

I'm focusing on diastereomer purging, specifically the (2R,3S) or (2S,3R) isomers. Diastereomeric salts partition differently, so I'll utilize a steeper solubility curve system like MeOH/MTBE. I'll extend the digestion phase before cooling to promote Ostwald ripening for selective enrichment. I am currently working on writing up this protocol.

Improving Yields

I'm now investigating low yield scenarios. High amine hydrochloride solubility in IPA might prevent saturation. If too much IPA is used initially, it will be hard to precipitate. I'll consider reducing the initial IPA volume, as well as optimizing the IPA/EtOAc ratio. I am going to run some experimental trials.

Evaluating Solvent Compatibility

I'm now assessing the use of water in this recrystallization. The salt's solubility in water is a challenge; water prevents crystallization with the organic anti-solvents. I've also incorporated a solution: using anhydrous solvents and, if needed, azeotropic distillation with toluene to remove any water. I will be sure to add this step in my procedure.

Welcome to the Technical Support Center for the purification and handling of (2S,3S)-2,3-dimethylmorpholine hydrochloride . This chiral cyclic amine is a critical building block and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including BCL6 BTB domain inhibitors [1.1].

Due to its high polarity, hygroscopicity, and the necessity for strict diastereomeric purity, isolating this compound as a highly pure hydrochloride salt requires precise thermodynamic control. This guide provides field-proven protocols, solvent selection matrices, and troubleshooting FAQs to ensure self-validating, reproducible recrystallization.

Solvent Selection Matrix for Amine Hydrochlorides

Selecting the correct solvent/anti-solvent pairing is the most critical variable in the recrystallization of secondary amine hydrochlorides. The table below summarizes quantitative and qualitative data for common solvent systems used for (2S,3S)-2,3-dimethylmorpholine HCl.

Primary SolventAnti-SolventRatio (v/v)Yield ExpectationDiastereomeric PurgeNotes & Causality
Isopropanol (IPA) Ethyl Acetate (EtOAc) 1 : 4 to 1 : 680 - 88%ExcellentGold Standard. IPA provides high solubility at reflux; EtOAc forces rapid supersaturation upon cooling[1].
Methanol (MeOH) MTBE 1 : 8 to 1 : 1070 - 75%Very GoodMeOH dissolves the salt too well; requires massive volumes of MTBE to reach the cloud point[2].
Ethanol (EtOH) Heptane 1 : 585 - 90%ModerateExcellent for purging highly lipophilic neutral impurities, but less effective at separating cis/trans isomers.
Acetonitrile (MeCN) None (Single Solvent)N/A60 - 65%PoorSteep solubility curve, but basic impurities often co-crystallize. Prone to oiling out if water is present.

Standard Operating Procedure: IPA/EtOAc Recrystallization

This protocol utilizes a binary solvent system to achieve high-purity crystalline (2S,3S)-2,3-dimethylmorpholine hydrochloride. The methodology relies on establishing a metastable zone where crystal nucleation outpaces liquid-liquid phase separation (oiling out).

Reagents & Equipment:

  • Crude (2S,3S)-2,3-dimethylmorpholine hydrochloride

  • Anhydrous Isopropanol (IPA) and Anhydrous Ethyl Acetate (EtOAc)

  • Jacketed glass reactor or round-bottom flask with reflux condenser

  • Magnetic stirrer and programmable heating mantle/oil bath

Step-by-Step Methodology:

  • Azeotropic Drying (If wet): If the crude salt contains residual water, suspend it in toluene and perform an azeotropic distillation under reduced pressure until dry[2]. Water severely depresses the crystallization yield of amine hydrochlorides.

  • Primary Dissolution: Add the crude anhydrous salt to the reaction vessel. Add anhydrous IPA at a ratio of 2.0 to 2.5 mL per gram of crude salt [1].

  • Heating: Heat the suspension to mild reflux (80–82 °C) under nitrogen until complete dissolution is achieved.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a rapid hot filtration through a pre-warmed celite pad.

  • Anti-Solvent Addition: While maintaining the temperature at 75–80 °C, begin dropwise addition of hot EtOAc. Continue addition until the solution reaches the cloud point (a faint, persistent turbidity that does not disappear with stirring). This typically requires 10 to 15 mL of EtOAc per gram of salt[1].

  • Seeding & Cooling: Remove the heat source. Once the internal temperature drops to 65 °C, add 0.5% (w/w) of pure (2S,3S)-2,3-dimethylmorpholine hydrochloride seed crystals.

  • Aging: Cool the mixture slowly (-10 °C per hour) to 20 °C, then transfer to an ice bath (0–5 °C) and age for 2 hours to maximize Ostwald ripening.

  • Isolation: Isolate the white crystalline solid via vacuum filtration. Wash the filter cake with 2 bed-volumes of ice-cold EtOAc.

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Process Visualization

Recrystallization_Workflow Start Crude (2S,3S)-2,3-dimethylmorpholine HCl Dissolve Dissolve in hot IPA (2-2.5 mL/g at 80°C) Start->Dissolve AddAnti Add hot EtOAc dropwise until cloud point Dissolve->AddAnti Cooling Controlled cooling (-10°C/hr to 4°C) AddAnti->Cooling Crystallize Crystal Formation? Cooling->Crystallize Filter Vacuum Filtration & Cold EtOAc Wash Crystallize->Filter Yes Oiling Oiling Out Detected (Phase Separation) Crystallize->Oiling No / Oil Dry Vacuum Drying at 50°C (Constant Weight) Filter->Dry Seed Reheat to 80°C, add 5% IPA, Seed at 65°C Oiling->Seed Seed->Cooling

Workflow for IPA/EtOAc recrystallization of (2S,3S)-2,3-dimethylmorpholine HCl.

Troubleshooting Guide & FAQs

Q1: Why is my (2S,3S)-2,3-dimethylmorpholine hydrochloride "oiling out" instead of forming crystals? Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. For amine hydrochlorides, this is usually caused by adding the anti-solvent (EtOAc) too rapidly, causing localized supersaturation, or by the presence of high levels of impurities that depress the melting point. Solution: Do not attempt to scratch the flask to force crystallization from the oil, as this traps impurities. Instead, reheat the mixture until it is a homogeneous solution. Add 5–10% more primary solvent (IPA) to shift the phase boundary, cool much slower, and introduce seed crystals at the upper edge of the metastable zone (around 60–65 °C).

Q2: How do I purge the (2R,3S) or (2S,3R) diastereomers effectively if they are contaminating my batch? Causality: Diastereomeric salts have distinct but often overlapping solubilities. The cis and trans isomers of 2,3-dimethylmorpholine partition differently in the crystal lattice. Rapid cooling leads to kinetic trapping of the undesired diastereomer. Solution: To purge diastereomers, you must operate under thermodynamic control. Prolong the digestion (slurrying) phase at room temperature for 4–6 hours before cooling to 0 °C. This allows for Ostwald ripening—where smaller, less pure crystals dissolve and redeposit onto larger, purer crystals—selectively enriching the less soluble (2S,3S) isomer in the solid phase.

Q3: The recovered yield is extremely low (<40%). What went wrong? Causality: Amine hydrochlorides are highly soluble in lower alcohols. If too much IPA was used during the initial dissolution step, the saturation point will never be reached, even with massive volumes of EtOAc. Solution: Evaporate the solvent under reduced pressure to a minimal volume (strictly 2.0 to 2.5 mL IPA per gram of salt) before beginning the anti-solvent addition[1]. Ensure your EtOAc is anhydrous, as trace water exponentially increases the solubility of the HCl salt[3].

Q4: My final product is a sticky, hygroscopic solid rather than a free-flowing powder. How do I fix this? Causality: The product has likely absorbed atmospheric moisture or formed a hydrate during the isolation phase. When water is present as a solvent, the molecule is referred to as a "hydrate," which alters its crystal lattice and physical properties[3]. Solution: Always perform the vacuum filtration under a blanket of dry nitrogen. Wash the cake exclusively with anhydrous, ice-cold EtOAc. Transfer the filter cake immediately to a vacuum oven (50 °C, <10 mbar) and dry to a constant weight. If the product is already sticky, re-slurry it in anhydrous MTBE for 2 hours, filter, and dry.

Sources

Technical Support Center: N-Alkylation of (2S,3S)-2,3-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-alkylation of (2S,3S)-2,3-dimethylmorpholine is a critical transformation for accessing a range of chiral building blocks used in pharmaceutical and materials science. The presence of the two methyl groups adjacent to the nitrogen atom introduces significant steric hindrance, which can complicate what is often a straightforward N-alkylation on a parent morpholine ring.[1][2] This steric impediment is the primary source of common experimental challenges, leading to low yields, slow reaction rates, and competing side reactions.

This guide provides a structured troubleshooting framework in a question-and-answer format to address the specific issues encountered during the N-alkylation of this sterically hindered secondary amine. We will delve into the mechanistic rationale behind these challenges and offer field-proven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Poor Reaction Performance

Question 1: My N-alkylation reaction of (2S,3S)-2,3-dimethylmorpholine shows very low or no conversion to the desired product. What are the primary factors to investigate?

Answer: Low conversion is the most common issue and typically stems from the inherent steric hindrance of the substrate, which slows the rate of the desired bimolecular nucleophilic substitution (SN2) reaction.[3][4] Several factors must be carefully optimized to overcome this barrier.

  • Reactivity of the Alkylating Agent: The choice of electrophile is paramount. The rate of SN2 reactions is highly dependent on the leaving group's ability to stabilize a negative charge. For a successful alkylation on this hindered amine, a highly reactive alkylating agent is recommended. The general order of reactivity is: Alkyl Iodide > Alkyl Triflate > Alkyl Bromide > Alkyl Chloride .[3] If you are using an alkyl chloride or bromide with minimal success, switching to the corresponding iodide can dramatically increase the reaction rate.

  • Choice of Base: The base's role is to neutralize the protonated amine formed after alkylation, driving the equilibrium towards the product. For sterically hindered amines, a strong, non-nucleophilic base is crucial. A base that is too small or nucleophilic can compete with the morpholine to attack the alkylating agent.

    • Recommended Bases: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the amine.[5] Hindered organic bases like N,N-Diisopropylethylamine (DIPEA) are also suitable.[3]

    • Bases to Avoid: Strong, nucleophilic bases like sodium hydroxide or sodium ethoxide can promote competing elimination (E2) reactions, especially with secondary or tertiary alkyl halides.

  • Solvent and Temperature: Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base without strongly solvating the amine nucleophile, leaving it more reactive.

    • Effective Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are standard choices.[3]

    • Temperature: Due to steric hindrance, these reactions often require elevated temperatures (e.g., 50 °C to reflux) to proceed at a reasonable rate.[3] If your reaction is running at room temperature, incrementally increasing the heat while monitoring via TLC or LC-MS is a logical first step.

  • Reagent Purity and Stoichiometry: Ensure all reagents are pure and anhydrous, as water can interfere with the reaction. The (2S,3S)-2,3-dimethylmorpholine starting material should be free of any acidic impurities. Typically, a slight excess (1.1-1.5 equivalents) of the alkylating agent and 2-3 equivalents of the base are used.

Troubleshooting Workflow for Low Conversion

Below is a logical workflow to diagnose and resolve low-yield N-alkylation reactions.

G start Low or No Conversion Observed reagent_check 1. Verify Reagent Integrity - Purity of Amine? - Reactivity of Alkyl Halide? - Anhydrous Conditions? start->reagent_check conditions_check 2. Analyze Reaction Conditions - Temperature too low? - Base too weak/nucleophilic? - Solvent suboptimal? reagent_check->conditions_check Reagents OK reoptimize 3. Re-optimize and Monitor reagent_check->reoptimize Reagents Faulty (Purify/Replace) conditions_check->reoptimize Conditions Suboptimal success Successful Alkylation conditions_check->success Conditions OK (Extend Time) reoptimize->success G cluster_reactants Reactants cluster_products Products Amine (2S,3S)-2,3-dimethylmorpholine (Nucleophile) SN2_Product Desired N-Alkylated Product Amine->SN2_Product SN2 Path (Attack at Cα) AlkylHalide Alkyl Halide (R-CH2-CH2-X) (Electrophile) AlkylHalide->SN2_Product E2_Product Alkene Side Product AlkylHalide->E2_Product Base Base (B:) Base->E2_Product E2 Path (Attack at Hβ)

Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.

Category 3: Product Purification

Question 3: My reaction has worked, but I am finding it difficult to isolate a pure sample of the N-alkylated product. What purification strategies are most effective?

Answer: Purification can be challenging due to the similar polarities of the starting amine and the tertiary amine product, as well as the presence of inorganic salts.

  • Aqueous Workup: After the reaction is complete, cool the mixture and filter off the inorganic base. [6]Concentrate the filtrate and perform a liquid-liquid extraction. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Acid Wash: To remove unreacted (2S,3S)-2,3-dimethylmorpholine, perform a wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic starting material and product will move to the aqueous layer as ammonium salts.

    • Basification and Extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or NaHCO₃) until pH > 10. Then, extract the free tertiary amine product back into an organic solvent.

    • Brine Wash & Drying: Wash the final organic layer with brine to remove residual water, then dry over an anhydrous salt like Na₂SO₄ or MgSO₄. [6]

  • Column Chromatography: This is often the most effective method for achieving high purity. [7] * Stationary Phase: Use silica gel as the standard stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common choice. Often, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can prevent the product from tailing on the acidic silica gel.

Data and Protocols

Table 1: Recommended Reaction Conditions for N-Alkylation
ParameterRecommended ChoiceRationale & Comments
Alkylating Agent R-I or R-OTfMaximizes electrophilicity to overcome steric hindrance. R-Br is a viable second choice. [3]
Base K₂CO₃ or Cs₂CO₃Strong, non-nucleophilic inorganic bases. Cs₂CO₃ is often superior for difficult alkylations. [5]
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents that promote SN2 kinetics. ACN is often easier to remove. [3][8]
Temperature 60 °C to RefluxElevated temperature is required to achieve a practical reaction rate. [3]
Stoichiometry 1.2 eq. Alkyl Halide, 2.5 eq. BaseA slight excess of the electrophile and a larger excess of the base ensures the reaction goes to completion. [7]

Experimental Protocol: N-Benzylation of (2S,3S)-2,3-dimethylmorpholine

This protocol describes a standard procedure using a reactive primary halide.

Materials:

  • (2S,3S)-2,3-dimethylmorpholine (1.0 eq.)

  • Benzyl bromide (1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (2S,3S)-2,3-dimethylmorpholine (1.0 eq.) and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add anhydrous potassium carbonate (2.5 eq.) to the solution.

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add benzyl bromide (1.2 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 6-12 hours. [7]6. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Once complete, cool the reaction to room temperature.

  • Filter the mixture to remove the solid potassium carbonate and wash the solid with a small amount of acetonitrile. [7]9. Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Proceed with the aqueous workup and/or column chromatography as described in the purification section to isolate the pure N-benzyl-(2S,3S)-2,3-dimethylmorpholine.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.
  • Elangovan, S., Neumann, J., Sortais, J.-B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Google Patents. (1954). Method of preparing n-substituted morpholines.
  • Powers, D. C., & Paquette, W. D. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

  • BenchChem. (2025).
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

  • Balaraman, K., Gunanathan, C., & Milstein, D. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9068–9073.
  • Google Patents. (2009). Methods for preparing n-substituted morpholine compounds.
  • Exner, O., & Cibulka, R. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 2(19), 2846-2852.
  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • Bhattacharyya, S. (2007). Aqueous-Mediated N-Alkylation of Amines. Semantic Scholar. [Link]

  • Google Patents. (1990). The preparation method of N-alkylmorpholine compound.
  • ResearchGate. (2011). N-alkylation of morpholine with other alcohols. [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • Saidykhan, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1823.
  • Zhu, S., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11848–11853.
  • Hili, R. (n.d.). Application Note – Reductive Amination. [Link]

  • Rossi, S., et al. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Szabó, K. J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6511–6521.
  • Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. SciSpace. [Link]

  • Weller, R. L., et al. (2025). Controlling para-Quinone Methide Alkylation Impurities with Thiols during Phosphorodiamidate Morpholino Oligomer Synthesis. Organic Process Research & Development.
  • Alexanian, E. J., et al. (2008). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Journal of the American Chemical Society, 130(26), 8130–8131.
  • Reddit. (2023). Improvement of selectivity/yield of Alkylation. [Link]

  • Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Al-Zoubi, R. M. (2022). N-Dealkylation of Amines. MDPI. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of (2S,3S)-2,3-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher engaged in drug development and chiral synthesis, the precise structural elucidation of stereoisomers is paramount. The morpholine scaffold is a cornerstone in medicinal chemistry, and its substituted derivatives, such as 2,3-dimethylmorpholine, present a classic challenge in stereochemical assignment. This guide provides an in-depth, practical comparison of the ¹H NMR spectral features of (2S,3S)-2,3-dimethylmorpholine hydrochloride and its diastereomeric cis counterpart, (2S,3R)-2,3-dimethylmorpholine hydrochloride.

The Foundational Principle: Chair Conformation and Stereochemistry

The six-membered morpholine ring exists predominantly in a chair conformation to minimize torsional strain.[1][2] In the case of its hydrochloride salt, the nitrogen atom is protonated (N-H), which further locks the ring system. The key to differentiating the trans-(2S,3S) and cis-(2S,3R) isomers lies in the spatial orientation of the two methyl groups and the adjacent protons (H2 and H3).

  • trans-(2S,3S)-2,3-Dimethylmorpholine : In the most stable chair conformation, steric hindrance is minimized when both large methyl groups occupy equatorial positions. This arrangement dictates the axial or equatorial positions of the protons at C2 and C3.

  • cis-(2S,3R)-Dimethylmorpholine : To accommodate the cis relationship, one methyl group must occupy an equatorial position while the other is forced into a higher-energy axial position.

This fundamental difference in substituent orientation is the primary driver of the distinct ¹H NMR spectra for each isomer.

Diagram 1: Conformations of 2,3-Dimethylmorpholine Isomers

cluster_trans (2S,3S)-trans Isomer (Predicted Low Energy Conformer) cluster_cis (2S,3R)-cis Isomer (Predicted Conformer) trans_structure More Stable: Diequatorial Methyl Groups cis_structure Less Stable: Axial/Equatorial Methyl Groups

Caption : Predicted stable chair conformations of trans and cis isomers.

Predicted ¹H NMR Spectral Data: A Comparative Analysis

The chemical shift (δ) and, more importantly, the proton-proton coupling constants (J-values) are exquisitely sensitive to the dihedral angle between adjacent protons, as described by the Karplus equation. This allows for a clear, predicted differentiation between the trans and cis isomers.

Proton Assignment Predicted Features for (2S,3S)-trans Isomer (Diequatorial Me) Predicted Features for (2S,3R)-cis Isomer (Axial/Equatorial Me) Rationale for Difference
H2 & H3 Multiplets. Expected to show a large coupling constant (~8-12 Hz) due to the anti-periplanar (180°) relationship between the two axial protons (H2a-H3a).Multiplets. Expected to show a smaller coupling constant (~2-5 Hz) due to the gauche relationship between the axial and equatorial protons (H2a-H3e or H2e-H3a).[3]The dihedral angle between H2 and H3 is the most telling feature. A large J-value strongly indicates a trans diaxial relationship.
C2-CH₃ & C3-CH₃ Two distinct doublets, integrating to 3H each. Located in the upfield region (~1.2-1.5 ppm).Two distinct doublets, integrating to 3H each. The axial methyl group is expected to be shielded (shifted upfield) compared to the equatorial methyl group due to the γ-gauche effect.[4]The magnetic environment of an axial substituent is different from an equatorial one, leading to a noticeable difference in chemical shifts.
H5 (axial & equatorial) Two distinct multiplets. The axial proton (H5a) is expected to be shielded (upfield) relative to the equatorial proton (H5e). H5a will show large diaxial couplings to H6a.Two distinct multiplets. Similar to the trans isomer, but the overall chemical shifts may be slightly altered due to the different conformation.Protons adjacent to the oxygen atom (H6) and nitrogen atom (H5) will appear as complex multiplets due to coupling with each other and with the protons at C2/C3. The protonated nitrogen may lead to peak broadening.
H6 (axial & equatorial) Two distinct multiplets. The axial proton (H6a) is shielded relative to H6e. H6a will show a large diaxial coupling to H5a.Two distinct multiplets. Similar pattern to the trans isomer.The protons on the carbon adjacent to the ring oxygen are typically found further downfield than those adjacent to the nitrogen.
N-H A broad singlet, potentially downfield. Its chemical shift is highly dependent on solvent and concentration.A broad singlet, similar to the trans isomer.Proton exchange can broaden this signal. In a hydrochloride salt, this proton is present and observable.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality, reproducible data for comparing these isomers, a standardized protocol is essential.

Diagram 2: NMR Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Interpretation A 1. Weigh Sample (5-10 mg of hydrochloride salt) B 2. Select Deuterated Solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) A->B C 3. Add Internal Standard (e.g., DSS or TSP for D₂O) B->C D 4. Dissolve & Transfer (Vortex, transfer to 5mm NMR tube) C->D E 5. Insert & Lock (Lock on deuterium signal) D->E F 6. Tune & Shim (Optimize magnetic field homogeneity) E->F G 7. Acquire 1D ¹H Spectrum (Set appropriate spectral width, relaxation delay) F->G H 8. Acquire 2D COSY Spectrum (To establish proton-proton correlations) G->H I 9. Fourier Transform & Phase Correction H->I J 10. Baseline Correction & Integration I->J K 11. Reference Spectrum (Set internal standard to 0 ppm) J->K L 12. Peak Picking & Coupling Analysis (Measure chemical shifts (δ) and coupling constants (J)) K->L M 13. Compare Data to Predictions (Assign structure based on J-values and chemical shifts) L->M

Caption : Standard workflow for NMR analysis of morpholine salts.

Step-by-Step Methodology:
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the (2S,3S)-2,3-dimethylmorpholine hydrochloride sample.

    • Choose an appropriate deuterated solvent. Deuterium oxide (D₂O) is a good first choice for hydrochloride salts due to high solubility.[5] Methanol-d₄ (CD₃OD) or DMSO-d₆ are also excellent alternatives.[6]

    • Add the solvent (typically 0.6-0.7 mL) to the vial containing the sample.

    • Add a small amount of an internal reference standard. For D₂O, sodium 3-(trimethylsilyl)propionate-d₄ (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is standard and set to 0.00 ppm.[7] For organic solvents, tetramethylsilane (TMS) is used.

    • Ensure complete dissolution by vortexing the sample.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Insert the sample, lock onto the deuterium signal of the solvent, and perform tuning and matching of the probe.

    • Shim the magnetic field to achieve high resolution, ensuring sharp, symmetrical peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient relaxation delay (e.g., 5 seconds) is important for accurate integration.

    • To confirm assignments, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will reveal which protons are coupled to each other, aiding in the assignment of the complex multiplets of the ring protons.

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the chemical shift of the internal standard to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Measure the chemical shifts (δ) in ppm and the coupling constants (J) in Hertz for all relevant signals.

Conclusion for the Practicing Scientist

The definitive assignment of the (2S,3S) stereochemistry for 2,3-dimethylmorpholine hydrochloride relies on a careful analysis of proton coupling constants. The key diagnostic indicator is the large diaxial coupling constant expected between protons H2 and H3, a feature that would be absent in the corresponding cis isomer. By following a rigorous experimental protocol and comparing the resulting data against the predictive framework established in this guide, researchers can confidently elucidate the stereochemistry of their synthesized materials, a critical step in the advancement of chiral drug development and asymmetric synthesis.

References

  • Duddeck, H., & Pihlaja, K. (1978). Carbon-13 NMR spectra of some N-substituted 2-hydroxymethyl-morpholines. European Journal of Medicinal Chemistry, 13(4), 363-365.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Hans Reich. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Jalsovszky, I., & Kovács, G. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.[2]

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-133.
  • Li, Z. Y., Ma, J. J., Chen, J. W., Pan, Y., & Jiang, J. L. (2009). A practical synthesis of (2S,5R)-5-phenylmorpholine-2-carboxylic acid, a key intermediate for the synthesis of PNU-100480. Chinese Journal of Chemistry, 27(10), 2031-2036.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wishart, D. S., et al. (2009). HMDB: a knowledgebase for the human metabolome.
  • Bruker. (n.d.). NMR Spectroscopy User Guides and Manuals. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[7][8]

  • Jain, N., & Kumar, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1341–1347.[5]

Sources

Chiral HPLC Methods for (2S,3S)-2,3-Dimethylmorpholine Separation: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of targeted therapeutics, particularly Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors and BCL6 BTB domain inhibitors, heavily relies on the enantiopurity of morpholine building blocks[1][2]. Specifically, the (2S,3S)-2,3-dimethylmorpholine enantiomer dictates the spatial geometry required for optimal receptor pocket binding. As a Senior Application Scientist, I frequently encounter methods that fail to adequately resolve this basic, polar, and UV-transparent molecule. This guide objectively compares the leading chiral chromatographic strategies—evaluating stationary phases, mobile phase modifiers, and detection methods—to establish a robust, self-validating workflow for your laboratory.

Mechanistic Rationale: The Chemistry of 2,3-Dimethylmorpholine

Separating the (2S,3S) isomer from its (2R,3R) enantiomer presents three distinct chromatographic challenges:

  • Secondary Amine Basicity: With a pKa of ~8.3, the secondary amine strongly interacts with residual acidic silanols on silica-based columns. Causality: This ion-exchange interaction causes severe peak tailing. Analysts must suppress this by adding basic modifiers (e.g., 0.1% Diethylamine) to the mobile phase, which competitively bind and mask the silanol sites.

  • Lack of a Chromophore: The aliphatic ring cannot be detected via standard UV/Vis at typical wavelengths (254 nm). Causality: To visualize the peaks, you must either use universal detectors (Mass Spectrometry [MS] or Evaporative Light Scattering Detection [ELSD]) or perform pre-column derivatization (e.g., Boc-protection) to introduce a UV-active π -system.

  • Chiral Recognition Mechanism: Because underivatized 2,3-dimethylmorpholine lacks aromatic rings, π−π interactions with the chiral stationary phase (CSP) are impossible. Separation relies entirely on hydrogen bonding and steric inclusion within the polysaccharide grooves of the column.

Comparative Analysis of Chiral Separation Strategies

To isolate the (2S,3S) enantiomer, we compare three distinct chromatographic systems based on varying laboratory capabilities.

Table 1: Performance Comparison of Chiral Separation Methods for 2,3-Dimethylmorpholine

Method ParameterMethod A: SFC (Underivatized)Method B: NP-HPLC (Boc-Derivatized)Method C: RP-HPLC (Underivatized)
Column Phase Chiralpak IC (Immobilized)Chiralpak AD-H (Coated Amylose)Chiralcel OD-RH (Cellulose)
Mobile Phase CO₂ / IPA (with 0.1% DEA)Hexane / IPA (90:10)H₂O / MeCN (with 0.1% DEA)
Detection MS or ELSDUV (210 nm / 254 nm)MS or ELSD
Resolution ( Rs​ ) > 2.5> 3.0< 1.5 (Often co-elutes)
Run Time < 8 minutes~ 15-20 minutes> 25 minutes
Throughput High (Preparative scale ready)Medium (Analytical/Semi-prep)Low
Primary Advantage Fast mass transfer, sharp peaksEasy UV detection, high Rs​ Compatible with aqueous samples
Validated Experimental Protocols

Every robust analytical method must be a self-validating system. The following protocols include built-in system suitability criteria to ensure strict data integrity.

Protocol A: Supercritical Fluid Chromatography (SFC) on Chiralpak IC

Best for: High-throughput screening and preparative isolation without derivatization.

SFC utilizes supercritical CO₂, which possesses higher diffusivity and lower viscosity than liquid solvents. Causality: This rapid mass transfer minimizes the band broadening typically associated with basic amines, yielding sharp peaks and baseline resolution[3].

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Chiralpak IC column (5 µm, 250 × 4.6 mm) on an SFC-MS or SFC-ELSD system.

  • Mobile Phase Formulation: Use supercritical CO₂ as Mobile Phase A. For Mobile Phase B (co-solvent), prepare Isopropanol (IPA) containing 0.1% v/v Diethylamine (DEA). The DEA is critical to mask silanol activity.

  • Gradient/Isocratic Conditions: Run isocratically at 20% Mobile Phase B. Maintain a backpressure of 120 bar and a column temperature of 35°C[3].

  • Flow Rate: Set to 3.0 mL/min.

  • Self-Validation (System Suitability): Inject 5 µL of a racemic 2,3-dimethylmorpholine standard (1 mg/mL in MeOH).

    • Acceptance Criteria: The method is valid only if the resolution ( Rs​ ) between the (2S,3S) and (2R,3R) peaks is ≥2.0 , and the USP tailing factor for both peaks is ≤1.5 . If tailing >1.5 , increase DEA concentration to 0.2% in the co-solvent to further deactivate the silica support.

Protocol B: Normal-Phase HPLC via Pre-Column Derivatization

Best for: Laboratories lacking MS/ELSD detectors, relying on standard UV/Vis.

Reacting the secondary amine with Di-tert-butyl dicarbonate (Boc₂O) eliminates its basicity and introduces a carbamate linkage. Causality: This not only enables UV detection at 210 nm but also provides a hydrogen-bond acceptor/donor pair and steric bulk that significantly enhances chiral recognition on the amylose backbone of Chiralpak AD-H[4].

Step-by-Step Methodology:

  • Derivatization: React 10 mg of racemic 2,3-dimethylmorpholine with 1.2 eq of Boc₂O and 1.5 eq of Triethylamine in 1 mL Dichloromethane for 2 hours at room temperature. Quench, wash with water, and dry the organic layer. Reconstitute the Boc-protected racemate in Hexane/IPA (90:10).

  • System Preparation: Equilibrate a Chiralpak AD-H column (5 µm, 250 × 4.6 mm) on a standard HPLC-UV system.

  • Mobile Phase Formulation: Prepare an isocratic blend of HPLC-grade Hexane and Isopropanol (90:10 v/v). No basic additive is required since the amine is protected.

  • Conditions: Flow rate at 1.0 mL/min, column temperature at 25°C, UV detection at 210 nm.

  • Self-Validation (System Suitability): Inject 10 µL of the derivatized racemate.

    • Acceptance Criteria: Baseline separation ( Rs​≥2.5 ) must be achieved. Because the analyte is neutral, tailing factors should naturally fall below 1.2. If resolution degrades over time, flush the column with 100% Ethanol to remove lipophilic impurities.

Method Development Logic

G A Racemic 2,3-Dimethylmorpholine (Target: 2S,3S) B Detector Selection A->B C Direct Analysis (MS / ELSD / CAD) B->C D Pre-column Derivatization (Boc/Fmoc for UV) B->D E Immobilized CSP (e.g., Chiralpak IC) + Basic Additive (0.1% DEA) C->E F Coated CSP (e.g., Chiralpak AD-H) Standard NP-HPLC C->F D->F G SFC (CO2 / Co-solvent) High Throughput E->G F->G H Purified (2S,3S)-Isomer (Rs > 2.0) G->H

Decision matrix for the chiral chromatographic separation of 2,3-dimethylmorpholine.

Conclusion

For modern pharmaceutical applications, isolating the (2S,3S) enantiomer of 2,3-dimethylmorpholine requires overcoming its basic nature and lack of a chromophore. While pre-column derivatization paired with NP-HPLC on Chiralpak AD-H offers a highly accessible route for standard UV systems, direct SFC analysis on Chiralpak IC with DEA-modified co-solvents represents the pinnacle of throughput and efficiency. By adhering to the self-validating system suitability checks outlined above, researchers can ensure reproducible, high-confidence enantiomeric resolution.

Sources

Stereoisomer Showdown: Unraveling the Biological Activity of (2S,3S)- vs. (2R,3R)-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the pharmacological implications of chirality in dimethylmorpholine derivatives reveals that stereochemistry is a critical determinant of biological activity. While direct comparative studies on (2S,3S)- and (2R,3R)-dimethylmorpholine are not extensively available in publicly accessible literature, the principle of stereoselectivity is well-established within this class of compounds, suggesting that these enantiomers are likely to exhibit distinct pharmacological profiles.

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its interaction with biological systems.[1] For chiral molecules like dimethylmorpholine, which exist as non-superimposable mirror images or enantiomers, this difference can lead to significant variations in their pharmacological effects. This guide explores the anticipated differences in the biological activity of (2S,3S)-dimethylmorpholine and (2R,3R)-dimethylmorpholine, drawing upon established principles of stereopharmacology and data from closely related analogues.

The Decisive Role of Chirality in Morpholine Derivatives

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[2][3] The introduction of chiral centers, as seen in dimethylmorpholine, creates stereoisomers that can interact differently with chiral biological targets such as receptors, enzymes, and transporters. This differential interaction can manifest as variations in binding affinity, efficacy, and metabolic stability.

A compelling example of stereoselectivity in a related compound is seen in the carcinogenic potential of nitroso-2,6-dimethylmorpholine isomers. Studies have demonstrated that the trans isomer is a more potent carcinogen in rats than the cis isomer, highlighting that even subtle differences in spatial arrangement can lead to profound differences in biological outcomes.

Monoamine Transporters: A Likely Point of Divergence

One of the most well-documented areas where the stereochemistry of morpholine derivatives is crucial is in their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters like norepinephrine (NE), serotonin (5-HT), and dopamine (DA).[4][5] Derivatives of 2,3-disubstituted morpholines, which are structurally analogous to the compounds of interest, have been investigated as potent and selective inhibitors of these transporters.

For instance, the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine has been reported, with these compounds identified as high-affinity ligands for the norepinephrine transporter (NET). While the specific activity of each enantiomer was not detailed in the available summary, the focus on enantioselective synthesis underscores the expectation of stereospecific interactions with the transporter. It is highly probable that the (2S,3S) and (2R,3R) enantiomers of dimethylmorpholine would also exhibit differential affinities for NET, as well as for the serotonin transporter (SERT) and the dopamine transporter (DAT).[6][7][8]

The precise nature of this differential affinity would depend on the specific stereochemical requirements of the binding pocket of each transporter. One enantiomer may fit more snugly into the binding site, leading to a higher affinity and more potent inhibition of neurotransmitter reuptake. The other enantiomer might have a lower affinity or could even interact with a different set of off-target receptors, potentially leading to different side effect profiles.

Experimental Approaches to Elucidate Stereospecific Activity

To definitively compare the biological activities of (2S,3S)- and (2R,3R)-dimethylmorpholine, a series of well-established experimental protocols would be necessary.

Enantioselective Synthesis

The first critical step is the synthesis of enantiomerically pure samples of both (2S,3S)- and (2R,3R)-dimethylmorpholine. This is typically achieved through asymmetric synthesis or chiral resolution techniques.

Protocol: Asymmetric Synthesis of Chiral Dimethylmorpholines (Conceptual)

  • Starting Material: A suitable achiral precursor, such as a substituted alkene or an amino alcohol.

  • Chiral Catalyst/Auxiliary: Employ a chiral catalyst (e.g., a Sharpless asymmetric epoxidation catalyst) or a chiral auxiliary to induce stereoselectivity in a key bond-forming reaction.

  • Cyclization: Subsequent chemical transformations to form the morpholine ring, preserving the stereochemistry established in the previous step.

  • Purification and Characterization: Purification of the individual enantiomers using techniques like chiral chromatography and confirmation of their absolute stereochemistry using methods such as X-ray crystallography or comparison to known standards.

In Vitro Biological Evaluation

Once pure enantiomers are obtained, their biological activity can be compared using a variety of in vitro assays.

Table 1: Proposed In Vitro Assays for Comparing (2S,3S)- and (2R,3R)-dimethylmorpholine

Assay TypeTargetPurpose
Radioligand Binding AssaysMonoamine Transporters (NET, SERT, DAT)To determine the binding affinity (Ki) of each enantiomer for the respective transporters.
Neurotransmitter Uptake AssaysCells expressing NET, SERT, or DATTo measure the functional inhibition of neurotransmitter reuptake by each enantiomer (IC50).
Off-Target ScreeningPanel of common receptors and enzymesTo identify any potential off-target interactions that could contribute to the overall pharmacological profile or side effects.
Metabolic Stability AssaysLiver microsomes or hepatocytesTo assess the rate of metabolism for each enantiomer, which can influence their duration of action and potential for drug-drug interactions.

Experimental Workflow: Monoamine Transporter Binding Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare cell membranes expressing the target transporter (NET, SERT, or DAT) D Incubate membranes, radioligand, and varying concentrations of test compounds A->D B Radioligand (e.g., [3H]nisoxetine for NET) B->D C Test Compounds: (2S,3S)-dimethylmorpholine (2R,3R)-dimethylmorpholine C->D E Filter to separate bound from unbound radioligand D->E F Measure radioactivity of the bound fraction using a scintillation counter E->F G Generate competition curves F->G H Calculate Ki values to determine binding affinity G->H

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Studies: From Bench to Biological System

Following in vitro characterization, the enantiomers would be evaluated in animal models to assess their in vivo efficacy and safety.

Table 2: Potential In Vivo Studies

Study TypeAnimal ModelPurpose
MicrodialysisRats or miceTo measure the effect of each enantiomer on extracellular levels of norepinephrine, serotonin, and dopamine in specific brain regions.
Behavioral ModelsRodent models of depression, anxiety, or ADHDTo assess the therapeutic potential of each enantiomer in relevant disease models.
Pharmacokinetic StudiesRats or miceTo determine the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer.
Toxicology StudiesRodentsTo evaluate the acute and chronic toxicity of each enantiomer.

Signaling Pathway: Monoamine Transporter Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT Vesicular Monoamine Transporter (VMAT) MAO->VMAT Vesicle Synaptic Vesicle (stores neurotransmitters) VMAT->Vesicle Neurotransmitter Neurotransmitter (NE, 5-HT, or DA) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (NET, SERT, or DAT) Transporter->MAO Metabolism Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signaling Dimethylmorpholine (2S,3S) or (2R,3R) Dimethylmorpholine Dimethylmorpholine->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by dimethylmorpholine enantiomers.

Conclusion: A Tale of Two Enantiomers

The elucidation of these differences requires rigorous experimental investigation, from enantioselective synthesis to comprehensive in vitro and in vivo testing. Such studies are essential for understanding the full therapeutic potential and safety profile of each enantiomer, a critical step in the development of any new chiral drug candidate. For researchers in drug discovery, the case of (2S,3S)- vs. (2R,3R)-dimethylmorpholine serves as a potent reminder that in the world of pharmacology, a molecule's mirror image is rarely its identical twin in terms of biological function.

References

  • Pasquier, B., El-Ahmad, Y., Filoche-Rommé, B., Dureuil, C., Fassy, F., Abecassis, P. Y., ... & Ronan, B. (2015). Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors. Journal of medicinal chemistry, 58(1), 376–400.
  • Li, J., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 60(9), 4023-4035.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 1165-1197.
  • P-G, C., et al. (2022). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology, 47(7), 1367-1377.
  • Velupillai, L., Dixit, P. P., Shingare, M. S., & Mane, D. V. (2015). Synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives. European Journal of Pharmaceutical and Medical Research, 2(3), 268-278.
  • Bai, X., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1324803.
  • Mane, D. (2015).
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Biological activities of morpholine derivatives and molecular targets involved. Medicinal Research Reviews, 40(2), 646-684.
  • Wang, S., et al. (2015). Structure and function of the human norepinephrine transporter.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical and Medical Research, 8(5), 1-15.
  • Salvador, J. A., et al. (2003). dimethyltyrosine-L-tetrahydroisoquinoline-3-carboxylic acid [(2S,3R)TMT-L-Tic-OH] is a potent, selective delta-opioid receptor antagonist in mouse brain. The Journal of pharmacology and experimental therapeutics, 304(2), 769–776.
  • Sanna, F., et al. (2022). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. International journal of molecular sciences, 23(21), 13247.
  • Cheng, M. H., & Bahar, I. (2019).
  • Wang, X., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures.
  • Burford, N. T., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 245, 114912.
  • Pal'chikov, V. A., & Cheprakova, E. M. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-824.
  • Zhang, Y., et al. (2023). Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. International Journal of Molecular Sciences, 24(4), 3915.
  • Ritz, M. C., et al. (1995). Differential relationships among dopamine transporter affinities and stimulant potencies of various uptake inhibitors. European journal of pharmacology, 272(2-3), 225–232.
  • Garlich, J. R., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry letters, 16(20), 5381–5386.
  • Daws, L. C., et al. (2008). Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. Pharmacology & therapeutics, 118(1), 69–80.
  • Calipari, E. S., et al. (2013). Differential Influence of Dopamine Transport Rate on the Potencies of Cocaine, Amphetamine, and Methylphenidate. Neuropsychopharmacology, 38(9), 1737–1746.
  • Kapoor, A., et al. (2023). Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. Cell, 186(10), 2160–2175.e18.
  • Gainetdinov, R. R., & Caron, M. G. (2023). Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience. International journal of molecular sciences, 24(10), 8569.
  • Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter.
  • Kaska, S., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS chemical neuroscience.
  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(11), 1590–1603.
  • Zhou, J. (2006). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the future, 31(10), 883-896.
  • LibreTexts. (2023). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.
  • Polley, S. (2016). Stereochemistry and biological activity of drugs. SlideShare.
  • Uzelac, M., et al. (2011).
  • Singh, S. K., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. bioRxiv.
  • Bourne, C. R., et al. (2013). Structure-activity relationship guides enantiomeric preference among potent inhibitors of B. anthracis dihydrofolate reductase. Journal of medicinal chemistry, 56(15), 6146–6155.
  • Kim, Y., et al. (2024). Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife, 13, e93901.
  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(1), 373-383.
  • Ordway, G. A., et al. (1997). Pharmacology and Distribution of Norepinephrine Transporters in the Human Locus Coeruleus and Raphe Nuclei. The Journal of neuroscience, 17(11), 4370–4379.
  • Mattingly, B. A., et al. (1993). Effects of daily SKF 38393, quinpirole, and SCH 23390 treatments on locomotor activity and subsequent sensitivity to apomorphine. Psychopharmacology, 110(1-2), 143–148.
  • Bohn, P., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(12), 5896-5913.
  • Gómez-Almaguer, F., et al. (2022).
  • Shikh, E. V., et al. (2022). A drug as a two-faced Janus: dose-effect, adverse events. Research Results in Pharmacology, 8(3), 1-10.

Sources

Mass Spectrometry Analysis of (2S,3S)-2,3-Dimethylmorpholine: A Comparative Guide for Chiral Resolution and Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3S)-2,3-dimethylmorpholine is a highly valuable chiral building block, frequently utilized in the synthesis of advanced therapeutics, including spleen tyrosine kinase (Syk) inhibitors[1]. Due to its low molecular weight (115.17 g/mol ), high polarity, and the presence of multiple stereoisomers (including the (2R,3R) enantiomer and meso forms), its accurate quantification and enantiomeric resolution present significant analytical challenges. This guide objectively compares Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)—the premier solution for chiral amines—against traditional Liquid Chromatography (LC-MS/MS) and Gas Chromatography (GC-MS) platforms, providing a self-validating protocol for rigorous drug development applications.

The Analytical Challenge & Mechanistic Causality

Morpholine derivatives are notoriously difficult to retain and resolve on standard reversed-phase LC columns due to their hydrophilicity. Furthermore, distinguishing the (2S,3S) enantiomer from the (2R,3R) enantiomer requires a highly specific chiral environment.

Mass Spectrometry Behavior (ESI vs. EI): Under Electrospray Ionization (ESI+), (2S,3S)-2,3-dimethylmorpholine readily forms a stable protonated precursor ion [M+H]+ at m/z 116.1. Collision-Induced Dissociation (CID) of this precursor yields characteristic product ions driven by the cleavage of the morpholine ring. The dominant fragmentation pathways involve the loss of water (-18 Da) to form m/z 98.1, and the structurally diagnostic loss of an acetaldehyde equivalent (-44 Da, C2​H4​O ) resulting from the cleavage of the C-O and C-N bonds, yielding m/z 72.1[2].

Conversely, Electron Ionization (EI) in GC-MS generates heavy fragmentation. Because 2,3-dimethylmorpholine is a secondary amine, direct GC analysis often leads to severe peak tailing and thermal degradation. Therefore, GC-MS workflows typically require a derivatization step (e.g., nitrosation using sodium nitrite in an acidic medium to form N-nitrosomorpholine) to stabilize the amine, enhance volatility, and produce a reliable molecular ion[3].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 116.1 (2S,3S)-2,3-dimethylmorpholine Frag1 Product Ion m/z 98.1 [M+H - H2O]+ Precursor->Frag1 - H2O (18 Da) Frag2 Product Ion m/z 72.1 [M+H - C2H4O]+ Precursor->Frag2 - Acetaldehyde (44 Da) Frag3 Product Ion m/z 58.1 [C3H8N]+ Precursor->Frag3 Ring Cleavage (58 Da)

CID fragmentation pathway of (2S,3S)-2,3-dimethylmorpholine under ESI+.

Platform Comparison: SFC-MS/MS vs. LC-MS/MS vs. GC-MS

SFC-MS/MS has emerged as the gold standard for chiral amine analysis. Supercritical CO2​ possesses high diffusivity and low viscosity, allowing for higher flow rates and superior penetration into chiral stationary phases (like amylose/cellulose derivatives). This results in baseline resolution of (2S,3S) and (2R,3R) enantiomers in a fraction of the time required by LC-MS/MS, without the tedious derivatization required by GC-MS.

Quantitative Data Summary
Analytical ParameterSFC-MS/MS (Recommended)Chiral LC-MS/MS (Alternative)GC-MS (Derivatized)
Enantiomeric Resolution ( Rs​ ) Excellent ( Rs​ > 2.0)Good ( Rs​ ~ 1.5)Moderate (Requires chiral GC column)
Analysis Run Time < 5 minutes15 - 25 minutes> 30 minutes
Sample Preparation Direct injection / LLEProtein Precipitation / LLEDerivatization (e.g., Nitrosation)[3]
Sensitivity (LLOQ) ~1.0 ng/mL~2.5 ng/mL~10.0 ng/mL
Matrix Effects Low (Orthogonal separation)Moderate to HighLow (Post-derivatization)
Green Chemistry High (Minimal organic solvent)Low (High solvent consumption)Moderate

Validated Experimental Protocol: SFC-MS/MS Workflow

To ensure data integrity, the following SFC-MS/MS protocol is designed as a self-validating system . Every batch includes internal logic checks to verify extraction efficiency, system cleanliness, and ionization stability.

SFC_Workflow Step1 1. Sample Prep LLE & ISTD Step2 2. System Suitability Blank & QC Check Step1->Step2 Step3 3. SFC Separation Chiralpak IG Step2->Step3 Step4 4. ESI-MS/MS MRM Mode Step3->Step4 Step5 5. Data Validation ee% Calculation Step4->Step5

Self-validating SFC-MS/MS analytical workflow for chiral resolution.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 50 µL of the biological matrix (e.g., plasma) into a 96-well extraction plate.

  • Add 10 µL of Internal Standard (Morpholine- d8​ , 100 ng/mL) to normalize extraction recovery and ionization variations.

  • Add 200 µL of Methyl tert-butyl ether (MTBE) and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Transfer 150 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Methanol/Isopropanol (50:50, v/v).

Step 2: System Suitability and Quality Control (Self-Validation)

Before acquiring unknown samples, the system must pass the following automated gates:

  • Blank Verification: Inject a double-blank (matrix without analyte or ISTD). The signal at the retention time of (2S,3S)-2,3-dimethylmorpholine must be <5% of the Lower Limit of Quantification (LLOQ) to rule out carryover.

  • ISTD Tracking: The mass spectrometer monitors the ISTD peak area across all injections. A variance of >15% from the mean ISTD area triggers an automatic run failure, ensuring extraction consistency and absence of severe ion suppression.

  • QC Accuracy: Inject Low, Mid, and High Quality Control samples. Back-calculated concentrations must fall within ±15% of their nominal values.

Step 3: Supercritical Fluid Chromatography (SFC) Conditions
  • Analytical Column: Chiralpak IG (3.0 x 100 mm, 3 µm) – The immobilized amylose-based stationary phase provides excellent chiral recognition for morpholine rings.

  • Mobile Phase A: Supercritical CO2​ .

  • Mobile Phase B: Methanol containing 0.1% Ammonium Hydroxide. Causality Note: The basic additive suppresses secondary interactions between the basic morpholine nitrogen and residual silanols on the column, preventing peak tailing.

  • Gradient: 5% B to 40% B over 4.0 minutes.

  • Flow Rate: 2.0 mL/min.

  • Backpressure (ABPR): 120 bar (Maintains CO2​ in the supercritical state).

  • Column Temperature: 40°C.

Step 4: Tandem Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (2S,3S)-2,3-dimethylmorpholine:m/z 116.1 → 72.1 (Quantifier, Collision Energy: 18 eV); m/z 116.1 → 98.1 (Qualifier, Collision Energy: 15 eV).

    • Morpholine- d8​ (ISTD):m/z 96.1 → 78.1 (Collision Energy: 16 eV).

References

  • Source: Preprints.
  • Title: WO2023193054A1 - Spleen tyrosine kinase inhibitors Source: Google Patents URL
  • Title: Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives Source: BenchChem URL

Sources

X-ray crystallography of (2S,3S)-2,3-dimethylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on determining the absolute configuration of chiral morpholine scaffolds.

Introduction: The Analytical Challenge of Chiral Morpholines

Morpholine derivatives, particularly chiral variants like 2,3-dimethylmorpholine, are highly prized structural scaffolds in medicinal chemistry due to their tunable conformational properties, metabolic stability, and specific hydrogen-bonding capabilities [1]. In drug development, confirming the absolute configuration (AC) of these chiral centers is a strict regulatory requirement, as the spatial arrangement of the methyl groups at the C2 and C3 positions profoundly dictates biological target binding and pharmacokinetic profiles.

As a Senior Application Scientist, I frequently evaluate the most robust methodologies for AC determination of small, flexible ring systems. While several analytical techniques exist, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard—particularly when the analyte is formulated as a heavy-atom salt like a hydrochloride [2].

This guide objectively compares the performance of SCXRD against leading alternative techniques—Vibrational Circular Dichroism (VCD) and NMR spectroscopy—and provides a self-validating experimental protocol for the crystallographic analysis of (2S,3S)-2,3-dimethylmorpholine hydrochloride.

Comparative Analysis: SCXRD vs. VCD vs. NMR

Determining the absolute configuration of small, highly soluble, and conformationally flexible molecules presents unique analytical challenges. Here is how the primary techniques compare for (2S,3S)-2,3-dimethylmorpholine hydrochloride:

Single-Crystal X-ray Crystallography (SCXRD)
  • Mechanism: Measures the diffraction of X-rays by a single crystal. The absolute configuration is determined directly via anomalous dispersion, quantified mathematically by the Flack parameter [3].

  • Expert Insight: The presence of the chloride counterion in (2S,3S)-2,3-dimethylmorpholine HCl is a massive strategic advantage. Chlorine provides a sufficiently strong anomalous scattering signal ( f′′ ) when using a Cu-K α X-ray source, allowing for an unambiguous assignment of the chiral centers without the need to introduce a chiral derivatizing agent [3].

Vibrational Circular Dichroism (VCD)
  • Mechanism: Measures the differential absorption of left and right circularly polarized infrared light by enantiomers in solution. The experimental spectrum is then compared against theoretical spectra generated via Density Functional Theory (DFT) [4].

  • Expert Insight: VCD is an excellent, non-destructive alternative when crystallization fails [5]. However, the conformational flexibility of the morpholine ring requires exhaustive computational searching during DFT modeling. If the Boltzmann-weighted conformer populations are miscalculated, the confidence level of the AC assignment drops significantly [4].

NMR Spectroscopy (Mosher's Method)
  • Mechanism: Involves chemically derivatizing the secondary amine of the morpholine ring with a chiral agent (e.g., MTPA-Cl) to form diastereomeric amides. The AC is deduced by analyzing the difference in proton chemical shifts ( Δδ ) between the two diastereomers [3].

  • Expert Insight: While highly accessible, this method requires chemical modification of the sample. Furthermore, the steric hindrance introduced by the adjacent methyl groups at the C2 and C3 positions can drastically reduce derivatization yields and complicate spectral interpretation due to restricted bond rotation [5].

Quantitative Performance Comparison
Analytical FeatureSCXRD (Anomalous Dispersion)VCD SpectroscopyNMR (Mosher's Method)
Sample Requirement High-quality single crystal (1–5 mg)Solution state (10–20 mg)Solution state (5–10 mg)
Preparation Time Days to Weeks (Crystallization bottleneck)Hours (Direct measurement)Hours to Days (Derivatization required)
Measurement Principle Direct 3D spatial electron mappingIndirect (Relies on DFT calculations)Indirect (Relies on diastereomeric shifts)
Key Validation Metric Flack Parameter ( x≈0 )Spectral Overlap / Enantiomeric Similarity IndexChemical Shift Difference ( Δδ )
Confidence Level Absolute (Gold Standard) High (Dependent on conformer modeling accuracy)Moderate to High (Subject to steric limitations)

Experimental Protocol: SCXRD of (2S,3S)-2,3-Dimethylmorpholine HCl

To ensure scientific integrity, every crystallographic protocol must be a self-validating system. The following methodology outlines the precise steps required to grow diffraction-quality crystals and collect data that guarantees a reliable Flack parameter.

Phase 1: Vapor Diffusion Crystallization

Causality Check: Small aliphatic hydrochloride salts are often hygroscopic and prone to forming twinned (overlapping) crystal lattices if evaporated too quickly. We utilize a vapor diffusion method. Methanol thoroughly dissolves the polar salt, while the slow vapor-phase diffusion of the non-polar anti-solvent (diethyl ether) gradually lowers the dielectric constant of the solution, promoting the slow nucleation of a single, high-quality crystal.

  • Preparation: Dissolve 15 mg of enantiopure (2S,3S)-2,3-dimethylmorpholine hydrochloride in 0.5 mL of anhydrous methanol in a 2-dram inner glass vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of anhydrous diethyl ether. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the sealed chamber undisturbed at 4 °C for 48–72 hours.

  • Validation: Inspect the resulting crystals under a polarized light microscope. Select a transparent, block-like crystal that exhibits sharp optical extinction when rotated. Sharp extinction confirms a single-crystal domain.

Phase 2: Data Collection & Structural Refinement

Causality Check: Copper radiation is strictly required for this specific molecule. The anomalous scattering coefficient of the chloride ion is significantly higher for Cu-K α radiation compared to standard Mo-K α radiation, which is critical for calculating a reliable Flack parameter in light-atom structures lacking transition metals [3].

  • Mounting: Coat the selected crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil to protect it from atmospheric moisture, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K). Freezing the crystal minimizes atomic thermal motion, drastically enhancing high-angle diffraction intensity.

  • Diffraction: Collect the diffraction data using a microfocus Cu-K α X-ray source ( λ=1.54184 Å) coupled with a photon-counting pixel array detector.

  • Refinement: Integrate the data, apply empirical absorption corrections (multi-scan method), and solve the structure using direct methods. Refine the atomic positions using full-matrix least-squares on F2 .

  • Self-Validation (The Flack Parameter): Evaluate the Flack parameter ( x ). For the correct (2S,3S) absolute configuration, x must refine to 0.00±0.05 .

    • Note: A value near 1.0 indicates the inverted (2R,3R) structure, while a value near 0.5 suggests racemic twinning or an unresolved racemic mixture [3].

Workflow Visualization

AC_Workflow N1 Synthesis & Purification (2S,3S)-2,3-dimethylmorpholine HCl N2 Vapor Diffusion Crystallization Solvent: MeOH / Anti-solvent: Et2O N1->N2 N3 SCXRD Data Collection Microfocus Cu-Kα Source (100 K) N2->N3 N4 Structural Refinement Anomalous Dispersion of Cl- Ion N3->N4 N5 Flack Parameter Validation x ≈ 0.00 ± 0.05 N4->N5

Crystallographic workflow for absolute configuration determination via anomalous dispersion.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Absolute configuration of complex chiral molecules Source: Spark904 URL:[Link]

A Comparative Guide to Validating the Stereochemical Purity of Dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, and its substituted derivatives, such as dimethylmorpholine, are integral to numerous pharmacologically active compounds. The stereochemical configuration of these molecules is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the rigorous validation of stereochemical purity is a critical aspect of drug development and quality control, mandated by regulatory bodies worldwide.

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric purity of dimethylmorpholine derivatives: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and Polarimetry. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower you to select the most appropriate method for your research and development needs.

The Criticality of Stereochemical Purity in Drug Development

The three-dimensional structure of a drug molecule dictates its interaction with biological targets. For chiral molecules like dimethylmorpholine derivatives, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. Regulatory agencies, such as the FDA, require the stereoisomeric composition of a new drug to be well-defined and controlled. This necessitates the development of robust analytical methods to accurately quantify the enantiomeric excess (% ee) and ensure the stereochemical integrity of the drug substance throughout its lifecycle.

A Comparative Overview of Analytical Techniques

The selection of an analytical method for determining enantiomeric purity depends on a multitude of factors, including the properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation. Here, we compare the leading techniques for the stereochemical analysis of dimethylmorpholine derivatives.

Technique Principle Advantages Limitations
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High resolution and accuracy, well-established and versatile, suitable for both analytical and preparative scale. SFC offers faster analysis and reduced solvent consumption.Requires method development for each compound, CSPs can be expensive, potential for sample degradation with certain mobile phases.
NMR with Chiral Auxiliaries Conversion of enantiomers into diastereomers through interaction with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinct NMR signals.Rapid analysis, provides structural information, can be performed directly in an NMR tube without extensive sample preparation.Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires a suitable chiral auxiliary.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule in solution. The degree of rotation is proportional to the concentration of the enantiomer.Non-destructive, simple, and rapid measurement.Lower sensitivity and specificity, requires a pure sample, the specific rotation of the pure enantiomer must be known for accurate % ee determination.

Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used and reliable methods for separating and quantifying enantiomers. The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.

Causality in Method Development for Chiral Chromatography

The success of a chiral separation hinges on selecting the appropriate CSP and mobile phase. For basic compounds like dimethylmorpholine, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad applicability. The mobile phase, typically a mixture of a non-polar solvent (like hexane in HPLC or CO2 in SFC) and a polar modifier (like an alcohol), is optimized to achieve a balance between retention and resolution. Additives such as diethylamine (DEA) for basic compounds are often necessary to improve peak shape and prevent tailing.

Experimental Protocol: Chiral SFC for cis-2,6-Dimethylmorpholine

This protocol outlines a general approach for developing a chiral SFC method for the analysis of cis-2,6-dimethylmorpholine.

1. Sample Preparation:

  • Dissolve the cis-2,6-dimethylmorpholine sample in the mobile phase co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. SFC System and Conditions:

  • SFC System: A standard SFC system equipped with a UV detector and a back-pressure regulator.

  • Column: Chiralpak® AD-H (amylose-based) (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 and methanol with 0.1% diethylamine (DEA).

  • Gradient: 5% to 40% methanol over 8 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the resolution (Rs) between the peaks. A baseline separation is generally achieved when Rs ≥ 1.5.

  • Determine the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] – [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Illustrative Data: Chiral SFC of a Dimethylmorpholine Derivative
Parameter Value Comment
Retention Time (Enantiomer 1) 4.2 min
Retention Time (Enantiomer 2) 5.5 min
Resolution (Rs) 2.1Baseline separation achieved.
Enantiomeric Excess (% ee) 99.5%High enantiomeric purity.
Experimental Workflow: Chiral Chromatography Method Development

G cluster_0 Method Development cluster_1 Validation Analyte Analyte Characterization (cis-2,6-Dimethylmorpholine) CSP_Screening CSP Screening (Polysaccharide-based) Analyte->CSP_Screening MP_Screening Mobile Phase Screening (CO2/Alcohol +/- Additive) CSP_Screening->MP_Screening Optimization Method Optimization (Gradient, Flow Rate, Temp.) MP_Screening->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness LOQ LOD & LOQ Robustness->LOQ

Caption: General workflow for chiral chromatography method development and validation.

NMR Spectroscopy with Chiral Auxiliaries: A Rapid and Insightful Technique

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess, particularly when a rapid analysis is required. Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is used to create a diastereomeric interaction, which results in distinct signals in the NMR spectrum.

Causality in NMR Enantiomeric Purity Determination

The choice between a chiral derivatizing agent (CDA) and a chiral solvating agent (CSA) is crucial. CDAs, such as Mosher's acid, react with the analyte to form covalent diastereomeric adducts. This often leads to large and easily quantifiable differences in chemical shifts. However, the reaction must go to completion, and there is a risk of kinetic resolution or racemization. CSAs, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), form non-covalent diastereomeric complexes through interactions like hydrogen bonding. This method is non-destructive and rapid, as the analysis is performed directly in the NMR tube. For a secondary amine like dimethylmorpholine, a CSA that can effectively interact with the amine's lone pair and N-H group is preferred.

Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)

This protocol describes the determination of enantiomeric excess of cis-2,6-dimethylmorpholine using (R)-BINOL as a chiral solvating agent.

1. Sample Preparation:

  • In an NMR tube, dissolve approximately 5 mg of the cis-2,6-dimethylmorpholine sample in 0.6 mL of deuterated chloroform (CDCl3).

  • Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

  • To the same NMR tube, add 1.2 equivalents of the chiral solvating agent, (R)-BINOL.

  • Gently shake the NMR tube for 30 seconds to ensure thorough mixing and complex formation.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the mixture on a 400 MHz or higher field spectrometer at 25°C.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

3. Data Analysis:

  • Identify a well-resolved proton signal of the dimethylmorpholine that shows distinct peaks for the two diastereomeric complexes. The protons adjacent to the nitrogen and the methyl protons are good candidates.

  • Carefully integrate the areas of the two resolved peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Integration of major diastereomer] – [Integration of minor diastereomer]) / ([Integration of major diastereomer] + [Integration of minor diastereomer])] x 100.

Illustrative Data: ¹H NMR of a Dimethylmorpholine Derivative with a CSA
Signal Chemical Shift (ppm) - Diastereomer 1 Chemical Shift (ppm) - Diastereomer 2 Integration
Methyl Protons 3.45 (doublet)3.42 (doublet)1.00 : 0.05
Enantiomeric Excess (% ee) 90.5%
Experimental Workflow: ee Determination by NMR

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis Analyte_NMR Dissolve Analyte in Deuterated Solvent Ref_Spectrum Acquire Reference ¹H NMR Spectrum Analyte_NMR->Ref_Spectrum Add_CSA Add Chiral Solvating Agent (e.g., BINOL) Ref_Spectrum->Add_CSA Mix Mix Thoroughly Add_CSA->Mix Acquire_Spectrum Acquire ¹H NMR of Mixture Mix->Acquire_Spectrum Identify_Signals Identify Resolved Diastereomeric Signals Acquire_Spectrum->Identify_Signals Integrate Integrate Signals Identify_Signals->Integrate Calculate_ee Calculate % ee Integrate->Calculate_ee

Caption: Experimental workflow for enantiomeric excess determination by NMR spectroscopy.

Polarimetry: A Classic and Straightforward Approach

Polarimetry is a traditional and straightforward technique for assessing the stereochemical purity of a chiral compound. It measures the extent to which a substance rotates the plane of polarized light. For a given enantiomer, the specific rotation is a characteristic physical property.

Causality in Polarimetric Analysis

The observed optical rotation is directly proportional to the concentration of the chiral substance, the path length of the sample cell, and the specific rotation of the compound. Therefore, to determine the enantiomeric excess, the specific rotation of the enantiomerically pure substance must be known. The accuracy of the measurement is also dependent on the purity of the sample, as any optically active impurities will contribute to the observed rotation.

Experimental Protocol: Polarimetry for cis-2,6-Dimethylmorpholine

1. Sample Preparation:

  • Accurately weigh a precise amount of the cis-2,6-dimethylmorpholine sample.

  • Dissolve the sample in a suitable achiral solvent (e.g., methanol) in a volumetric flask to a known concentration (c).

2. Instrument Setup and Measurement:

  • Calibrate the polarimeter according to the manufacturer's instructions.

  • Fill the polarimeter cell of a known path length (l) with the prepared sample solution, ensuring no air bubbles are present.

  • Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

3. Data Analysis:

  • Calculate the specific rotation [α]Tλ using the formula: [α]Tλ = α / (l x c).

  • Calculate the optical purity (and thus enantiomeric excess) using the formula: % Optical Purity = (% ee) = ([α]observed / [α]max) x 100, where [α]max is the specific rotation of the pure enantiomer.

Illustrative Data: Polarimetry of a Dimethylmorpholine Derivative
Parameter Value Comment
Concentration (c) 1.0 g/100 mL
Path Length (l) 1.0 dm
Observed Rotation (α) +10.5°
Specific Rotation of Pure Enantiomer ([α]max) +11.0°From literature or previous measurement.
Optical Purity (% ee) 95.5%([10.5 / 11.0]) x 100
Logical Flow: Optical Purity Calculation

G cluster_0 Measurement cluster_1 Calculation Observed_Rotation Measure Observed Rotation (α) Specific_Rotation Calculate Specific Rotation [α] = α / (l x c) Observed_Rotation->Specific_Rotation Known_Concentration Known Concentration (c) Known_Concentration->Specific_Rotation Path_Length Known Path Length (l) Path_Length->Specific_Rotation Optical_Purity Calculate Optical Purity (% ee) = ([α]obs / [α]max) x 100 Specific_Rotation->Optical_Purity Max_Specific_Rotation Known Specific Rotation of Pure Enantiomer ([α]max) Max_Specific_Rotation->Optical_Purity

Caption: Logical flow for calculating optical purity from polarimetry measurements.

Conclusion: Selecting the Optimal Method

The validation of stereochemical purity is a non-negotiable aspect of modern drug development. For dimethylmorpholine derivatives, several robust analytical techniques are available, each with its own set of advantages and limitations.

  • Chiral HPLC and SFC stand out as the definitive methods for accurate and precise quantification of enantiomeric excess, offering high resolution and reliability. SFC, in particular, provides the added benefits of speed and reduced environmental impact, making it ideal for high-throughput screening.

  • NMR spectroscopy with chiral auxiliaries is an excellent choice for rapid, real-time analysis, providing valuable structural information without the need for extensive method development.

  • Polarimetry , while less specific, offers a simple and non-destructive means of assessing optical purity, particularly useful for routine quality control of highly pure samples.

Ultimately, a multi-faceted approach, potentially employing a chromatographic method for validation and a spectroscopic or polarimetric method for routine screening, can provide a comprehensive and efficient strategy for ensuring the stereochemical integrity of dimethylmorpholine derivatives in your research and development pipeline.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • A simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Enantiomeric Separation of Chiral Sulfoxides by Supercritical Fluid Chromatography. PubMed. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Chiral NMR Discrimination of Secondary Amines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. Organic Letters. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes. SciELO. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines (+)-BINOL and Pure Shift Experiment. SciELO. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom

Safety Operating Guide

Comprehensive Operational and Disposal Protocol for (2S,3S)-2,3-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

(2S,3S)-2,3-Dimethylmorpholine hydrochloride is a highly specific chiral building block frequently utilized in advanced drug discovery and pharmaceutical synthesis. While the hydrochloride salt form provides superior stability and mitigates the volatility associated with freebase amines, it introduces specific handling, environmental, and disposal challenges.

This guide provides drug development professionals with self-validating, step-by-step protocols for the safe operational handling, spill decontamination, and of this compound.

Physicochemical & Hazard Profile

Understanding the chemical nature of (2S,3S)-2,3-dimethylmorpholine hydrochloride is the foundation of safe handling. As an amine hydrochloride, it is highly water-soluble, hygroscopic, and acts as a severe irritant to mucous membranes.

Table 1: Physicochemical Properties and Hazard Classifications

Property / HazardSpecification / DescriptionOperational Implication
Physical State Crystalline solid / powderProne to aerosolization; requires draft-controlled environments.
Solubility Highly soluble in water/polar organicsSpills must not be flushed with water; poses an aquatic toxicity risk.
Primary Hazards Skin/Eye Irritant, STOT SE 3Direct contact causes localized pH shifts, leading to tissue damage.
Reactivity Incompatible with strong oxidizersSegregate waste streams strictly to prevent exothermic reactions.
Operational Safety & Handling Workflows

Causality Principle: The primary exposure route for solid hydrochloride salts is the inhalation of fine, aerosolized dust during weighing and transfer. Furthermore, its hygroscopic nature means it will rapidly absorb moisture from the air, potentially degrading the reagent and increasing its adherence to PPE and laboratory surfaces.

Step-by-Step Handling Protocol:

  • Environmental Control: Conduct all open-container handling within a certified chemical fume hood or Class II biological safety cabinet. Verify that the face velocity is between 80-100 fpm (0.4-0.5 m/s) to ensure dust capture without causing turbulent blowout, in accordance with the .

  • PPE Donning: Equip standard laboratory PPE: a fully buttoned lab coat, tight-sealing chemical safety goggles, and double-layered nitrile gloves. Logic: Nitrile provides excellent resistance to incidental amine exposure, and double-gloving allows for the immediate removal of the outer layer if contaminated.

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas. Logic: Dry powders accumulate static charge, which can cause the powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Post-Handling Decontamination: After transferring the required mass, wipe down the balance and surrounding surfaces with a damp, slightly alkaline wipe (e.g., 5% sodium bicarbonate solution). Logic: The mild base neutralizes any residual acidic hydrochloride salt, rendering it into a harmless, easily removable residue.

Spill Response & Decontamination

Causality Principle: In the event of a spill, the immediate instinct to use water must be suppressed. Applying water to a highly soluble, irritating salt will rapidly expand the contamination footprint and drive the corrosive chemical into porous surfaces.

Step-by-Step Spill Workflow:

  • Isolate and Ventilate: Evacuate personnel from the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity to clear any aerosolized dust.

  • Dry Containment: Do NOT apply water. Instead, gently cover the spilled powder with a damp, inert absorbent (like sand or vermiculite) to suppress dust formation.

  • Mechanical Collection: Using non-sparking, static-free tools (e.g., a plastic dustpan and brush), sweep the mixture from the outside edges toward the center.

  • Surface Neutralization: Once the bulk solid is removed, wash the affected area with copious amounts of soap and water, or a mild alkaline buffer, to neutralize trace residues.

  • Waste Routing: Place all collected material, including the brush and outer gloves, into a sealable, puncture-resistant hazardous waste container.

Waste Segregation & Disposal Procedures

Causality Principle: Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be managed from "cradle to grave." (2S,3S)-2,3-dimethylmorpholine hydrochloride cannot be landfilled or discharged into municipal drains due to its aquatic toxicity and potential to leach. The only scientifically sound disposal method is high-temperature incineration.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Separate solid waste (contaminated PPE, empty vials, spill cleanup) from liquid waste (reaction mother liquors, aqueous washes).

  • Liquid Waste Routing: If the compound is dissolved in a solvent, route it to a Halogenated Waste stream. Logic: The presence of the chloride ion (from the hydrochloride salt) means the waste must be processed in an incinerator equipped with an alkaline scrubber. If burned in a non-halogenated stream, it will generate highly corrosive and toxic hydrogen chloride (HCl) gas.

  • Containerization: Store waste in chemically compatible, high-density polyethylene (HDPE) carboys or bins. Ensure lids are tightly sealed unless actively adding waste.

  • Labeling: Affix a compliant hazardous waste label detailing the exact contents: "Hazardous Waste: (2S,3S)-2,3-dimethylmorpholine hydrochloride, Halogenated, Toxic/Irritant". Include the accumulation start date.

  • EHS Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) within your generator time limits (e.g., 90 days for Large Quantity Generators), as mandated by .

Hazard Assessment and Waste Routing Logic

To ensure self-validating compliance on the laboratory floor, utilize the following decision matrix for waste routing.

WasteRouting Start Waste Generation: (2S,3S)-2,3-Dimethylmorpholine HCl Decision1 Is the waste solid (powder/contaminated PPE) or liquid (solution)? Start->Decision1 SolidWaste Solid Waste (Vials, PPE, Spills) Decision1->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous/Organic Solns) Decision1->LiquidWaste Liquid SolidContainer Place in puncture-proof, sealable hazardous waste bin SolidWaste->SolidContainer LiquidContainer Segregate into compatible halogenated liquid waste carboy LiquidWaste->LiquidContainer Labeling Label: 'Hazardous Waste' + Chemical Name + 'Corrosive/Irritant' SolidContainer->Labeling LiquidContainer->Labeling EHS Transfer to EHS / TSDF for High-Temp Incineration (with HCl Scrubber) Labeling->EHS

Figure 1: Hazard assessment and waste routing logic for morpholine hydrochloride derivatives.

References
  • Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance Source: USW Online URL:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.